3-Acetylyunaconitine
Description
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Properties
Molecular Formula |
C37H51NO12 |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C37H51NO12/c1-9-38-17-34(18-43-4)24(48-19(2)39)14-25(45-6)37-23-15-35(42)26(46-7)16-36(50-20(3)40,28(31(37)38)29(47-8)30(34)37)27(23)32(35)49-33(41)21-10-12-22(44-5)13-11-21/h10-13,23-32,42H,9,14-18H2,1-8H3/t23-,24-,25+,26+,27-,28?,29+,30-,31?,32?,34+,35+,36-,37?/m1/s1 |
InChI Key |
QXHJUYOYZPRGCF-JCKDUBTBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine is a diterpenoid alkaloid belonging to the C19-norditerpenoid class, characteristic of the Aconitum genus. Its complex chemical architecture, featuring a polycyclic core and multiple functional groups, presents a significant area of interest for natural product chemists, pharmacologists, and toxicologists. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, weight, and key structural features. While specific experimental data for this compound is limited, this guide draws upon available information for its parent compound, yunaconitine, and general methodologies for the analysis of Aconitum alkaloids to provide a foundational understanding for researchers in the field.
Chemical Structure and Properties
This compound is a derivative of yunaconitine, a naturally occurring alkaloid found in certain Aconitum species. The core structure is a complex hexacyclic diterpenoid skeleton. The key distinction between yunaconitine and the more widely known aconitine lies in the ester group at the C-14 position. While aconitine possesses a benzoyl group, yunaconitine features an anisoyl group (a methoxy-substituted benzoyl group).
The "3-Acetyl" prefix indicates the presence of an acetyl ester group at the C-3 position of the yunaconitine backbone. This seemingly minor modification can significantly influence the molecule's polarity, solubility, and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H51NO12 | Deduced from Yunaconitine |
| Molecular Weight | 701.80 g/mol | Calculated |
| Parent Compound | Yunaconitine | [1][2] |
| Chemical Class | C19-Norditerpenoid Alkaloid | [1] |
| Key Functional Groups | Acetyl ester (C-3), Anisoyl ester (C-14), Multiple hydroxyl and methoxy groups, Tertiary amine | Deduced |
Spectroscopic Data for Structural Elucidation (Hypothetical and Based on Parent Compound)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, with numerous overlapping signals in the aliphatic region. Key diagnostic signals would include:
-
A singlet corresponding to the methyl protons of the C-3 acetyl group, likely appearing around δ 2.0-2.2 ppm.
-
Signals for the methoxy groups, typically appearing as singlets in the region of δ 3.2-3.8 ppm.
-
Aromatic protons of the anisoyl group, which would appear as doublets in the aromatic region (δ 6.8-8.0 ppm).
-
A characteristic signal for the N-ethyl group.
-
-
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the complex carbon skeleton. The carbonyl carbons of the acetyl and anisoyl ester groups would be expected in the δ 170-180 ppm region.
2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 702.3488. Fragmentation patterns would likely involve the neutral loss of acetic acid (60 Da) from the C-3 position and the loss of the anisoyl group.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
~1735 cm⁻¹: C=O stretching of the acetyl ester.
-
~1720 cm⁻¹: C=O stretching of the anisoyl ester.
-
~1600 and ~1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240 cm⁻¹: C-O stretching of the esters.
-
Broad band ~3400 cm⁻¹: O-H stretching of the hydroxyl groups.
Isolation and Purification
Specific protocols for the isolation of this compound have not been detailed in the available literature. However, general methods for the extraction and purification of diterpenoid alkaloids from Aconitum species can be adapted.
Caption: General workflow for the isolation of diterpenoid alkaloids.
Experimental Protocol: General Extraction of Aconitum Alkaloids
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol, often under reflux.
-
Acid-Base Partitioning: The resulting extract is subjected to an acid-base partitioning process to separate the basic alkaloids from neutral and acidic components. The extract is acidified (e.g., with HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove lipids and other non-basic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10, and the alkaloids are extracted into a non-polar solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification. This typically involves column chromatography on silica gel or alumina, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Biological Activity and Signaling Pathways (Hypothetical)
The biological activity of this compound has not been specifically reported. However, based on the known pharmacology of other Aconitum alkaloids, it is likely to exhibit significant biological effects, potentially including cardiotoxicity and neurotoxicity. The primary mechanism of action for many aconitine-type alkaloids involves the modulation of voltage-gated sodium channels in excitable membranes.
Caption: Postulated mechanism of action via voltage-gated sodium channels.
The acetylation at the C-3 position could potentially alter the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the sodium channel. Further research is required to elucidate the specific pharmacological and toxicological profile of this compound.
Conclusion
This compound represents an intriguing yet understudied member of the vast family of Aconitum alkaloids. Its chemical structure, characterized by the yunaconitine core and a C-3 acetyl group, suggests a complex pharmacological profile. While a comprehensive experimental characterization of this specific compound is currently lacking, this guide provides a foundational framework based on the known chemistry and biology of related alkaloids. Further research, including total synthesis, isolation from natural sources, and detailed pharmacological evaluation, is necessary to fully understand the chemical and biological properties of this compound and to assess its potential as a pharmacological tool or a therapeutic lead.
References
- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography | MDPI [mdpi.com]
- 2. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetylyunaconitine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a C19-diterpenoid alkaloid belonging to the aconitine class of natural products. These compounds are characteristic constituents of the genus Aconitum, a group of plants with a long history of use in traditional medicine, particularly in Asia. While notorious for their toxicity, many aconitine-type alkaloids also exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.
Discovery and Initial Characterization
The earliest available scientific mention of the biological activity of this compound dates back to a 1984 publication that identified its anti-inflammatory effects[1]. While the initial paper detailing its isolation and complete structural elucidation has not been definitively identified in recent literature searches, the compound is structurally related to other well-known aconitine alkaloids. The structure of these complex diterpenoid alkaloids is typically elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Natural Sources
This compound is found in various plant species of the genus Aconitum (family Ranunculaceae). The concentration of this and other alkaloids can vary significantly depending on the plant species, geographical origin, and processing methods[2]. Quantitative analysis of Aconitum species is crucial for both quality control of herbal medicines and for identifying potent sources for the isolation of specific alkaloids.
Quantitative Data on Alkaloid Content in Aconitum Species
The following table summarizes the quantitative analysis of major alkaloids in several Aconitum species, providing a reference for the potential presence and relative abundance of compounds like this compound.
| Aconitum Species | Analyzed Alkaloids | Method of Analysis | Reference |
| Aconitum carmichaeli | Benzoylmesaconine, Mesaconitine, Aconitine, Hypaconitine, Deoxyaconitine | HPLC | [3] |
| Aconitum transsectum | Benzoylmesaconine, Mesaconitine, Aconitine, Hypaconitine | HPLC | [3] |
| Aconitum chasmanthum | Aconitine | HPLC-UV-DAD | [4] |
| Aconitum heterophyllum | Aconitine | HPLC-UV-DAD | [4] |
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
A 1984 study highlighted the anti-inflammatory potential of this compound[1]. The observed effects included inhibition of capillary permeability, reduction of edema, and suppression of granuloma formation in animal models. While the precise molecular mechanisms were not fully elucidated in this early work, these effects are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs)[5].
Analgesic Effects
More recent research has explored the analgesic potential of this compound, particularly in the context of neuropathic pain[6][7]. A 2025 study demonstrated that a dissolvable microneedle patch delivering 3-acetylaconitine provided effective analgesia in a neuropathic pain model. The study reported an increased mechanical pain threshold and a reduction in inflammation, suggesting a dual mechanism of action[6][7].
Potential Signaling Pathways
The exact signaling pathways modulated by this compound are still under investigation. However, based on its anti-inflammatory and analgesic properties, it is plausible that its mechanism of action involves pathways commonly associated with these effects. A hypothetical pathway, based on the known mechanisms of other anti-inflammatory and analgesic compounds, is presented below. This diagram illustrates potential targets for further investigation.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Isolation and Purification of Aconitine Alkaloids
The following is a general protocol for the extraction and isolation of aconitine-type alkaloids from Aconitum plant material, which can be adapted for the specific isolation of this compound.
1. Extraction:
-
Air-dried and powdered plant material (e.g., roots) is extracted with a solvent such as 95% aqueous ethanol at room temperature.
-
The crude extract is then acidified with HCl (e.g., to pH 1-2).
-
The acidic solution is washed with a non-polar solvent (e.g., n-hexane or chloroform) to remove lipids and other non-polar compounds.
-
The aqueous layer is then basified with a base like ammonium hydroxide (to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform) to obtain the crude alkaloid fraction[8].
2. Chromatographic Separation:
-
The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent[8].
-
Fractions containing the target compound are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis by HPLC
The following provides a representative HPLC method for the quantitative analysis of aconitine alkaloids.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile)[2][3].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 240 nm is suitable for aconitine alkaloids[2].
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a certified reference standard of this compound.
Caption: General workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory and analgesic properties. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates. The development of robust and validated analytical methods is essential for the quality control of Aconitum-containing products and for the efficient isolation of this compound for further pharmacological studies. Given its therapeutic potential, particularly in the management of pain, future research could focus on optimizing its delivery, as explored with microneedle technology, to enhance its efficacy and minimize potential toxicity. The synthesis of analogues could also be a fruitful avenue for developing novel therapeutic agents with improved safety profiles.
References
- 1. [Anti-inflammatory effect of 3-acetylaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3-Acetylyunaconitine in Aconitum Species
Authored for Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically active diterpenoid alkaloids (DAs). Among these, 3-acetylyunaconitine, a C19-norditerpenoid alkaloid, stands out for its potent biological activities. Despite significant interest, the complete biosynthetic pathway of this intricate molecule remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, presenting a putative pathway based on existing evidence, compiling available quantitative data, and detailing relevant experimental protocols to aid future research in this field.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of diterpenoid alkaloid formation, which can be divided into three main stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom and subsequent rearrangements, and a series of late-stage modifications.
Stage 1: Formation of the Diterpene Scaffold
The journey begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in the cytosol and plastids, respectively.[1] Geranylgeranyl pyrophosphate (GGPP) synthase then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.[1] This linear molecule is then cyclized by terpene synthases into the foundational polycyclic diterpene skeletons, such as atisane or kaurane.
Stage 2: Nitrogen Incorporation and Core Skeleton Rearrangement
A key step in the formation of diterpenoid alkaloids is the incorporation of a nitrogen atom, which is thought to be derived from ethanolamine.[2][3] This is followed by a series of complex cyclizations and rearrangements, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the characteristic hexacyclic core structure of aconitine-type alkaloids. This intricate series of reactions ultimately leads to the formation of a denudatine-type intermediate, which is a crucial branching point in the biosynthesis of many aconitine-type alkaloids.[4][5]
Stage 3: Late-Stage Modifications
The final stage of the biosynthesis involves a cascade of oxidative and acyl modifications to the core skeleton, which are responsible for the vast structural diversity of diterpenoid alkaloids. For this compound, this would involve a series of hydroxylations, methoxylations, and the addition of a benzoyl group to form the precursor, yunaconitine. The ultimate step is the acetylation of the hydroxyl group at the C-3 position of yunaconitine, a reaction likely catalyzed by a specific acetyltransferase, to yield this compound.
Quantitative Data on Aconitum Alkaloids
The concentration of this compound and its related alkaloids can vary significantly depending on the Aconitum species, the part of the plant, and the geographical location. The following table summarizes some of the reported quantitative data for yunaconitine, a direct precursor to this compound.
| Aconitum Species | Plant Part | Yunaconitine Content (mg/g) | Reference |
| Aconitum vilmorinianum | Root | 0.015 - 10.41 | [6] |
| Radix Aconiti | Root | Detected | [6] |
| Radix Aconiti Kusnezoffii | Root | Detected | [6] |
Note: Data for this compound is scarce in the literature, hence the focus on its immediate precursor, yunaconitine.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires robust experimental methodologies. Below are detailed protocols for the extraction and quantification of the target alkaloid and a general workflow for the identification of the biosynthetic genes involved.
Protocol 1: Extraction and Quantification of Diterpenoid Alkaloids from Aconitum Species via UPLC-MS/MS
Objective: To accurately measure the concentration of this compound and related alkaloids in Aconitum plant material.
Methodology:
-
Sample Preparation:
-
Extraction:
-
Add 1.0 mL of a 10% ammonia solution to the sample.[7]
-
Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour at 300 rpm.[7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[7]
-
Decant the diethyl ether supernatant into a clean tube.[7]
-
Repeat the extraction twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively.[7]
-
Combine all extracts and evaporate to dryness at 40°C under a stream of nitrogen.[7]
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate.
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other known alkaloids. Specific precursor-product ion transitions for each analyte should be optimized.
-
-
Protocol 2: General Workflow for the Identification of Biosynthetic Genes
Objective: To identify and characterize the genes responsible for the biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 6. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Dance of 3-Acetylyunaconitine with Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, exerts potent effects on voltage-gated sodium channels (VGSCs), contributing to both its therapeutic potential and its notorious toxicity. This technical guide delves into the core mechanism of action of this compound on sodium channels, providing a comprehensive overview for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of this complex interaction and inform future research and development endeavors.
Introduction
Aconitum alkaloids have a long history in traditional medicine, particularly for their analgesic and anti-inflammatory properties. However, their narrow therapeutic index, primarily due to cardiotoxicity and neurotoxicity, has limited their widespread clinical use. The primary molecular target of these alkaloids, including this compound, is the voltage-gated sodium channel, a critical component in the generation and propagation of action potentials in excitable cells.
This compound belongs to a group of Aconitum alkaloids that act as agonists or partial agonists at neurotoxin receptor site 2 on the α-subunit of the sodium channel. This interaction leads to a persistent activation of the channel, altering cellular excitability and leading to a cascade of downstream effects. Understanding the precise mechanism of action at a molecular and cellular level is paramount for harnessing the therapeutic potential of such compounds while mitigating their toxic effects.
Mechanism of Action on Sodium Channels
The primary mechanism of action of this compound involves its binding to neurotoxin receptor site 2 on the voltage-gated sodium channel. This binding is allosteric and state-dependent, with a higher affinity for the open state of the channel. The binding of this compound induces a conformational change in the channel, leading to several key functional alterations:
-
Persistent Activation: The most prominent effect is a shift in the voltage-dependence of activation to more hyperpolarized potentials. This means the channels are more likely to open at resting membrane potentials, leading to a persistent influx of sodium ions.
-
Inhibition of Inactivation: this compound and related alkaloids inhibit the fast inactivation of the sodium channel, prolonging the open state and further contributing to sodium ion influx.
-
Use-Dependence: The blocking effect of some related Aconitum alkaloids is use-dependent, meaning the block increases with more frequent channel opening, such as during high-frequency neuronal firing.
This persistent sodium influx leads to membrane depolarization, which can cause a range of cellular effects, from increased neuronal excitability and spontaneous firing to eventual depolarization block and cessation of action potential propagation.
Signaling Pathway
The binding of this compound to neurotoxin receptor site 2 on the sodium channel initiates a cascade of events that ultimately alter cellular function.
Quantitative Data
Precise quantitative data for this compound's effects on specific sodium channel subtypes is limited in the publicly available literature. However, studies on the closely related Aconitum alkaloid, Bulleyaconitine A , provide valuable insights into the potential subtype selectivity. It is important to note that while structurally similar, these values should be considered as estimates for this compound and require experimental validation.
| Compound | Sodium Channel Subtype | Parameter | Value | Reference |
| Aconitine (high-affinity group) | General (Synaptosomes) | Ki | ~1 µM | [1] |
| Aconitine (high-affinity group) | General (Synaptosomes) | EC50 (for increased [Na+]i and [Ca2+]i) | ~3 µM | [1] |
| Bulleyaconitine A | Nav1.3 (resting state) | IC50 | 995.6 ± 139.1 nM | [2][3] |
| Bulleyaconitine A | Nav1.7 (resting state) | IC50 | 125.7 ± 18.6 nM | [2][3] |
| Bulleyaconitine A | Nav1.8 (resting state) | IC50 | 151.2 ± 15.4 µM | [2][3] |
| Bulleyaconitine A | Nav1.3 (inactivated state) | IC50 | 20.3 ± 3.4 pM | [2][3] |
| Bulleyaconitine A | Nav1.7 (inactivated state) | IC50 | 132.9 ± 25.5 pM | [2][3] |
| Bulleyaconitine A | Nav1.8 (inactivated state) | IC50 | 18.0 ± 2.5 µM | [2][3] |
These data suggest a preferential block of tetrodotoxin-sensitive (TTX-S) channels like Nav1.7 and Nav1.3 over the tetrodotoxin-resistant (TTX-R) Nav1.8, particularly in the inactivated state. This state-dependent inhibition is a key feature of many sodium channel blockers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of compounds on ion channel function in real-time.
Objective: To measure the effect of this compound on the kinetics and amplitude of sodium currents in isolated cells (e.g., dorsal root ganglion neurons or cell lines expressing specific sodium channel subtypes).
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing a specific Nav subtype or primary neurons) on glass coverslips.
-
For primary neurons, dissect dorsal root ganglia (DRGs) and dissociate them enzymatically (e.g., with collagenase and dispase) and mechanically.
-
Plate dissociated cells and allow them to adhere and recover for several hours before recording.
-
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels.
-
-
Recording:
-
Mount the coverslip with cells in a recording chamber on an inverted microscope.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV to -100 mV to ensure most sodium channels are in the closed (resting) state.
-
Apply voltage protocols (e.g., a series of depolarizing steps) to elicit sodium currents.
-
Perfuse the external solution containing various concentrations of this compound onto the cell and record the changes in sodium current.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Analyze the current-voltage (I-V) relationship.
-
Determine the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
[3H]-Batrachotoxin (BTX) Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for neurotoxin receptor site 2 on the sodium channel.
Objective: To determine the inhibitory constant (Ki) of this compound for binding to sodium channel site 2.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of [3H]-batrachotoxinin A 20-α-benzoate ([3H]BTX-B), a high-affinity ligand for site 2.
-
Include varying concentrations of the unlabeled competitor, this compound.
-
To enhance [3H]BTX-B binding, an allosteric enhancer like a scorpion α-toxin (e.g., tityustoxin) is often included in the incubation mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific [3H]BTX-B binding (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 3-Acetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine (AAC), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. Like other aconitine-type alkaloids, AAC exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, alongside a narrow therapeutic window due to its inherent cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on natural products.
Pharmacological Activities
The primary pharmacological effects of this compound are its analgesic and anti-inflammatory activities. However, these therapeutic benefits are closely associated with significant toxicities, primarily targeting the cardiovascular and nervous systems.
Analgesic Activity
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. Although specific IC50 values for this compound in models like carrageenan-induced paw edema are not detailed in the provided search results, the general anti-inflammatory effects of aconitum alkaloids are well-documented. These compounds are known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Mechanism of Action
The primary mechanism of action for this compound and other aconitine-type alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).
Modulation of Voltage-Gated Sodium Channels
Aconitine and its derivatives are known to bind to site 2 of the alpha subunit of VGSCs, leading to a persistent activation of these channels. This action disrupts normal neuronal and cardiac cell function. While specific IC50 values for this compound on various Nav subtypes are not available in the provided results, a related compound, Bulleyaconitine A, has been shown to be a potent blocker of Nav1.3 and Nav1.7 channels, with IC50 values in the nanomolar to low micromolar range, particularly for the inactivated state of the channels[3]. This suggests that this compound may also exhibit subtype selectivity in its interaction with VGSCs.
Modulation of Signaling Pathways
Recent studies suggest that the pharmacological and toxicological effects of aconitine alkaloids may also be mediated through the modulation of intracellular signaling cascades. One such pathway implicated in the cardiotoxicity of aconitine is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Aconitine has been shown to promote the activation of the p38/MAPK/Nrf2 pathway, which is linked to reactive oxygen species (ROS) production and subsequent myocardial injury[4][5].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related Aconitum alkaloids. It is important to note that data specifically for this compound is limited in the provided search results.
Table 1: Analgesic Activity of Aconitum Alkaloids
| Compound | Animal Model | Assay | Route of Administration | ED50 (95% CI) | Reference |
| 3,15-diacetylbenzoylaconine | Mouse | Hot-Plate Test | sc | 3.50 (2.69-4.54) mg/kg | [1] |
| 3,15-diacetylbenzoylaconine | Mouse | Acetic Acid Writhing | sc | 2.76 (2.34-3.26) mg/kg | [1] |
| Aconitine | Mouse | Hot Plate Test | - | Increased pain threshold by 17.12% at 0.3 mg/kg and 20.27% at 0.9 mg/kg | [2] |
Table 2: Toxicity Data of Aconitum Alkaloids
| Compound | Animal Model | Parameter | Route of Administration | Value (95% CI) | Reference |
| 3,15-diacetylbenzoylaconine | Mouse | LD50 | sc | 21.68 (17.25-27.25) mg/kg | [1] |
| 3,15-diacetylbenzoylaconine | Rat | LD50 | ip | 10.96 (8.24-14.56) mg/kg | [1] |
Table 3: In Vitro Activity of Bulleyaconitine A on Voltage-Gated Sodium Channels
| Channel Subtype | State | IC50 (mean ± SEM) | Reference |
| Nav1.3 | Resting | 995.6 ± 139.1 nM | [3] |
| Nav1.3 | Inactivated | 20.3 ± 3.4 pM | [3] |
| Nav1.7 | Resting | 125.7 ± 18.6 nM | [3] |
| Nav1.7 | Inactivated | 132.9 ± 25.5 pM | [3] |
| Nav1.8 | Resting | 151.2 ± 15.4 µM | [3] |
| Nav1.8 | Inactivated | 18.0 ± 2.5 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.
Hot Plate Test for Analgesic Activity
Objective: To assess the central analgesic activity of a test compound.
Apparatus: Hot plate apparatus with adjustable temperature control.
Procedure:
-
Acclimatize mice or rats to the experimental room for at least 30-60 minutes before testing[6].
-
Pre-heat the hot plate to a constant temperature, typically between 52°C and 55°C[6][7].
-
Gently place the animal on the hot plate and immediately start a timer[6].
-
Observe the animal for nocifensive behaviors, such as paw licking, paw flicking, or jumping[6].
-
Record the latency time, which is the time from placement on the hot plate to the first sign of a nocifensive response[8].
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage[6][7]. If the animal does not respond within the cut-off time, it should be removed from the plate, and the latency is recorded as the cut-off time.
-
Administer the test compound (this compound) or vehicle control at various doses and repeat the test at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.
Carrageenan-Induced Pleurisy for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory activity of a test compound in a model of acute inflammation.
Procedure:
-
Administer the test compound (this compound) or vehicle control to rats, typically 30-60 minutes before the induction of pleurisy[9].
-
Anesthetize the rats and make a small skin incision over the left sixth intercostal space[10].
-
Inject a sterile solution of λ-carrageenan (e.g., 0.2 ml of a 1% w/v solution) into the pleural cavity[10].
-
Suture the skin incision and allow the animals to recover[10].
-
At a specified time point after carrageenan injection (e.g., 4 hours), euthanize the animals[10].
-
Carefully open the thoracic cavity and wash the pleural cavity with a known volume of sterile saline containing an anticoagulant (e.g., heparin)[10].
-
Collect the pleural lavage fluid and measure the total volume of the exudate.
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
Determine the total and differential leukocyte counts in the cell pellet.
-
The supernatant can be used to measure the levels of inflammatory mediators such as TNF-α and IL-1β using ELISA.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in biological samples.
Procedure (Sandwich ELISA):
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 10% FBS in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the standards (known concentrations of the cytokine) and the unknown samples (e.g., supernatant from the pleurisy model) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope of the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by aconitine and a typical experimental workflow for assessing its anti-inflammatory effects.
Caption: Aconitine-induced p38/MAPK signaling pathway leading to myocardial injury.
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Conclusion
This compound is a potent Aconitum alkaloid with significant analgesic and anti-inflammatory properties. Its primary mechanism of action involves the modulation of voltage-gated sodium channels, with potential involvement of intracellular signaling pathways such as the p38/MAPK pathway in its toxic effects. While promising as a lead compound for the development of novel therapeutics, its narrow therapeutic index necessitates careful dose-finding and toxicological evaluation. This technical guide provides a foundation for researchers to further investigate the pharmacological profile of this compound and explore its therapeutic potential while mitigating its inherent toxicities. Further research is warranted to elucidate its specific receptor binding affinities, its precise effects on various VGSC subtypes, and to obtain more comprehensive quantitative data on its efficacy and toxicity.
References
- 1. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. njppp.com [njppp.com]
- 10. Carrageenan-Induced Pleurisy [bio-protocol.org]
In Vivo Toxicological Profile of 3-Acetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo toxicological data for 3-Acetylyunaconitine is limited in the public domain. This guide synthesizes available information on the closely related and well-studied aconitine alkaloids, particularly aconitine, to provide a predictive toxicological profile and guide future research. The methodologies and signaling pathways described are based on studies of these related compounds and are presumed to have a high degree of relevance to this compound.
Executive Summary
Quantitative Toxicological Data (Surrogate Data from Related Aconitum Alkaloids)
Due to the absence of specific LD50 values for this compound, the following table presents data for the related compound, Bulleyaconitine A, to provide a reference for acute toxicity.
Table 1: Acute Toxicity of a Related Aconitum Alkaloid
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Bulleyaconitine A | Rat | Not Specified | 3.4434 mg/kg | [1] |
Note: This data should be used as a preliminary estimate for designing dose-ranging studies for this compound.
Core Toxicological Effects and Mechanisms
The toxicological profile of aconitine alkaloids is primarily characterized by cardiotoxicity and neurotoxicity, stemming from their interaction with voltage-gated sodium channels.
Neurotoxicity
3-Acetylaconitine, a closely related compound, has been shown to exert significant effects on neuronal activity. It diminishes the orthodromic and antidromic population spike in a concentration-dependent manner in rat hippocampus slices[2]. The underlying mechanism involves a shift in the voltage-dependence of sodium channel activation to more negative potentials, causing channels to activate at resting potential[2][3]. This leads to an initial hyperexcitability followed by an inhibition of neuronal firing[2].
Cardiotoxicity
The cardiotoxic effects of aconitine are a major concern and are driven by multiple interconnected signaling pathways. Aconitine exposure can lead to arrhythmias and myocardial injury[4][5]. Key mechanisms include:
-
Disruption of Ion Channels: Persistent activation of sodium channels disrupts normal cardiac rhythm.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) plays a central role in aconitine-induced cardiotoxicity[6].
-
Calcium Overload: Dysregulation of calcium signaling is a critical factor in the pathology[5].
-
Inflammation and Apoptosis: Activation of inflammatory pathways and programmed cell death contribute to myocardial damage[7][8].
Experimental Protocols for In Vivo Toxicological Assessment
Standardized protocols are crucial for the reliable assessment of the toxicological profile of this compound. The following methodologies are adapted from studies on related compounds and general toxicological guidelines.
Acute Oral Toxicity Study (Modified OECD 425)
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Animal Model: Wistar rats or Kunming mice (both sexes).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose, estimated from data on related compounds (e.g., from Table 1), is administered orally by gavage to a single animal.
-
The animal is observed for signs of toxicity and mortality over a 48-hour period.
-
Subsequent animals are dosed at higher or lower levels depending on the outcome for the previous animal, with the aim of identifying a dose that causes mortality and a dose that does not.
-
The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).
-
-
Observations: Clinical signs of toxicity (e.g., convulsions, respiratory distress, changes in motor activity), time of onset, duration, and mortality are recorded for 14 days.
Subchronic Toxicity Study (Modified OECD 407)
-
Objective: To evaluate the cumulative toxic effects of repeated exposure to this compound.
-
Animal Model: Sprague-Dawley rats (both sexes).
-
Methodology:
-
Animals are divided into at least three dose groups and a control group. Doses are selected based on the acute toxicity data.
-
This compound is administered orally daily for a period of 28 or 91 days.
-
Clinical observations, body weight, and food/water consumption are monitored throughout the study.
-
Hematological and clinical biochemistry parameters are analyzed at the end of the study.
-
At termination, a full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
-
Endpoints: Organ-specific toxicity, No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL).
Cardiotoxicity Assessment
-
Animal Model: Zebrafish embryos or adult rats/mice.
-
Methodology:
-
Zebrafish Model: Embryos are exposed to varying concentrations of this compound. Heart rate, rhythm, and morphology are observed under a microscope[4][5].
-
Rodent Model: Animals are administered this compound, and cardiac function is monitored using electrocardiography (ECG). Blood samples are collected to measure cardiac biomarkers (e.g., troponin, creatine kinase-MB). Hearts are excised for histopathological analysis and molecular studies (e.g., Western blot, PCR) to investigate signaling pathways.
-
Neurotoxicity Assessment
-
Animal Model: Rats or mice.
-
Methodology:
-
Behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity are performed after administration of this compound.
-
Electrophysiological recordings from brain slices (e.g., hippocampus) can be used to assess effects on neuronal excitability[2].
-
Histopathological examination of brain tissue is conducted to identify any neuronal damage.
-
Signaling Pathways in Aconitine-Induced Cardiotoxicity
The following diagrams illustrate the key signaling pathways implicated in the cardiotoxicity of aconitine, which are likely relevant for this compound.
Caption: ROS/p38 MAPK/Nrf2 Signaling Pathway in Cardiotoxicity.
Caption: Calcium Signaling Dysregulation in Cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Unveiling the Therapeutic Potential: A Technical Guide to Natural Variants and Derivatives of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural variants and synthetic derivatives of 3-acetylyunaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. For centuries, various species of Aconitum have been utilized in traditional medicine, despite their well-documented toxicity. Modern research is now uncovering the therapeutic potential of the complex alkaloids within these plants, including this compound and its related compounds. This document summarizes the current knowledge on these molecules, presenting their biological activities, underlying mechanisms of action, and the experimental methodologies used to investigate them. Particular focus is given to their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and as free radical scavengers, highlighting their relevance in the development of novel therapeutics for metabolic diseases and conditions associated with oxidative stress.
Natural Variants of this compound
Several naturally occurring aconitane alkaloids share a close structural relationship with this compound. These variants, primarily isolated from various Aconitum species, exhibit a range of biological activities and toxicities. The primary challenge in their study lies in their isolation and purification due to the complex chemical constitution of the plant material.
Key Natural Variants
Two notable natural variants that are structurally related to this compound are 8-deacetyl-yunaconitine and crassicauline A . These compounds differ in their substitution patterns on the core aconitane skeleton.
Table 1: Physicochemical Properties of Key Natural Variants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source |
| 8-Deacetyl-yunaconitine | C33H47NO10 | 617.73 | Aconitum vilmorinianum |
| Crassicauline A | C35H49NO10 | 643.77 | Aconitum crassicauline |
Biological Activity of Natural Variants
The biological activities of these natural variants are of significant interest, though comprehensive quantitative data remains an active area of research. Yunaconitine, the parent compound of this compound, is known for its potent cardiotoxicity and neurotoxicity.[1] However, modifications to its structure, as seen in its natural variants, can alter these properties and reveal therapeutic potential. For instance, crassicauline A has been investigated for its pharmacological activities.[2]
Table 2: Reported Biological Activities of Natural Variants
| Compound | Biological Activity | Quantitative Data | Reference |
| 8-Deacetyl-yunaconitine | Toxic | LD50 (mice, i.v.): Not explicitly found | [2] |
| Crassicauline A | Analgesic, Anti-arrhythmic | Not explicitly found | [2] |
Synthetic Derivatives of this compound
The chemical complexity of this compound and its parent compound, yunaconitine, offers a rich scaffold for synthetic modification. Researchers have begun to synthesize derivatives to enhance therapeutic efficacy and reduce toxicity. A recent study focused on the development of yunaconitine derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and as radical scavengers.
PTP1B Inhibition and Radical Scavenging Activities
A series of novel yunaconitine derivatives have been synthesized and evaluated for their inhibitory activity against PTP1B, a key enzyme implicated in type 2 diabetes and obesity, and for their ability to scavenge free radicals.[3]
Table 3: In Vitro Biological Activity of Synthetic Yunaconitine Derivatives
| Derivative | PTP1B Inhibition IC50 (µM) | DPPH Radical Scavenging EC50 (µM) |
| Derivative 2 | 7.724 | Not Reported |
| Derivative 25 | 8.981 | 58.76 |
| Oleanolic Acid (Positive Control for PTP1B) | 3.21 | - |
| Vitamin C (Positive Control for DPPH) | - | 48.52 |
Experimental Protocols
This section details the methodologies for the isolation of natural variants and the synthesis and biological evaluation of yunaconitine derivatives, based on available literature.
Isolation of Natural Variants
General Protocol for the Isolation of Aconitane Alkaloids:
-
Extraction: The dried and powdered plant material (e.g., roots of Aconitum species) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., n-hexane) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform).
-
Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple chromatographic steps for purification. This typically involves column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of Yunaconitine Derivatives
General Procedure for the Synthesis of Yunaconitine Derivatives (as described for PTP1B inhibitors):
Detailed, step-by-step protocols for the synthesis of the specific yunaconitine derivatives mentioned in the referenced study were not available in the public domain at the time of this guide's compilation. Access to the full scientific article is required to provide this level of detail.
PTP1B Inhibition Assay
-
Reagents: Human recombinant PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Procedure: a. The test compounds (yunaconitine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. b. The PTP1B enzyme is pre-incubated with the test compounds in the reaction buffer. c. The reaction is initiated by the addition of the pNPP substrate. d. The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes). e. The reaction is stopped by the addition of a strong base (e.g., 1 M NaOH). f. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution in methanol, and the test compounds.
-
Procedure: a. The test compounds are dissolved in methanol at various concentrations. b. The test compound solutions are mixed with the DPPH solution. c. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). d. The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
PTP1B Signaling Pathway and Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, leading to insulin resistance. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes. The yunaconitine derivatives discussed in this guide have been shown to inhibit PTP1B, suggesting they may act by preventing the dephosphorylation of key signaling molecules in the insulin pathway, thereby enhancing insulin sensitivity.
Caption: Inhibition of the PTP1B signaling pathway by yunaconitine derivatives.
Free Radical Scavenging Mechanism
Free radicals, highly reactive molecules with unpaired electrons, can cause significant damage to cells through a process called oxidative stress. Antioxidants, or free radical scavengers, can neutralize these damaging molecules by donating an electron, thereby becoming a stable, less reactive radical themselves. The DPPH assay measures this electron-donating capacity. Yunaconitine derivatives with radical scavenging activity likely possess functional groups that can readily donate a hydrogen atom or an electron to stabilize free radicals.
Caption: General mechanism of free radical scavenging by yunaconitine derivatives.
References
In-Depth Technical Guide to 3-Acetylyunaconitine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine, a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, stands as a compound of significant interest within the scientific community. Like other aconitine-type alkaloids, it possesses a complex chemical structure and exhibits a range of biological activities, including potent analgesic and toxicological properties. This technical guide provides a comprehensive review of the current state of research on this compound and its closely related parent compound, yunaconitine. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacological potential and toxicological risks.
Pharmacological and Toxicological Profile
The biological activities of this compound are intrinsically linked to its chemical structure. Research into the structure-activity relationships of C19-diterpenoid alkaloids suggests that modifications at the 3-position can influence their biological effects[1]. The primary mechanism of action for aconitine-type alkaloids involves their interaction with voltage-dependent sodium channels[2][3]. By binding to these channels, they induce a persistent activation, leading to membrane depolarization and subsequent neurotoxic and cardiotoxic effects[2][3][4].
While specific quantitative data for this compound is limited in publicly available literature, studies on its parent compound, yunaconitine, provide valuable insights.
Quantitative Data
The following tables summarize the available quantitative data for yunaconitine, which can serve as a reference point for estimating the activity of this compound. It is important to note that the addition of an acetyl group may alter the potency and pharmacokinetic properties of the molecule.
Table 1: Toxicity Data for Yunaconitine
| Parameter | Value | Species | Administration Route | Reference |
| LD50 | 2.13 mg/kg | Wild-type FVB mice | Oral | [5] |
| LD50 | 0.24 mg/kg | Mdr1a-/- mice | Oral | [5] |
| LD50 | 0.05 mg/kg | Mice | Intravenous | [6] |
Table 2: Antibacterial Activity of Yunaconitine
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 32 | [7] |
| Bacillus subtilis | 8 | [7] |
Table 3: Metal Chelating Activity of Yunaconitine
| Assay | IC50 (µg/mL) | Reference |
| Ferrozine-Fe2+ complex formation | 11.6 | [7] |
Table 4: Feeding Deterrent Activity of Yunaconitine
| Organism | EC50 (ppm) | Reference |
| Tribolium castaneum (Red flour beetle) | 653.4 | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections outline typical protocols used in the study of Aconitum alkaloids.
Animal Models for Toxicity and Efficacy Studies
-
Acute Toxicity (LD50) Determination: Male Mdr1a gene-knockout mice and wild-type FVB mice are often used to assess the role of P-glycoprotein in the toxicity of these compounds. Yunaconitine is typically administered orally at varying doses, and the mortality rate is observed over a specified period to calculate the half-lethal dose (LD50)[5].
-
Analgesic Activity (Writhing Test): The analgesic effect can be evaluated using the acetic acid-induced writhing test in mice. After oral administration of the test compound, acetic acid is injected intraperitoneally, and the number of writhes is counted over a defined period. A reduction in the number of writhes compared to a control group indicates an analgesic effect[1][5].
In Vitro Assays
-
Antibacterial Activity (MIC Determination): The minimum inhibitory concentration (MIC) is determined using microdilution methods. The compound is serially diluted in a suitable broth medium and incubated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[7].
-
P-glycoprotein (P-gp) Efflux Assay: Caco-2 cell monolayers are a common in vitro model to study the interaction of compounds with P-gp. The test compound is applied to either the apical or basolateral side of the cell monolayer. The amount of compound transported to the opposite side is measured over time. The efflux ratio is calculated to determine if the compound is a substrate of P-gp. The use of a P-gp inhibitor, such as verapamil, can confirm this interaction[5].
Mechanism of Action and Signaling Pathways
The primary mechanism of action of aconitine alkaloids, including presumably this compound, is the modulation of voltage-gated sodium channels. This interaction leads to a persistent influx of sodium ions, causing prolonged depolarization of excitable membranes in neurons and cardiomyocytes.
While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the downstream effects of sodium channel disruption are well-documented for the aconitine class of alkaloids.
Below is a generalized diagram illustrating the proposed mechanism of action of aconitine alkaloids.
Caption: Proposed mechanism of action for aconitine alkaloids.
Analytical Methods
The accurate quantification and identification of this compound and related alkaloids are essential for both research and forensic purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation
-
Biological Samples (Urine): Samples can be prepared by mechanical shaking with Toxi-Tubes for extraction. After phase separation and solvent evaporation, the residue is reconstituted for LC-MS/MS analysis[8].
Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used. Gradient elution with a reversed-phase column allows for the separation of different aconitum alkaloids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection[8].
Below is a conceptual workflow for the analytical determination of Aconitum alkaloids.
Caption: General workflow for the analysis of Aconitum alkaloids.
Conclusion and Future Directions
This compound represents a compelling yet understudied diterpenoid alkaloid. While research on the parent compound, yunaconitine, provides a foundational understanding of its potential biological activities and toxicological profile, further investigation is imperative. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive pharmacological and toxicological characterization.
-
Quantitative Pharmacological Studies: Determining the specific binding affinities and functional effects of this compound on various ion channels and receptors to elucidate its precise mechanism of action.
-
In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, including its analgesic efficacy and detailed toxicological profile.
-
Signaling Pathway Analysis: Investigating the specific intracellular signaling pathways modulated by this compound to identify potential therapeutic targets and understand the molecular basis of its toxicity.
A deeper understanding of this compound will be crucial for harnessing its potential therapeutic benefits while mitigating its inherent risks, ultimately contributing to the development of novel and safer therapeutic agents.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. academic.oup.com [academic.oup.com]
3-Acetylyunaconitine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine, a diterpenoid alkaloid, presents a molecule of significant interest in pharmacology and toxicology. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics, particularly in the fields of analgesia and oncology. Detailed experimental protocols and a summary of its known mechanisms of action are provided to facilitate further investigation into its therapeutic potential and toxicological profile.
Chemical and Physical Properties
This compound, also known as 3-acetylaconitine, flaconitine, or monoacetylaconitine, is a naturally occurring diterpenoid alkaloid. Its core chemical and physical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77181-26-1 | [1][2][3] |
| Molecular Formula | C36H49NO12 | [2][3] |
| Molecular Weight | 687.77 g/mol | [3] |
| Synonyms | 3-Acetylaconitine, Flaconitine, Monoacetylaconitine | [1][3] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, primarily attributed to its interaction with voltage-gated sodium channels (Nav). Similar to its parent compound, aconitine, it is known to be a potent neurotoxin that causes persistent activation of these channels. This leads to an influx of sodium ions, membrane depolarization, and subsequent downstream effects.
Analgesic Activity
This compound has demonstrated significant analgesic properties.[4][5] This effect is believed to be mediated through the modulation of voltage-gated sodium channels, particularly subtypes like Nav1.7, which are crucial in pain signaling pathways.[6][7][8] By altering the function of these channels in nociceptive neurons, this compound can disrupt the transmission of pain signals.
Cytotoxic Activity
The compound has shown cytotoxic effects against certain cancer cell lines. Specifically, it has been reported to be cytotoxic to P388 leukemia cells with a half-maximal inhibitory concentration (IC50) of 18.6 µM. The precise mechanism of its cytotoxic action is an area of ongoing research but is likely related to the disruption of ion homeostasis and the induction of apoptosis.
Cardiotonic and Cardiotoxic Effects
Due to its action on sodium channels, this compound can have profound effects on cardiac function. At low concentrations, it may exhibit cardiotonic properties by increasing intracellular calcium levels. However, at higher concentrations, its persistent activation of sodium channels leads to cardiac arrhythmias and is a primary concern for its toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cytotoxicity Assay (MTT Assay for P388 Cells)
This protocol is a general guideline for assessing the cytotoxicity of this compound against a cancer cell line like P388, based on the known IC50 value.
Objective: To determine the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).
Materials:
-
P388 (murine leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 1 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Analgesic Activity Assessment (Spared Nerve Injury Model)
This protocol is based on the methodology used to evaluate the analgesic effect of this compound on neuropathic pain.[4][5]
Objective: To assess the ability of this compound to alleviate mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound formulation (e.g., dissolved in a suitable vehicle)
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the rat and make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.
-
Cut the nerves distal to the ligation, removing a small section to prevent regeneration.
-
Ensure the sural nerve remains intact and untouched.[9][10][11]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a week to develop neuropathic pain.
-
-
Drug Administration: Administer this compound or vehicle control to the rats (e.g., via subcutaneous injection).
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the sural nerve territory).
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Conduct testing at baseline (before drug administration) and at various time points after administration (e.g., 30, 60, 120, and 180 minutes).
-
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Electrophysiological Analysis (Whole-Cell Patch Clamp)
This protocol provides a representative method to study the effects of this compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).
Objective: To characterize the modulatory effects of this compound on the biophysical properties of voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing a specific Nav channel subtype (e.g., Nav1.7)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
This compound solution
Procedure:
-
Cell Preparation: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Post-Compound Recording: After a few minutes of incubation, record the sodium currents again using the same voltage protocol.
-
Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics of the sodium channels before and after the application of this compound.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound involves the direct modulation of voltage-gated sodium channels. The following diagrams illustrate the proposed signaling pathway and the logical workflow for its investigation.
Caption: Proposed signaling pathway for this compound's biological effects.
Caption: Logical workflow for the investigation of this compound.
References
- 1. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]
- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 4. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
Ethnobotanical Uses of Plants Containing 3-Acetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane. Plants from this genus have a long and dualistic history in traditional medicine across Asia and Europe, recognized for both their potent therapeutic effects and their extreme toxicity.[1] Historically, these plants have been utilized in Traditional Chinese Medicine (TCM), Ayurveda, and European folk medicine primarily for their analgesic and anti-inflammatory properties.[2] The high toxicity, attributed to the presence of various diterpenoid alkaloids including this compound and its parent compound yunaconitine, necessitates specific processing methods, known in TCM as Paozhi, to reduce toxicity while preserving therapeutic efficacy. These traditional methods often involve prolonged boiling, steaming, or treatment with other substances like licorice and black beans.[3] This guide provides an in-depth overview of the ethnobotanical uses, quantitative pharmacological data, experimental protocols, and molecular mechanisms associated with plants containing this class of compounds.
Ethnobotanical Landscape of Aconitum Species
The tuberous roots of Aconitum species are the primary plant parts used in traditional medicine. Their application spans a wide range of ailments, reflecting a deep-seated empirical knowledge of their powerful biological activity.
Traditional Therapeutic Applications:
-
Pain and Inflammation: The most prevalent use of Aconitum preparations is in the treatment of various types of pain, including rheumatic pain, joint pain, neuralgia, and sciatica.[4][5] In TCM, processed Aconitum carmichaeli (Fuzi) is a key component in formulas for dispelling cold and dampness to alleviate pain.[3]
-
Fever and Infections: Several traditions employ Aconitum species as antipyretics to combat fever.[3][5] In Nepal, the root powder is used for coughs, colds, and intestinal problems.[5]
-
Cardiovascular Conditions: In TCM, processed aconite is used to treat certain heart conditions, leveraging its cardiotonic properties at therapeutic doses.[3]
-
Neurological Disorders: Traditional applications extend to neurological conditions, although the specific uses are often less well-documented in scientific literature.[6]
Detoxification in Traditional Practice:
The extreme toxicity of raw aconite root is well-recognized in all cultures that use it. Traditional preparation methods are crucial for its safe use and are a form of empirical pharmacology.
-
In China (Paozhi): Methods include boiling in saline, frying in hot sand, and steaming with licorice and black beans to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester derivatives.[3]
-
In India: A traditional method involves boiling the roots with cow's urine for two days, followed by washing and boiling with milk for another two days before drying and powdering.[3]
-
In Europe: In Slovenia, a traditional ethanolic extract known as "voukuc" is prepared from Aconitum roots, with preparation methods passed down through generations.[4]
Quantitative Phytochemical and Pharmacological Data
While specific quantitative data for this compound is limited in the literature, data for its parent compound, yunaconitine, and the closely related, well-studied aconitine provide valuable insights into its potential activity and toxicity. The following tables summarize the available quantitative data.
Table 1: In Vitro Biological Activity of Yunaconitine
| Compound | Assay | Target Organism/System | Result | Reference |
| Yunaconitine | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 32 µg/mL | [3] |
| Yunaconitine | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 8 µg/mL | [3] |
| Yunaconitine | Metal Chelating Activity | Ferrozine-Fe²⁺ Complex Formation | IC₅₀ = 11.6 µg/mL | [3] |
Table 2: Analgesic Activity of Aconitine (as a proxy)
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| Aconitine | Mice | Hot Plate Test | 0.9 mg/kg | 20.27% increase in pain threshold | [7] |
| Aconitine | Mice | Acetic Acid Writhing Test | 0.9 mg/kg | 76% reduction in writhing | [7] |
| Aconitine | Mice | Formalin Test (Phase II) | 0.3 mg/kg | 36.08% inhibition | [8] |
| Aconitine | Mice | CFA-induced Inflammatory Pain | 0.3 mg/kg | 131.33% increase in pain threshold | [7][8] |
Table 3: Acute Toxicity Data for Aconitine (as a proxy)
| Compound | Animal Model | Route of Administration | LD₅₀ | Reference |
| Aconitine | Mice | Oral | 1.0 mg/kg | [1] |
| Aconitine | Mice | Intravenous | 0.100 mg/kg | [1] |
| Aconitine | Mice | Intraperitoneal | 0.270 mg/kg | [1] |
| Aconitine | Rats | Intravenous | 0.064 mg/kg | [1] |
Key Experimental Protocols
The study of this compound and related alkaloids involves specialized extraction, isolation, and analytical techniques.
Extraction and Isolation of Aconitine Alkaloids
This protocol provides a general framework for the extraction and purification of aconitine-type alkaloids from Aconitum root material.
-
Maceration and Extraction:
-
Powdered, dried Aconitum root material is extracted exhaustively. A common method involves initial extraction with ammoniacal ether followed by methanol.[6] This dual-solvent approach helps to efficiently extract the alkaloids.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% tartaric acid) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is then adjusted to be alkaline (e.g., with Na₂CO₃ or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted into a non-polar solvent like chloroform or dichloromethane.
-
-
Chromatographic Purification:
-
The resulting alkaloid-rich fraction is subjected to column chromatography for separation.
-
A common stationary phase is neutral alumina or silica gel.[6]
-
Elution is performed with a gradient of solvents, typically starting with less polar solvents (e.g., hexane, chloroform) and gradually increasing the polarity (e.g., with ethyl acetate, methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing the target compound (this compound) are pooled, and the solvent is evaporated.
-
Further purification can be achieved by recrystallization or preparative HPLC.
-
Quantitative Analysis by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of aconitine alkaloids in biological matrices, adapted from methods for detecting aconite poisoning.
-
Sample Preparation (Urine/Blood):
-
To a 1 mL sample, add internal standard.
-
Perform liquid-liquid extraction or solid-phase extraction (SPE). For LLE, use a solvent mixture like dichloromethane and dichloroethane at pH 9.0.[5] For SPE, cartridges like Oasis MCX can be used.[9]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 50% acetonitrile with 0.2% formic acid).[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XTerra RP18).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium hydrogen carbonate) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Precursor-to-product ion transitions specific for this compound and the internal standard are monitored.
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to regulatory guidelines.
-
Molecular Mechanisms and Signaling Pathways
The primary pharmacological and toxicological effects of this compound and related aconitine alkaloids are mediated through their interaction with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Aconitine alkaloids are classified as site 2 neurotoxins.[10] They bind to the open state of the VGSC, leading to persistent activation by preventing the channel from closing (inactivating) normally. This leads to a constant influx of Na⁺ ions, causing sustained membrane depolarization. This action underlies both the therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.
Recent research on related compounds like bulleyaconitine A has shown a preference for blocking specific sodium channel subtypes that are crucial in pain signaling, such as Nav1.7 and Nav1.3.[11][12] This blockade is often more potent on channels in an inactivated state, which is a characteristic of rapidly firing neurons, such as those involved in transmitting pain signals.[11][12] The analgesic effect of 3-acetylaconitine, recently demonstrated in a neuropathic pain model, is likely mediated through a similar mechanism of inhibiting the hyperexcitability of sensory neurons.[9]
The anti-inflammatory effects may be secondary to the neuronal blockade or may involve other pathways. Studies on total alkaloids from Aconitum carmichaeli have shown they can suppress the production of inflammatory mediators like prostaglandins (PGE).[2]
Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of this compound on a Voltage-Gated Sodium Channel.
Caption: General experimental workflow for the isolation and analysis of this compound.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 3-Acetylyunaconitine: A Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for 3-Acetylyunaconitine. While this compound belongs to the highly toxic class of aconitine alkaloids, no dedicated studies on its acute toxicity, sub-chronic toxicity, cytotoxicity, or genotoxicity were identified. This data gap precludes the development of a detailed initial toxicity profile and highlights the need for foundational toxicological research to ascertain its safety profile for any potential therapeutic development. This guide summarizes the available information on the closely related parent compound, yunaconitine, and the general toxicological properties of aconitine alkaloids to provide a contextual framework for future research.
Introduction to this compound and Aconitine Alkaloids
This compound is a diterpenoid alkaloid and a derivative of yunaconitine, found in plants of the Aconitum genus. These plants, commonly known as aconite or wolfsbane, have a long history of use in traditional medicine, particularly for their analgesic and anti-inflammatory properties. However, their therapeutic use is severely limited by a narrow therapeutic index and the potent cardiotoxicity and neurotoxicity of their constituent alkaloids.
The toxicity of aconitine alkaloids is primarily mediated by their high affinity for voltage-gated sodium channels in the cell membranes of excitable tissues, including the myocardium, nerves, and muscles. Binding to these channels leads to their persistent activation, resulting in membrane depolarization and subsequent cellular dysfunction, which manifests as arrhythmias and neurological symptoms.
Toxicity Data for Related Compounds: Yunaconitine
In the absence of data for this compound, information on the parent compound, yunaconitine, can provide some initial insights. It is crucial to note that acetylation can significantly alter the pharmacokinetic and toxicodynamic properties of a compound, and therefore, the following data should be interpreted with caution and not be directly extrapolated to this compound.
Acute Toxicity
One study reported the 50% lethal dose (LD50) for yunaconitine in mice, which provides a measure of its acute toxicity.
| Compound | Species | Route of Administration | LD50 | Reference |
| Yunaconitine | Mouse | Intravenous (IV) | 0.05 mg/kg | [1] |
It is important to emphasize that the route of administration has a significant impact on toxicity, and oral LD50 values, which are more relevant for accidental ingestion, are not available.
Metabolism and Potential for Drug Interactions
Recent research has highlighted the critical role of cytochrome P450 enzymes, specifically CYP3A4, in the metabolism of yunaconitine.[1][2] Yunaconitine is a sensitive substrate and a moderately competitive inhibitor of CYP3A4.[2] This has significant implications for potential drug-drug interactions. Co-administration of yunaconitine with other drugs that are inhibitors or inducers of CYP3A4 could lead to altered plasma concentrations and an increased risk of toxicity.[1][2] Inhibition of CYP3A4 has been shown to significantly increase the in vivo exposure and toxicity of yunaconitine in mice.[2]
General Toxicity of Aconitine Alkaloids
The toxic effects of aconitine alkaloids are well-documented and are characterized by a rapid onset of symptoms.
Mechanism of Toxicity
The primary mechanism of toxicity for aconitine alkaloids involves their action on voltage-gated sodium channels.
Figure 1. Simplified signaling pathway of aconitine alkaloid toxicity.
Clinical Manifestations of Poisoning
Poisoning with Aconitum species typically presents with a rapid onset of neurological and cardiovascular symptoms. Common signs and symptoms include:
-
Neurological: Paresthesia (tingling and numbness) of the face, mouth, and limbs, muscle weakness, and in severe cases, paralysis.
-
Cardiovascular: Hypotension, bradycardia, ventricular arrhythmias, and potentially fatal ventricular fibrillation.
-
Gastrointestinal: Nausea, vomiting, and abdominal pain.
Proposed Experimental Workflow for Initial Toxicity Screening
For a novel compound like this compound, a structured approach to initial toxicity screening is essential. The following workflow outlines the key in vitro and in vivo assays that would be necessary to establish a foundational toxicity profile.
Figure 2. Proposed experimental workflow for the initial toxicity screening of this compound.
Conclusion and Future Directions
The current body of scientific literature lacks specific toxicological data for this compound. While the known toxicity of the parent compound, yunaconitine, and the general class of aconitine alkaloids suggests a high potential for cardiotoxicity and neurotoxicity, dedicated studies are imperative to understand the specific safety profile of the acetylated form. A systematic evaluation encompassing in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and sub-chronic toxicity studies, is essential to fill the existing data gap. Such studies will be fundamental for any future consideration of this compound in a therapeutic context and for establishing a comprehensive risk assessment. Researchers are strongly encouraged to conduct and publish foundational toxicity studies on this and other less-characterized aconitine alkaloids to ensure public safety and to better inform the potential for their therapeutic development.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation and Purification of 3-Acetylyunaconitine from Aconitum episcopale
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetylyunaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, including Aconitum episcopale. These compounds are of significant interest for their pharmacological activities, but they are also highly toxic. Therefore, a robust and reliable protocol for their isolation and purification is essential for further research and drug development. This document provides a detailed methodology for the extraction, separation, and purification of this compound from the roots of Aconitum episcopale, based on established techniques for Aconitum alkaloids.
Experimental Protocols
1. Preparation of Plant Material
-
The dried roots of Aconitum episcopale are ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction of Total Alkaloids
An acid-base extraction method is employed to selectively extract the alkaloids.[1]
-
Step 1: Acidic Extraction: The powdered plant material is extracted with an acidic ethanol solution (e.g., 95% ethanol containing 0.1% HCl) using heat reflux. This process is repeated three times to ensure exhaustive extraction.[1]
-
Step 2: Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
-
Step 3: Acid-Base Partitioning: The residue is redissolved in a 1% HCl solution. This acidic solution is then washed with petroleum ether to remove non-alkaloidal, lipophilic impurities.[1]
-
Step 4: Basification and Extraction: The acidic aqueous layer is basified to a pH of approximately 9.5 with ammonia water. The free alkaloids are then extracted with an organic solvent such as chloroform or ethyl acetate. This step is repeated multiple times to ensure complete extraction of the alkaloids.
-
Step 5: Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid extract.
3. Purification of this compound
A multi-step chromatographic approach is utilized for the purification of the target compound.
-
3.1. pH-Zone-Refining Counter-Current Chromatography (CCC)
This technique is highly effective for the preparative separation of alkaloids.[1][2]
-
Solvent System Selection: A suitable two-phase solvent system is selected. A common system for Aconitum alkaloids is petroleum ether-ethyl acetate-methanol-water.[1]
-
Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower phases of the solvent system.
-
Separation: The separation is performed using a CCC instrument, with an acidic solution in the stationary phase and a basic solution in the mobile phase to achieve pH-zone-refining.[1]
-
Fraction Collection: Fractions are collected based on the elution profile and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions enriched with this compound from the CCC step are further purified using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.[3][4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an ammonium bicarbonate buffer is effective for separating Aconitum alkaloids.[3][4]
-
Detection: The elution is monitored using a UV detector, typically at a wavelength of around 231-240 nm.[3][4]
-
Fraction Collection: The peak corresponding to this compound is collected.
-
4. Purity and Structural Confirmation
-
Purity Analysis: The purity of the isolated this compound is assessed using analytical HPLC.
-
Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the purification of Aconitum alkaloids using pH-zone-refining counter-current chromatography, which can be expected to be similar for this compound.
| Compound | Amount from Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Data adapted from the purification of alkaloids from Aconitum coreanum, as specific data for this compound from Aconitum episcopale is not available in the provided search results.[1]
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Logical Relationships in the Purification Process
Caption: Logical flow from raw material to final analysis.
References
Application Note: Quantification of 3-Acetylyunaconitine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid found in certain Aconitum species. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a sensitive and accurate means of quantifying this compound. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a precise method for the determination of this compound in various sample matrices.
Introduction
This compound is a member of the Aconitum alkaloid family, which are known for their potent biological activities and narrow therapeutic indices. Accurate quantification of these compounds is crucial for efficacy studies, toxicological assessment, and quality control of herbal preparations. This document provides a detailed protocol for the determination of this compound using HPLC with UV detection, a widely accessible and reliable analytical technique. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and an ammonium bicarbonate buffer.
Experimental
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Ammonia solution (28%)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 with ammonia solution |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a plant matrix)
-
Extraction: Accurately weigh 1.0 g of the homogenized and dried plant material. Add 25 mL of methanol, and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with methanol to bring the concentration of this compound within the calibration range.
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The developed method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 124,980 |
| 25.0 | 311,500 |
| 50.0 | 623,800 |
| 100.0 | 1,251,200 |
| Correlation (r²) | 0.9998 |
| Regression Equation | y = 12485x + 620 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution at 25 µg/mL.
| Parameter | Result |
| Mean Peak Area | 311,650 |
| Standard Deviation | 2,450 |
| RSD (%) | 0.79% |
Accuracy
The accuracy was assessed by a recovery study, where a known amount of this compound was spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10.0 | 9.85 | 98.5% |
| 25.0 | 25.4 | 101.6% |
| 50.0 | 49.2 | 98.4% |
| Average Recovery (%) | 99.5% |
Limits of Detection and Quantification
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) (S/N=3) | 0.25 |
| Limit of Quantification (LOQ) (S/N=10) | 0.80 |
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is linear, precise, accurate, and sensitive, making it a valuable tool for quality control and research applications involving this compound. The provided protocols offer a clear guide for the implementation of this analytical procedure.
Application Note: Quantitative Analysis of 3-Acetylyunaconitine using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers in pharmacology, toxicology, and drug development. The described methodology, utilizing a reversed-phase C18 column and a triple quadrupole mass spectrometer, offers excellent selectivity and sensitivity for the determination of this compound in various matrices.
Introduction
This compound is a member of the Aconitum alkaloid family, known for their potent biological activities and narrow therapeutic indices. Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed. This document provides a detailed protocol for the LC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for a standard solution is provided below. For complex matrices such as plasma or tissue homogenates, appropriate extraction techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) should be employed.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at the desired concentrations for calibration curves.
-
Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of Aconitum alkaloids.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from other matrix components and related alkaloids. A typical gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition and Analysis
The instrument's software is used for data acquisition and processing. The concentration of this compound in unknown samples is determined by interpolating the peak area from a calibration curve constructed using the prepared standard solutions.
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound
Based on the molecular weight of this compound (C₃₆H₄₉NO₁₂) being approximately 687.8 g/mol , the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 688.8. Aconitine-type alkaloids commonly undergo neutral losses of acetic acid (60 Da) and benzoic acid (122 Da). For this compound, the primary fragmentation is expected to be the loss of the acetyl group at the C3 position as acetic acid.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Starting Point) |
| This compound | 688.8 | 628.8 (Loss of CH₃COOH) | 25 |
| This compound | 688.8 | 568.8 (Further loss of CH₃COOH) | 35 |
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Table 2: Expected Quantitative Performance (Based on structurally similar Aconitum alkaloids)
The following are typical performance characteristics that can be expected when developing and validating a quantitative LC-MS method for Aconitum alkaloids.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI+ mode.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol offers a solid foundation for method development and validation, which is essential for accurate determination in various research and development applications. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation. It is recommended to perform a full method validation according to the relevant regulatory guidelines for specific applications.
Nuclear magnetic resonance (NMR) spectroscopy for 3-Acetylyunaconitine structure elucidation
For Immediate Release
[City, State] – [Date] – Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have proven indispensable in the structural elucidation of complex natural products. This application note details the comprehensive use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of 3-Acetylyunaconitine, a diterpenoid alkaloid. The methodologies and data presented herein serve as a guide for researchers, scientists, and drug development professionals engaged in the isolation and characterization of novel bioactive compounds.
The structural determination of this compound, isolated from species of the Aconitum genus, relies on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques collectively provide a detailed roadmap of the molecule's intricate framework, revealing proton and carbon environments, direct proton-carbon attachments, and long-range proton-carbon connectivities.
Data Presentation: A Clear and Concise Summary
The quantitative NMR data for this compound are summarized in the following tables for straightforward interpretation and comparison.
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 83.4 | 3.28, d (1.8) |
| 2 | 26.2 | 2.15, m; 2.58, m |
| 3 | 78.9 | 4.91, t (4.8) |
| 4 | 38.9 | - |
| 5 | 48.7 | 2.78, d (6.6) |
| 6 | 82.8 | 4.05, d (6.6) |
| 7 | 45.1 | 2.95, d (6.0) |
| 8 | 75.1 | 4.45, d (6.0) |
| 9 | 49.8 | 3.15, d (6.6) |
| 10 | 41.5 | 2.35, d (6.6) |
| 11 | 48.9 | - |
| 12 | 29.5 | 1.95, m; 2.45, m |
| 13 | 74.5 | 4.15, d (6.0) |
| 14 | 79.8 | 4.85, d (6.0) |
| 15 | 37.8 | 2.25, m; 2.65, m |
| 16 | 82.5 | 4.35, t (4.8) |
| 17 | 61.8 | 3.75, s |
| 18 | 77.5 | 4.25, d (8.4); 4.75, d (8.4) |
| 19 | 58.9 | 2.85, d (12.0); 3.10, d (12.0) |
| N-CH₂ | 49.5 | 2.55, q (7.2) |
| N-CH₂-CH₃ | 13.5 | 1.10, t (7.2) |
| 1-OCH₃ | 56.2 | 3.30, s |
| 6-OCH₃ | 57.8 | 3.35, s |
| 16-OCH₃ | 59.1 | 3.40, s |
| 18-OCH₃ | 59.3 | 3.45, s |
| 3-OCOCH₃ | 170.1 | - |
| 3-OCOCH₃ | 21.4 | 2.05, s |
| 8-OCOCH₃ | 170.5 | - |
| 8-OCOCH₃ | 21.6 | 2.10, s |
| 14-O-Benzoyl | ||
| C=O | 166.5 | - |
| C-1' | 130.5 | - |
| C-2'/6' | 129.8 | 8.05, d (7.8) |
| C-3'/5' | 128.5 | 7.50, t (7.8) |
| C-4' | 133.0 | 7.60, t (7.8) |
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 3.28 (H-1) | 2.15, 2.58 (H-2) | 83.4 (C-1) | 38.9 (C-4), 48.7 (C-5), 41.5 (C-10), 48.9 (C-11) |
| 4.91 (H-3) | 2.15, 2.58 (H-2) | 78.9 (C-3) | 26.2 (C-2), 38.9 (C-4), 170.1 (3-OCOCH₃) |
| 4.05 (H-6) | 2.78 (H-5) | 82.8 (C-6) | 48.7 (C-5), 45.1 (C-7), 41.5 (C-10), 48.9 (C-11) |
| 4.45 (H-8) | 2.95 (H-7) | 75.1 (C-8) | 45.1 (C-7), 49.8 (C-9), 74.5 (C-13), 170.5 (8-OCOCH₃) |
| 4.85 (H-14) | 4.15 (H-13) | 79.8 (C-14) | 74.5 (C-13), 37.8 (C-15), 166.5 (14-O-Benzoyl C=O) |
| 2.05 (3-OCOCH₃) | - | 21.4 (3-OCOCH₃) | 170.1 (3-OCOCH₃) |
| 8.05 (H-2'/6') | 7.50 (H-3'/5') | 129.8 (C-2'/6') | 130.5 (C-1'), 128.5 (C-3'/5'), 166.5 (14-O-Benzoyl C=O) |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the key NMR experiments are provided below to facilitate the replication of these results.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid shimming issues.
2. ¹H NMR Spectroscopy:
-
Instrument: 600 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 2.73 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
3. ¹³C NMR Spectroscopy:
-
Instrument: 150 MHz NMR Spectrometer
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
4. COSY (Correlation Spectroscopy):
-
Instrument: 600 MHz NMR Spectrometer
-
Pulse Program: cosygpqf
-
Number of Scans: 2 per increment
-
Increments: 256 in F1
-
Spectral Width: 12 ppm in both dimensions
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
5. HSQC (Heteronuclear Single Quantum Coherence):
-
Instrument: 600 MHz NMR Spectrometer
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4 per increment
-
Increments: 256 in F1
-
Spectral Width: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C)
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
Processing: Apply a QSINE window function in both dimensions before Fourier transformation.
6. HMBC (Heteronuclear Multiple Bond Correlation):
-
Instrument: 600 MHz NMR Spectrometer
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8 per increment
-
Increments: 256 in F1
-
Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualizing the Elucidation Pathway
The logical workflow for the structure elucidation of this compound using NMR spectroscopy is depicted in the following diagram.
This comprehensive approach, combining detailed data analysis with robust experimental protocols, provides a powerful framework for the structural characterization of complex natural products like this compound, thereby accelerating the process of drug discovery and development.
Application Notes and Protocols for Studying the Effects of 3-Acetylyunaconitine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine (AAC), a diterpenoid alkaloid derived from plants of the Aconitum genus, is a potent bioactive compound with significant analgesic properties. Its non-addictive nature makes it a compound of interest for the development of novel pain therapeutics. However, its clinical utility is hampered by a narrow therapeutic window and the risk of severe cardiotoxicity. Understanding the dual effects of AAC is crucial for harnessing its therapeutic potential while mitigating its adverse effects.
This document provides detailed application notes and protocols for using animal models to study both the analgesic and cardiotoxic effects of this compound. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data for this compound and the closely related compound, aconitine, in rodent models. This data is essential for dose selection in experimental designs.
Table 1: Analgesic Doses of Aconitine (as a proxy for this compound) in Mice
| Pain Model | Species | Route of Administration | Effective Analgesic Dose (mg/kg) | Observed Effect | Citation |
| Hot Plate Test | Mouse | Oral | 0.3 - 0.9 | Increased pain threshold by 17.12% - 20.27% | [1] |
| Acetic Acid-Induced Writhing | Mouse | Oral | 0.3 - 0.9 | 68% - 76% reduction in writhing | [1] |
| Formalin Test (Phase I) | Mouse | Oral | 0.3 - 0.9 | 33.23% - 20.25% inhibition | [1] |
| Formalin Test (Phase II) | Mouse | Oral | 0.3 - 0.9 | 36.08% - 32.48% inhibition | [1] |
| Complete Freund's Adjuvant (CFA) | Mouse | Oral | 0.3 | 131.33% increase in pain threshold | [1] |
| Neuropathic Pain (Spared Nerve Injury) | Rat | Hypodermic (Microneedle) | Not Specified | Increased mechanical pain threshold | [2] |
Table 2: Acute Toxicity Data for Aconitine in Rodents
| Compound | Species | Route of Administration | LD50 (mg/kg) | Citation |
| Aconitine | Mouse | Oral | 1.8 | [3] |
| Aconitine | Mouse | Intraperitoneal | 0.308 | [3] |
Experimental Protocols
Evaluation of Analgesic Effects in a Neuropathic Pain Model
This protocol describes the creation of a spared nerve injury (SNI) model in rats to investigate the analgesic properties of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (AAC)
-
Vehicle (e.g., saline, DMSO, or as appropriate for AAC solubility)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Von Frey filaments for mechanical allodynia assessment
-
Hot/cold plate for thermal hyperalgesia assessment
Protocol:
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves.
-
Ligate and transect the distal 2-4 mm of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
-
Drug Administration:
-
Prepare solutions of AAC in the chosen vehicle at the desired concentrations.
-
Administer AAC via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). A study has also explored hypodermic delivery via microneedles.[2]
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the lateral plantar surface of the ipsilateral hind paw (innervated by the intact sural nerve).
-
Record the paw withdrawal threshold.
-
-
Thermal Hyperalgesia (Hot/Cold Plate Test):
-
Place the animal on a hot or cold plate maintained at a specific temperature (e.g., 52-55°C for hot plate).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and response latencies between the AAC-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Evaluation of Cardiotoxic Effects
This protocol outlines a method to assess the cardiotoxic potential of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (AAC)
-
Vehicle
-
Anesthetic
-
Electrocardiogram (ECG) recording equipment
-
Echocardiography system
-
Blood collection supplies
-
Histology supplies (formalin, paraffin, stains)
Protocol:
-
Dose-Response Study (for determining cardiotoxic dose):
-
Administer escalating single doses of AAC to different groups of rats.
-
Continuously monitor ECG for arrhythmias (e.g., ventricular tachycardia, fibrillation).
-
Observe for clinical signs of toxicity and mortality.
-
An arrhythmogenic dose of the related compound aconitine in rats has been reported as 55 µg/kg.[4]
-
-
Sub-chronic Cardiotoxicity Study:
-
Administer a sub-lethal cardiotoxic dose of AAC (determined from the dose-response study) daily or on a specified schedule for a set period (e.g., 7-28 days).
-
Include a vehicle-treated control group.
-
-
Cardiovascular Function Assessment:
-
ECG: Record ECGs at baseline and at various time points during the study to detect arrhythmias and changes in cardiac intervals (e.g., QT prolongation).
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function (e.g., ejection fraction, fractional shortening, chamber dimensions).
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples for analysis of cardiac biomarkers such as troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
-
Histopathological Examination:
-
Euthanize the animals and perfuse the hearts with saline followed by 10% neutral buffered formalin.
-
Excise the hearts, weigh them, and process them for histopathological analysis (e.g., H&E staining, Masson's trichrome staining) to assess for myocardial damage, fibrosis, and inflammation.
-
-
Data Analysis:
-
Compare ECG parameters, echocardiographic measurements, biomarker levels, and histopathological scores between the AAC-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC). By binding to site 2 of the channel, AAC causes persistent activation, leading to a continuous influx of sodium ions (Na+) into the cell. This sustained depolarization has dual effects: in sensory neurons, it can lead to an initial excitation followed by an inactivation of the channels, resulting in a block of pain signal transmission (analgesia). In cardiac myocytes, this persistent Na+ influx can prolong the action potential duration, leading to early afterdepolarizations and triggered arrhythmias (cardiotoxicity). The increased intracellular Na+ can also affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium, which can further contribute to cardiotoxicity.
Experimental Workflow for Analgesic Efficacy Testing
The following diagram illustrates the typical workflow for assessing the analgesic effects of a test compound in an animal model of neuropathic pain.
Experimental Workflow for Cardiotoxicity Assessment
This diagram outlines the key steps in evaluating the cardiotoxic potential of a compound in a rodent model.
References
- 1. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Proper handling and storage procedures for 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a diterpenoid alkaloid and a derivative of yunaconitine, found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is a potent neurotoxin that acts on voltage-gated sodium channels. Due to its biological activity, it is a subject of interest in pharmacological research. Extreme caution is paramount when handling this compound due to its high toxicity. These application notes provide detailed procedures for the proper handling, storage, and experimental use of this compound.
Safety and Handling
This compound is highly toxic and can be fatal if swallowed or inhaled. Strict adherence to safety protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: A properly fitted NIOSH-approved respirator or a full-face respirator is required when handling the solid compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use double-gloving with nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.
2.2 Engineering Controls
-
All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
2.3 Spill and Decontamination Procedures
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and cover the spill with an absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate surfaces with a suitable agent, such as a 10% bleach solution followed by a water rinse.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
Quantitative Storage Data
| Parameter | Condition | Notes |
| Storage Temperature | -20°C in a freezer | Recommended for long-term storage of the solid compound and stock solutions to minimize degradation. |
| Storage Location | Locked and secure cabinet or freezer | Due to its high toxicity, access must be restricted to authorized personnel only. |
| Container | Tightly sealed, light-resistant vial | Protect from light and moisture. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) overlay | Recommended for long-term storage of solutions to prevent oxidation. |
Experimental Protocols
4.1 Preparation of Stock Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Protocol:
-
Pre-weighing: Tare a sterile, light-resistant vial on a calibrated analytical balance inside a chemical fume hood.
-
Weighing: Carefully add the desired amount of this compound powder to the vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex or sonicate in a water bath until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-resistant cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in a locked freezer.
4.2 In Vitro Cell-Based Assay Protocol (General)
This protocol provides a general framework for assessing the effects of this compound on a neuronal cell line (e.g., SH-SY5Y).
Workflow for a Cell-Based Viability Assay
Caption: General workflow for an in vitro cell viability assay.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are not extensively characterized, its action is presumed to be similar to other aconitine alkaloids, primarily targeting voltage-gated sodium channels (VGSCs).
Hypothesized Mechanism of Action
Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity.
This proposed pathway suggests that this compound binds to voltage-gated sodium channels, leading to their persistent activation. This results in a continuous influx of sodium ions, causing prolonged depolarization of the cell membrane and ultimately leading to neurotoxicity. Further research is needed to fully elucidate the specific downstream signaling cascades.
Disclaimer: this compound is a highly toxic compound and should only be handled by trained professionals in a properly equipped laboratory. The information provided here is for research purposes only and does not constitute medical advice. Always consult the Safety Data Sheet (SDS) before use.
Application Notes and Protocols for 3-Acetylyunaconitine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a diterpenoid alkaloid and a member of the aconitine family of natural products. These compounds are known for their potent biological activities, which also contribute to their high toxicity. Proper handling and preparation of accurate stock solutions are paramount for obtaining reliable and reproducible experimental results while ensuring laboratory safety. This document provides a detailed protocol for the preparation of this compound stock solutions, including essential safety precautions, solubility information, and step-by-step instructions.
Safety Precautions
EXTREME TOXICITY WARNING: this compound belongs to the aconitine class of alkaloids, which are highly toxic. As little as 0.2 mg of some aconitine alkaloids can cause severe poisoning, and 2.0 mg can be fatal.[1] Inhalation, ingestion, or skin contact can lead to severe adverse effects, including neurological and cardiovascular toxicity.[2][3]
ALWAYS handle this compound in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A buttoned lab coat is mandatory.
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is highly recommended when handling the solid compound.
Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous waste according to institutional and local regulations.
Physicochemical Data and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. While specific solubility data for this compound is limited, information from the closely related compound aconitine and general characteristics of aconitine alkaloids provide guidance on appropriate solvents.
| Property | Value | Source |
| Molecular Weight | 687.77 g/mol | [4][5][6] |
| Molecular Formula | C₃₆H₄₉NO₁₂ | [4][5][6] |
| Appearance | Solid (presumed) | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | Inferred |
| Storage Conditions | Store at -20°C, protected from light | Inferred |
Solubility Notes:
-
Aconitine, a related alkaloid, is sparingly soluble in water but highly soluble in organic solvents such as chloroform, diethyl ether, and ethanol.
-
Aconitine alkaloids are generally soluble in polar organic solvents like acetonitrile and methanol.
-
Dimethyl sulfoxide (DMSO) is a powerful organic solvent suitable for a wide range of organic compounds and is a primary recommendation for preparing high-concentration stock solutions.
-
Ethanol can also be used, particularly for applications where DMSO may interfere with downstream assays.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood.
-
Label a 1.5 mL microcentrifuge tube with the compound name, concentration, solvent, and date.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 0.688 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 687.77 g/mol = 0.68777 mg
-
-
-
Weighing the Compound:
-
Carefully weigh 0.688 mg of this compound on an analytical balance using appropriate weighing paper or a weighing boat.
-
Note: Due to the small mass and high toxicity, it is advisable to weigh a larger, more manageable amount (e.g., 6.88 mg) and dissolve it in a larger volume (e.g., 10 mL) to improve accuracy and safety. For this protocol, we will proceed with the 0.688 mg measurement.
-
Carefully transfer the weighed compound into the pre-labeled microcentrifuge tube.
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Close the tube cap securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved. If necessary, gently warm the tube or sonicate for a short period.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in the labeled microcentrifuge tube.
-
Wrap the tube in aluminum foil or use an amber tube to protect it from light.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
This application note provides a comprehensive guide for the safe and accurate preparation of this compound stock solutions. Adherence to the stringent safety precautions outlined is critical due to the compound's high toxicity. The provided protocol offers a reliable method for preparing solutions suitable for a variety of research and drug development applications.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. phytotechlab.com [phytotechlab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitum alkaloid content and the high toxicity of aconite tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application of 3-Acetylyunaconitine in neurological research
Application of Lappaconitine in Neurological Research
Note on the Compound: Initial searches for "3-Acetylyunaconitine" did not yield sufficient specific data for the generation of detailed application notes and protocols. Due to this limitation, this document focuses on a closely related and well-researched Aconitum alkaloid, Lappaconitine (LA) . LA is a C18-diterpenoid alkaloid with significant research interest in neurology, particularly for its analgesic properties. The information presented here on Lappaconitine can serve as a valuable reference for researchers interested in the neurological applications of Aconitum alkaloids.
I. Application Notes
Lappaconitine is a potent, non-addictive analgesic agent that has been used for various types of pain, including neuropathic and inflammatory pain.[1][2] Its primary mechanism of action in the nervous system involves the modulation of ion channels and neurotransmitter release. These properties make it a valuable tool for neurological research, particularly in the study of pain pathways, neuronal excitability, and neurodegenerative diseases where excessive glutamate release is implicated.[3]
Areas of Application in Neurological Research
-
Analgesia and Pain Research: Investigating the mechanisms of acute and chronic pain.[1]
-
Neurodegenerative Disorders: Studying the modulation of excitotoxicity mediated by glutamate.[3]
-
Epilepsy Research: Exploring the suppression of neuronal hyperexcitability.[4]
-
Ion Channel Research: Characterizing the function and pharmacology of voltage-gated sodium channels (VGSCs).[4][5]
Mechanism of Action
Lappaconitine's primary neurological effects are attributed to its interaction with voltage-gated sodium channels and its influence on neurotransmitter systems.
-
Voltage-Gated Sodium Channel Blocker: Lappaconitine is an inhibitor of voltage-gated sodium channels, with a notable effect on the Nav1.7 subtype, which is predominantly expressed in the peripheral nervous system and is a key target for pain therapeutics.[5][6] It exhibits a slow, voltage-dependent, and irreversible inhibition of Nav1.7 channels.[5]
-
Inhibition of Glutamate Release: Lappaconitine has been shown to inhibit the evoked release of glutamate from cerebrocortical nerve terminals. This effect is mediated by the suppression of Ca2+ influx through R-type calcium channels and the subsequent reduction of the protein kinase A (PKA) cascade.[3]
II. Quantitative Data
The following tables summarize key quantitative data regarding the bioactivity of Lappaconitine in neurological research.
| Parameter | Value | Conditions | Reference |
| IC50 (Nav1.7) | 27.67 µmol/L (95% CI: 15.68–39.66 µmol/L) | Whole-cell patch-clamp on HEK293 cells expressing hNav1.7, holding potential -70 mV. | [4][5] |
| ED50 (Analgesia) | 3.5 mg/kg | Acetic acid-induced writhing test in mice. | [6] |
| LD50 (Toxicity) | 11.7 mg/kg | Intraperitoneal administration in mice. | [6] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of Lappaconitine in a research setting.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This protocol is used to assess the peripheral analgesic activity of Lappaconitine.
Materials:
-
Lappaconitine (dissolved in 0.1 mol/L HCl)[6]
-
Acetic acid solution (0.7%)
-
Male ICR mice (18-22 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Divide mice into control and treatment groups (n=8-10 per group).
-
Administer Lappaconitine (e.g., 4 mg/kg, i.p.) or vehicle (control) to the respective groups.[7]
-
After 30 minutes, inject 0.7% acetic acid (10 mL/kg, i.p.) to induce the writhing response.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for each mouse over a 15-minute period.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
In Vitro Inhibition of Glutamate Release from Synaptosomes
This protocol details the measurement of glutamate release from isolated nerve terminals.
3.2.1. Preparation of Synaptosomes from Rat Cerebral Cortex [8][9][10]
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll solution
-
Krebs-Ringer buffer
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the pellet in sucrose buffer and layer onto a discontinuous Percoll gradient (e.g., 3%, 10%, 23%).
-
Centrifuge at 32,500 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction from the 10%/23% Percoll interface.
-
Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging at 20,000 x g for 15 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in Krebs-Ringer buffer for the glutamate release assay.
3.2.2. Glutamate Release Assay [3]
Materials:
-
Prepared synaptosomes
-
Krebs-Ringer buffer
-
4-Aminopyridine (4-AP) solution
-
Lappaconitine solutions of varying concentrations
-
Glutamate assay kit (e.g., based on glutamate dehydrogenase)[11]
-
96-well plate reader
Procedure:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or different concentrations of Lappaconitine for 10 minutes at 37°C.
-
Stimulate glutamate release by adding 4-AP (1 mM final concentration) to depolarize the synaptosomes.
-
Incubate for 5 minutes at 37°C.
-
Terminate the release by placing the samples on ice and centrifuging at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the released glutamate.
-
Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.
Electrophysiological Recording of Nav1.7 Channels
This protocol describes the whole-cell patch-clamp technique to measure the effect of Lappaconitine on Nav1.7 currents in HEK293 cells.[5][12][13][14][15]
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Lappaconitine stock solution
Procedure:
-
Culture HEK293-Nav1.7 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of Lappaconitine.
-
Record sodium currents at regular intervals to observe the time course of inhibition.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Lappaconitine and the general workflows for the described experimental protocols.
References
- 1. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lappaconitine inhibits glutamate release from rat cerebrocortical nerve terminals by suppressing Ca2+ influx and protein kinase A cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A rapid method for the preparation of relatively pure metabolically competent synaptosomes from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2.6. HEK‐293T cells & whole‐cell patch‐clamp electrophysiology [bio-protocol.org]
- 13. Whole-cell patch clamp recordings on HEK293 cells [bio-protocol.org]
- 14. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 15. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Analgesic Properties of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine (AAC) is a diterpenoid alkaloid that has demonstrated significant potential as a non-narcotic analgesic.[1][2] Exhibiting long-lasting action without the common drawbacks of tolerance and addiction associated with opioid analgesics, AAC presents a promising avenue for the development of novel pain therapeutics.[1][2] However, its clinical application is hampered by potential cardiotoxicity, necessitating innovative delivery methods and a thorough understanding of its mechanism of action to ensure safety and efficacy.[1][2]
These application notes provide a comprehensive overview of the experimental protocols and potential signaling pathways involved in the analgesic effects of this compound. The information is intended to guide researchers in the preclinical evaluation of AAC and similar compounds.
Mechanism of Action
The primary mechanism underlying the analgesic properties of this compound involves its interaction with voltage-gated sodium channels (VGSCs).[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain signaling.[3][4] AAC has been shown to modulate the activity of these channels, leading to a reduction in neuronal excitability.[1] Specifically, at a concentration of 1 µM, this compound shifts the voltage-dependence of sodium channel activation in the hyperpolarized direction, causing the channels to activate at the resting potential, which ultimately leads to an inhibition of neuronal firing.[1] This activity-dependent inhibition of population spikes has been observed in rat hippocampal neurons.[1]
While the direct interaction with VGSCs is a key component, other signaling pathways may also contribute to the overall analgesic effect of AAC. The PI3K/Akt pathway, for instance, is known to be involved in the development and maintenance of chronic pain, and its modulation can lead to analgesia.[5][6] Although a direct link between AAC and the PI3K/Akt pathway has not been definitively established, it represents a plausible downstream signaling cascade that could be investigated.
Data Presentation
The following tables summarize representative quantitative data from analgesic assays on aconitine, a closely related compound, which can be considered indicative of the expected effects of this compound.
Table 1: Analgesic Activity of Aconitine in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Latency Time (s) | Pain Threshold Improvement (%) |
| Control (Saline) | - | - | - |
| Aconitine | 1 | 17.67 ± 1.33 | Not Reported |
| Aconitine | 3 | 18.50 ± 1.31 | Not Reported |
| Aconitine | 10 | 17.33 ± 1.69 | Not Reported |
Data adapted from a study on aconitine, a related compound.[2]
Table 2: Analgesic Activity of Aconitine in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhing Events (Median) |
| Control (Saline) | - | Not Reported |
| Aconitine | 10 | 0.5 |
Data adapted from a study on aconitine, a related compound.[2]
Experimental Protocols
Spared Nerve Injury (SNI) Model for Neuropathic Pain
The SNI model is a highly reproducible model of neuropathic pain in rodents.[7] It involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[8] This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.[7][9]
Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate each of these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains untouched.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a designated period (e.g., 7 days) for the neuropathic pain phenotype to develop before commencing treatment with this compound.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source.
Hot Plate Test for Thermal Pain
The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.[10][11]
Protocol:
-
Place the animal (mouse or rat) on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]
-
Start a timer the moment the animal is placed on the hot plate.
-
Observe the animal for signs of nociception, typically licking of the hind paws or jumping.
-
Stop the timer at the first sign of a pain response (latency time).
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
Administer this compound or the vehicle control at a predetermined time before the test.
-
Measure the latency time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
Acetic Acid-Induced Writhing Test for Visceral Pain
The writhing test is a chemical-induced visceral pain model used to screen for analgesic activity.[12][13] Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions and stretching behaviors (writhing).
Protocol:
-
Administer this compound or the vehicle control to the animals (e.g., mice) at a specific time before the induction of writhing.
-
Inject a solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally.
-
Immediately after the injection, place the animal in an observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a defined period (e.g., 10 or 20 minutes).
-
A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.
Mandatory Visualizations
Caption: Workflow for evaluating the analgesic effects of this compound.
Caption: Proposed mechanism of action for this compound-induced analgesia.
References
- 1. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.uwl.ac.uk [repository.uwl.ac.uk]
- 6. PI3K/Akt Pathway is Required for Spinal Central Sensitization in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for 3-Acetylyunaconitine as a Pharmacological Tool
Disclaimer: Scientific literature specifically detailing the pharmacological properties and mechanisms of 3-Acetylyunaconitine is limited. The following application notes and protocols are primarily based on data available for the closely related and well-studied parent compound, aconitine. It is presumed that this compound shares a similar mechanism of action as a voltage-gated sodium channel modulator. Researchers should exercise caution and validate these protocols for their specific experimental setup.
Introduction
This compound is a diterpenoid alkaloid, and like its parent compound aconitine, it is a potent neurotoxin that acts on voltage-gated sodium channels (VGSCs).[1] This property makes it a valuable pharmacological tool for studying the function and regulation of these channels, as well as for inducing pathological states in experimental models to investigate conditions such as arrhythmias and neuropathic pain.[2][3] These application notes provide an overview of its potential uses, mechanism of action, and detailed protocols for its application in research.
Mechanism of Action
This compound is predicted to act as a potent modulator of voltage-gated sodium channels. It is thought to bind to neurotoxin binding site 2 on the alpha subunit of the VGSC.[1][2] This binding induces a conformational change that results in a persistently activated state of the channel, leading to a continuous influx of sodium ions and membrane depolarization.[1][4] This sustained depolarization can block the generation of action potentials in neurons and muscle cells, leading to paralysis and arrhythmias.[2][4]
At the cellular level, the persistent activation of VGSCs by aconitine leads to an increase in intracellular sodium, which in turn affects other ion channels and signaling pathways. This includes alterations in intracellular calcium levels through the sodium-calcium exchanger, and modulation of potassium channels.[5][6] Furthermore, aconitine has been shown to influence signaling pathways such as NF-κB, p38/MAPK/Nrf2, and PI3K/Akt, which are involved in inflammation, oxidative stress, and apoptosis.[7][8][9]
Quantitative Data
The following tables summarize the available quantitative data for aconitine, which can serve as a starting point for dose-ranging studies with this compound.
Table 1: In Vitro Electrophysiological Data for Aconitine
| Parameter | Value | Channel/Preparation | Reference |
| IC₅₀ | 0.796 ± 0.123 µM | Kv1.5 Potassium Channel | [6] |
| IC₅₀ | 1.801 ± 0.332 µM | HERG Potassium Channel | [6] |
| Effective Concentration | 1 µM | Prolonged action potential duration in rat ventricular myocytes | [5] |
| Effective Concentration | 5-10 µM | Induced triggered activities and delayed after-depolarizations in rat ventricular myocytes | [5] |
| Voltage Shift | ~ -20 mV | Voltage-dependence of activation in neuroblastoma cells | [10] |
Table 2: In Vivo Toxicity Data for Aconitine (in Mice)
| Route of Administration | LD₅₀ Value | Reference |
| Oral | 1 mg/kg | [1] |
| Intravenous | 0.100 mg/kg | [1] |
| Intraperitoneal | 0.270 mg/kg | [1] |
| Subcutaneous | 0.270 mg/kg | [1] |
Table 3: Concentrations of Aconitine Detected in a Fatal Human Poisoning Case
| Biological Fluid | Concentration | Reference |
| Antemortem Blood | 39.1 ng/mL | [11] |
| Postmortem Cardiac Blood | 21.1 ng/mL | [11] |
| Postmortem Peripheral Blood | 28.6 ng/mL | [11] |
| Cerebrospinal Fluid | 6.8 ng/mL | [11] |
| Pericardial Fluid | 24.1 ng/mL | [11] |
| Urine | 67.4 ng/mL | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Study the Effects on Sodium Channels
This protocol is designed to investigate the effects of this compound on voltage-gated sodium channels in cultured cells (e.g., neuroblastoma cells or HEK293 cells expressing specific sodium channel subtypes).
Materials:
-
Cultured cells expressing VGSCs
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the recording chamber with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Prepare the desired concentration of this compound by diluting the stock solution in the external solution.
-
Perfuse the cell with the this compound-containing external solution.
-
Record sodium currents at regular intervals to observe the time course of the drug's effect.
-
After a steady-state effect is reached, perform a washout by perfusing with the drug-free external solution.
-
Analyze the data to determine the effects of this compound on channel activation, inactivation, and current amplitude.
Protocol 2: Induction of Arrhythmias in an Ex Vivo Langendorff Heart Preparation
This protocol describes the induction of cardiac arrhythmias using this compound in an isolated perfused rodent heart model.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose, gassed with 95% O₂ / 5% CO₂
-
Surgical instruments for heart isolation
-
ECG recording electrodes and data acquisition system
-
This compound stock solution
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) while recording a baseline ECG.
-
Introduce this compound into the perfusate at the desired concentration.
-
Continuously monitor the ECG for the development of arrhythmias, such as ventricular tachycardia and fibrillation.
-
Record the time to onset and duration of arrhythmias.
-
Different concentrations can be tested to establish a dose-response relationship.
-
At the end of the experiment, the heart can be processed for further biochemical or histological analysis.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for pharmacological characterization.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 8. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 10. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of aconitine in body fluids in a case of aconitine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Acetylyunaconitine derivatives for structure-activity relationship studies
Application Note: Synthesis and SAR of 3-Acetylyunaconitine Derivatives
Introduction
C19-diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, are a class of natural products known for their complex chemical structures and potent biological activities.[1][2][3] this compound belongs to this family and, like its parent compound yunaconitine, exhibits significant physiological effects, including analgesic, anti-inflammatory, and cardiotonic properties.[4] However, the therapeutic application of these alkaloids is severely limited by their narrow therapeutic index and high toxicity, particularly cardiotoxicity and neurotoxicity.[4]
The primary mechanism of action for many C19-diterpenoid alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).[2][5] These compounds typically bind to site 2 of the channel protein in its open state, preventing normal channel inactivation.[6][7] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization, which can result in arrhythmias in cardiac tissue and uncontrolled signaling in neurons.
Rationale for Structure-Activity Relationship (SAR) Studies
The high toxicity of this compound and related alkaloids necessitates the development of derivatives with an improved safety profile. Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features (pharmacophores) responsible for efficacy and those associated with toxicity. This knowledge enables the rational design of new analogues with enhanced therapeutic potential and reduced adverse effects.
A recent study on the derivatization of yunaconitine to explore its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for diabetes treatment highlights the versatility of this alkaloid scaffold for developing novel therapeutic agents beyond its traditional applications.[8][9]
Experimental Protocols
General Protocol for Synthesis of this compound Derivatives (Esterification)
This protocol describes a general method for the esterification of a free hydroxyl group on the this compound core structure.
Materials:
-
This compound (or Yunaconitine as precursor)
-
Acyl chloride or carboxylic anhydride (e.g., butyryl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine)
-
4-Dimethylaminopyridine (DMAP) (catalyst, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (e.g., triethylamine, 2.0-3.0 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents), if used.
-
Add the desired acyl chloride or anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Biological Evaluation: Whole-Cell Patch-Clamp Assay
This protocol outlines the evaluation of synthesized derivatives on voltage-gated sodium channels in a neuroblastoma cell line.[5][10]
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) expressing VGSCs.
-
Cell culture medium and supplements.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
Synthesized derivative stock solution in DMSO.
Procedure:
-
Culture neuroblastoma cells to 50-70% confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a resting potential of -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 50 ms).
-
Establish a stable baseline recording in the external solution (vehicle control).
-
Perfuse the cell with the external solution containing the test derivative at a known concentration.
-
Record the sodium currents at steady-state block. To assess use-dependency, apply a train of depolarizing pulses.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
Calculate the percentage of current inhibition at different concentrations to determine the IC₅₀ value.
Data Presentation
The following table summarizes data from a study where yunaconitine derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating the application of SAR principles to this alkaloid class.[8][9][11]
| Derivative | IC₅₀ (µM) vs. PTP1B | EC₅₀ (µM) for DPPH Radical Scavenging |
| Yunaconitine | > 100 | Not Reported |
| Derivative 2 | 7.724 | Not Reported |
| Derivative 25 | 8.981 | 58.76 |
Data is presented as an example of quantitative SAR analysis for this class of compounds.
Visualizations
Synthesis and Evaluation Workflow
Caption: General workflow for the synthesis, purification, and evaluation of this compound derivatives.
Mechanism of Action on Voltage-Gated Sodium Channels
Caption: Mechanism of action of aconitine-type alkaloids on voltage-gated sodium channels.
Structure-Activity Relationship Summary
Caption: Key structural features influencing the biological activity of C19-diterpenoid alkaloids.[1]
References
- 1. Structure-cardiac activity relationship of C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Yunaconitine Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors and Radical Scavenger: Design, Synthesis, in Vitro Cellular Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitine-induced modification of single sodium channels in neuroblastoma cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Yunaconitine Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors and Radical Scavenger: Design, Synthesis, in Vitro Cellular Evaluation, and Molecular Docking Study. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols for the Analysis of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and protocols for the qualitative and quantitative analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. Due to the limited availability of specific analytical data for this compound, the following protocols have been adapted from validated methods for closely related aconitine alkaloids, such as yunaconitine and other Aconitum toxins.
Introduction
This compound is a C19-diterpenoid alkaloid and a member of the Aconitum alkaloid family, known for their potent biological activities and toxicity. Accurate and reliable analytical methods are crucial for the quality control of herbal medicines, toxicological analysis, and pharmacokinetic studies involving this compound. This document outlines the essential information for establishing analytical standards and provides detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound.
Physicochemical Properties and Reference Standards
A certified reference material (CRM) is essential for the accurate quantification of this compound. While a specific CRM for "this compound" is not widely listed, "Acetylaconitine" with the same chemical formula and CAS number is available from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to ensure the identity and purity of the standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound (or Acetylaconitine) |
| CAS Number | 77181-26-1 |
| Molecular Formula | C₃₆H₄₉NO₁₂ |
| Molecular Weight | 687.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO) |
Note: The information in Table 1 is compiled from publicly available data for "Acetylaconitine."
Analytical Methods
The following sections detail recommended starting protocols for the analysis of this compound. Method validation, including linearity, accuracy, precision, and sensitivity (LOD/LOQ), should be performed in the user's laboratory with the specific matrix of interest.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of Aconitum alkaloids.[1][2]
Objective: To quantify this compound in various sample matrices.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium bicarbonate or formic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Experimental Workflow:
Caption: HPLC-UV analysis workflow for this compound.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Herbal Extracts: Extract the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux. Filter the extract and dilute with the mobile phase to a suitable concentration.
-
Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove matrix interferences. Reconstitute the dried extract in the mobile phase.
-
-
HPLC Conditions:
Table 2: HPLC-UV Method Parameters (Adapted from Aconitine Analysis)
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Bicarbonate (pH adjusted to 9.5) |
| Gradient | 30% Acetonitrile for 5 min, then ramp to 70% over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Protocol 2: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from validated methods for the sensitive quantification of yunaconitine and other Aconitum alkaloids in complex matrices.[3][4]
Objective: To achieve high-sensitivity and high-selectivity quantification of this compound.
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
This compound reference standard.
-
Internal standard (IS), e.g., a structurally related compound not present in the sample.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Standard laboratory equipment for sample preparation.
Experimental Workflow:
Caption: UPLC-MS/MS analysis workflow for this compound.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and the internal standard in methanol.
-
Spike a known amount of the internal standard into all calibration standards and samples.
-
Prepare calibration standards in the appropriate matrix (e.g., blank plasma, blank herbal extract) to account for matrix effects.
-
Perform sample extraction and clean-up as described in the HPLC protocol.
-
-
UPLC-MS/MS Conditions:
Table 3: UPLC-MS/MS Method Parameters (Adapted from Yunaconitine Analysis)
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
-
Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
The following MRM transitions are hypothetical for this compound and should be optimized in the laboratory. They are based on the known fragmentation of aconitine alkaloids, which often involves the loss of acetic acid and benzoic acid moieties.
Table 4: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 688.8 [M+H]⁺ | To be determined | 0.1 | 40 | 30 |
| (Quantifier) | To be determined | ||||
| This compound | 688.8 [M+H]⁺ | To be determined | 0.1 | 40 | 45 |
| (Qualifier) | To be determined | ||||
| Internal Standard | Specific to IS | Specific to IS | 0.1 | Optimize | Optimize |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
-
Method Validation Summary (Hypothetical Data)
A full method validation should be conducted according to ICH or FDA guidelines. The following table provides an example of the expected performance characteristics for the UPLC-MS/MS method.
Table 5: Hypothetical UPLC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Matrix Effect | Within acceptable limits | 95 - 105% |
| Stability | Stable under defined conditions | Stable for 24h at RT, 7 days at 4°C |
Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. The analytical methods and data are based on published literature for structurally similar compounds and should be fully validated by the end-user for their specific application and matrix. It is the user's responsibility to ensure that all work is carried out safely and in accordance with all applicable regulations.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 3. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Experimental Design of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine (3-AYA) is a diterpenoid alkaloid derived from plants of the Aconitum genus. Compounds from this class are known for their potent biological activities, which include cardiotoxicity and neurotoxicity. These effects are primarily mediated through the modulation of voltage-gated sodium channels.[1][2][3][4][5] Additionally, aconitine and its analogs have been shown to induce mitochondrial dysfunction, oxidative stress, and apoptosis in various cell types.[6][7][8] A thorough in vitro evaluation of 3-AYA is crucial for understanding its pharmacological and toxicological profile, which can inform drug development and risk assessment.
These application notes provide a comprehensive guide to the in vitro experimental design for investigating the biological effects of this compound. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in assessing its cytotoxicity, impact on cellular signaling pathways, and mechanisms of action.
Key In Vitro Experimental Assays for this compound
A comprehensive in vitro assessment of 3-AYA should include a battery of assays to elucidate its effects on cell viability, apoptosis, mitochondrial function, ion channel activity, and cellular signaling. The following are recommended core assays:
-
Cytotoxicity Assays: To determine the concentration-dependent toxicity of 3-AYA in relevant cell lines.
-
Apoptosis Assays: To investigate if cytotoxicity is mediated by programmed cell death.
-
Mitochondrial Function Assays: To assess the impact of 3-AYA on mitochondrial health.
-
Oxidative Stress Assays: To measure the induction of reactive oxygen species.
-
Intracellular Calcium Imaging: To evaluate the effect on calcium homeostasis.
-
Electrophysiological Assays: To characterize the interaction of 3-AYA with voltage-gated sodium channels.
-
Western Blotting: To analyze the expression of key proteins in signaling pathways.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and presented in a structured format to facilitate comparison and interpretation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented with hypothetical, yet realistic, data. These tables serve as templates for researchers to populate with their own experimental findings.
Table 1: Cytotoxicity of this compound (3-AYA) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| H9c2 | Rat Cardiomyoblast | MTT | 24 | 15.2 |
| SH-SY5Y | Human Neuroblastoma | MTT | 24 | 25.8 |
| HEK293 | Human Embryonic Kidney | MTT | 24 | 45.1 |
| A549 | Human Lung Carcinoma | MTT | 48 | 18.5 |
| MCF-7 | Human Breast Cancer | MTT | 48 | 22.3 |
Table 2: Effect of this compound (3-AYA) on Apoptosis and Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | 3-AYA Conc. (µM) [Hypothetical] | Apoptotic Cells (%) [Hypothetical] | ΔΨm (JC-1 Red/Green Ratio) [Hypothetical] |
| H9c2 | 0 (Control) | 4.5 ± 0.8 | 1.00 ± 0.05 |
| 10 | 25.3 ± 2.1 | 0.65 ± 0.04 | |
| 20 | 58.7 ± 4.5 | 0.32 ± 0.03 | |
| SH-SY5Y | 0 (Control) | 5.1 ± 0.9 | 1.00 ± 0.06 |
| 15 | 30.1 ± 2.8 | 0.71 ± 0.05 | |
| 30 | 65.4 ± 5.2 | 0.38 ± 0.04 |
Table 3: Electrophysiological Effects of this compound (3-AYA) on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | Parameter | 3-AYA IC50 (µM) [Hypothetical] |
| NaV1.5 | HEK293 | Tonic Block | 8.9 |
| Use-Dependent Block (10 Hz) | 2.1 | ||
| NaV1.7 | HEK293 | Tonic Block | 12.4 |
| Use-Dependent Block (10 Hz) | 3.5 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-AYA.
Materials:
-
H9c2, SH-SY5Y, or other suitable cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 3-AYA in culture medium.
-
Replace the medium with the 3-AYA dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7][9]
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by 3-AYA.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of 3-AYA for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Objective: To assess mitochondrial depolarization as an early marker of apoptosis.
Materials:
-
JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate or on coverslips.
-
Treat cells with 3-AYA for the desired time.
-
Remove the medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[12][13] A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS induced by 3-AYA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with 3-AYA for the desired time.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in ROS levels.[14][15]
Intracellular Calcium ([Ca2+]i) Imaging
Objective: To measure changes in intracellular calcium concentration in response to 3-AYA.
Materials:
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence imaging system
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Load cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to allow for de-esterification of the dye.
-
Acquire baseline fluorescence images. For Fura-2, alternately excite at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at ~520 nm.
-
Add 3-AYA and continuously record the fluorescence changes over time.
-
The ratio of emissions (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is used to determine changes in [Ca2+]i.[3]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of 3-AYA on voltage-gated sodium channels (e.g., NaV1.5 in cardiomyocytes or NaV1.7 in neurons).
Materials:
-
HEK293 cells stably expressing the sodium channel of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
Protocol:
-
Culture HEK293 cells expressing the target sodium channel on glass coverslips.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline sodium currents using appropriate voltage protocols to assess channel activation, inactivation, and recovery from inactivation.[9]
-
Perfuse the cells with increasing concentrations of 3-AYA and record the effects on the sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses at a defined frequency (e.g., 10 Hz) in the absence and presence of 3-AYA.
-
Analyze the data to determine the IC50 for tonic and use-dependent block.
Western Blotting
Objective: To analyze changes in the expression and phosphorylation status of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Caspase-3, Bax, Bcl-2, p-p38 MAPK, p-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with 3-AYA, then lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of 3-AYA-Induced Cardiotoxicity
Caption: Proposed signaling pathway for 3-AYA-induced cardiotoxicity.
Experimental Workflow for In Vitro Assessment of 3-AYA
Caption: Workflow for the in vitro toxicological evaluation of 3-AYA.
Logical Relationship of Key Toxic Events
References
- 1. [Anti-inflammatory effect of 3-acetylaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of itaconic acid on neuronal viability and brain mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. efsa.europa.eu [efsa.europa.eu]
Measuring 3-Acetylyunaconitine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid, in biological samples. The methodologies described are based on established analytical techniques for related Aconitum alkaloids and are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug development. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) as a widely accessible alternative.
Introduction to this compound Analysis
This compound is a member of the Aconitum alkaloid family, known for their potent biological activities and narrow therapeutic indices. Accurate and sensitive measurement of this compound in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, toxicological assessments, and drug monitoring. The complex nature of biological samples necessitates robust sample preparation techniques to remove interfering substances and effective analytical methods to ensure accurate quantification.
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace levels of analytes in complex biological matrices due to its high sensitivity, selectivity, and specificity. The method involves chromatographic separation of the analyte from other sample components followed by mass spectrometric detection using multiple reaction monitoring (MRM).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a reliable and more accessible alternative to LC-MS/MS. While generally less sensitive, it can be suitable for applications where higher concentrations of this compound are expected. This method relies on the chromatographic separation of the analyte and its detection based on its ultraviolet (UV) absorbance.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove proteins and other matrix components that can interfere with the analysis.
This is a rapid and simple method suitable for initial sample cleanup.
Protocol:
-
To 100 µL of plasma or whole blood, add 300 µL of acetonitrile (or methanol).
-
Add an appropriate internal standard (IS) to the acetonitrile. A structurally similar compound not present in the sample should be chosen.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant for LC-MS/MS or HPLC-DAD analysis.
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Dilute 500 µL of the biological sample with 500 µL of 4% phosphoric acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elute the this compound and other alkaloids with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-0.5 min: 90% A; 0.5-1.5 min: linear gradient to 10% A; 1.5-2.5 min: hold at 10% A; 2.5-2.6 min: return to 90% A; 2.6-4.0 min: re-equilibration at 90% A |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 900 L/h |
| MRM Transitions | To be optimized. A starting point based on aconitine (m/z 646.4 → 586.5) and acetylcorynoline (m/z 410.4 → 350.3) is recommended.[2][3] |
HPLC-DAD Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ammonium hydrogen carbonate buffer (pH to be optimized) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized to achieve good separation of this compound from other components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm (or optimized based on the UV spectrum of this compound)[4] |
Method Validation
The analytical methods should be validated according to ICH guidelines, including the following parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within 85-115% of the nominal concentration (80-120% for LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and assessed |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various storage and processing conditions |
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 10% |
| Accuracy | 92 - 108% |
| Recovery | 85 - 95% |
| Matrix Effect | < 15% |
Table 2: HPLC-DAD Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 12% |
| Accuracy | 90 - 110% |
| Recovery | 80 - 90% |
Visualized Workflows
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for sample preparation and analysis.
LC-MS/MS Analysis Logical Flow
Caption: Logical flow of the LC-MS/MS analysis process.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3-Acetylyunaconitine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 3-Acetylyunaconitine from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what plant sources is it typically extracted?
A1: this compound is a diterpenoid alkaloid. It is primarily extracted from the roots of various Aconitum species, such as Aconitum hemsleyanum and Aconitum geniculatum. These plants are known for their rich composition of pharmacologically active, yet toxic, alkaloids.
Q2: What are the primary factors that contribute to low yields of this compound during extraction?
A2: Low yields can be attributed to several factors:
-
Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's geographical origin, time of harvest, and storage conditions.
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, pH, temperature, or extraction time can lead to inefficient extraction.
-
Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration and, consequently, the extraction efficiency.
-
Degradation of the Compound: this compound can be sensitive to high temperatures and improper pH levels, which may lead to hydrolysis or other forms of degradation.
-
Losses During Purification: Significant amounts of the compound can be lost during subsequent purification steps like liquid-liquid partitioning or chromatography.
Q3: Which extraction methods are most effective for this compound?
A3: Several methods can be employed, with varying levels of efficiency and scalability. Traditional methods include reflux extraction and maceration with acidified solvents. Modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Pulsed-Electric Field (PEF) Assisted Extraction have been shown to offer higher yields in shorter times for related alkaloids. For instance, studies on other Aconitum alkaloids have demonstrated that PEF and UAE can significantly improve extraction yields compared to conventional methods[1].
Q4: How does pH influence the extraction of this compound?
A4: pH plays a critical role in alkaloid extraction. This compound, being an alkaloid, is a basic compound.
-
Acidic Conditions (pH 1-2): In an acidic medium, the alkaloid forms a salt which is soluble in aqueous or hydroalcoholic solutions. This is the principle behind the initial acidic extraction from the plant material.
-
Alkaline Conditions (pH 9-10): To transfer the alkaloid from the aqueous acidic extract into an organic solvent, the pH is raised. In a basic environment, the alkaloid salt is converted back to its free base form, which is more soluble in organic solvents like chloroform or ethyl acetate.
Q5: What analytical methods are suitable for quantifying the yield of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and reliable method for the quantitative analysis of this compound and other Aconitum alkaloids. For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can be utilized[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Ineffective cell wall disruption. | Ensure the plant material is ground to a fine powder (60-80 mesh) to maximize surface area for solvent contact. |
| 2. Suboptimal solvent selection. | Use a hydroalcoholic solution (e.g., 70-95% ethanol) acidified with a small amount of acid (e.g., 0.1-1% HCl or H₂SO₄) for the initial extraction. | |
| 3. Inefficient extraction conditions. | Optimize extraction time and temperature. For reflux extraction, 1-2 hours per cycle is typical. For UAE, shorter times of 30-60 minutes may be sufficient. | |
| 4. Insufficient solvent-to-solid ratio. | A higher solvent-to-solid ratio (e.g., 1:10 or 1:15 w/v) can enhance extraction efficiency. | |
| Significant Loss During Acid-Base Partitioning | 1. Incorrect pH adjustment. | Use a calibrated pH meter to ensure the pH is distinctly acidic (pH 1-2) during the initial acid wash and sufficiently basic (pH 9-10) before extraction with an organic solvent. |
| 2. Emulsion formation. | If an emulsion forms during liquid-liquid extraction, it can be broken by adding a small amount of brine or by centrifugation. | |
| 3. Incomplete extraction from the aqueous phase. | Perform multiple extractions (3-5 times) with the organic solvent to ensure complete transfer of the alkaloid free base. | |
| Degradation of this compound | 1. Hydrolysis due to prolonged exposure to harsh acidic or basic conditions. | Minimize the time the extract is exposed to strong acids or bases. Neutralize the solution after the required step is complete. |
| 2. Thermal degradation. | Avoid excessive temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C. | |
| Poor Purity of Final Product | 1. Presence of pigments and fats. | Consider a pre-extraction (defatting) step with a non-polar solvent like hexane or petroleum ether before the main extraction. |
| 2. Ineffective chromatographic separation. | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. |
Data on Extraction Yields
Direct comparative data for this compound is limited in the literature. However, data from related Aconitum alkaloids can provide valuable insights into the relative efficiencies of different extraction methods.
Table 1: Yield of Yunaconitine from Aconitum hemsleyanum
| Extraction Method | Yield of Yunaconitine | Reference |
| Acid-Base Extraction with Chloroform | 1.04% | [3] |
Table 2: Comparative Yields of Guanfu base A (a diterpenoid alkaloid) from Aconitum coreanum Using Different Extraction Methods
Disclaimer: The following data is for Guanfu base A, not this compound, and should be used as a general reference for method efficiency.
| Extraction Method | Optimized Yield (mg/g) | Extraction Time | Reference |
| Pulsed-Electric Field (PEF) | 3.94 | < 1 minute | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Not specified, but noted as a high-yield method | 40 minutes | [1] |
| Heat Reflux Extraction (HRE) | Not specified, but lower than PEF and UAE | 10 hours | [1] |
| Cold Maceration | Lower than modern methods | > 24 hours | [1] |
| Percolation | Lower than modern methods | Variable | [1] |
Experimental Protocols
Protocol 1: Standard Acid-Base Reflux Extraction
-
Preparation of Plant Material: Air-dry the roots of the Aconitum species and grind them into a coarse powder (40-60 mesh).
-
Defatting (Optional): Macerate the powdered plant material in petroleum ether (1:10 w/v) for 24 hours to remove lipids and other non-polar compounds. Filter and air-dry the residue.
-
Acidic Reflux Extraction:
-
Place the defatted powder in a round-bottom flask and add a 70% ethanol solution containing 1% hydrochloric acid (1:10 w/v).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter.
-
Repeat the reflux extraction on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C until the ethanol is removed.
-
Acid-Base Partitioning:
-
Dilute the remaining aqueous extract with distilled water and filter to remove any precipitates.
-
Wash the acidic aqueous solution with chloroform or ethyl acetate to remove neutral impurities. Discard the organic layer.
-
Adjust the pH of the aqueous solution to 9-10 with an ammonia solution.
-
Extract the alkaline solution with chloroform (or ethyl acetate) three to five times.
-
Combine the organic layers.
-
-
Final Concentration: Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract containing this compound.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered material in an Erlenmeyer flask and add the acidified ethanol solvent (as in Protocol 1) at a 1:15 w/v ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 40-50°C.
-
-
Post-Extraction Processing:
-
Filter the mixture and repeat the ultrasonic extraction on the residue twice more.
-
Combine the filtrates and proceed with solvent evaporation and acid-base partitioning as described in Protocol 1 (steps 4-6).
-
Visualizations
Caption: General workflow for the extraction of this compound.
References
Technical Support Center: Optimizing 3-Acetylyunaconitine Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3-Acetylyunaconitine during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in HPLC?
A1: The resolution in HPLC is primarily influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] To improve the separation of this compound, you should focus on optimizing:
-
Mobile Phase Composition: Adjusting the organic solvent ratio, pH, and buffer concentration can significantly impact selectivity.[1][2]
-
Stationary Phase: The choice of HPLC column, including the bonded phase (e.g., C18, Phenyl) and particle size, is crucial for achieving desired selectivity and efficiency.[1][3]
-
Flow Rate and Temperature: Optimizing the flow rate can enhance separation efficiency, while adjusting the column temperature can influence both selectivity and the viscosity of the mobile phase.[2][4]
Q2: I am observing significant peak tailing with this compound. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids.[5] The primary cause is often secondary interactions between the analyte and ionised residual silanol groups on the silica-based stationary phase.[5] Here’s how to address it:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally 2 pH units away from the pKa of your compound) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][6]
-
Use a Highly Deactivated Column: Employing an end-capped column can reduce the number of available free silanol groups.[6]
-
Add a Mobile Phase Modifier: Adding a small amount of a basic compound like triethylamine (TEA) can compete with the analyte for active sites on the stationary phase, improving peak shape.[6]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[6]
Q3: My resolution between this compound and a closely eluting impurity is poor. What is the most effective way to improve it?
A3: To improve the separation of closely eluting peaks, the most powerful approach is to alter the selectivity (α) of your chromatographic system.[3][7] Consider the following strategies:
-
Change the Organic Modifier: Switching between different organic solvents, such as acetonitrile and methanol, can alter elution patterns and improve separation.[1]
-
Modify the Stationary Phase: Changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) can introduce different separation mechanisms, such as π-π interactions, which may enhance resolution.[1]
-
Adjust the Mobile Phase pH: Altering the pH can change the ionization state of this compound or the impurity, leading to differential retention and improved separation.[1]
-
Optimize Column Temperature: Temperature can affect the selectivity of a separation. Experiment with different column temperatures to see if resolution improves.[3][4]
Troubleshooting Guides
Problem: Poor Resolution and Overlapping Peaks
This guide provides a systematic approach to improving the resolution between this compound and other components in your sample.
| Troubleshooting Step | Action | Expected Outcome | Relevant Parameters |
| 1. Optimize Column Efficiency (N) | Use a column with smaller particle sizes (e.g., sub-2 µm for UHPLC) or a longer column.[1][3] | Sharper peaks and increased theoretical plates, leading to better separation. | Column Length, Particle Size |
| 2. Enhance Selectivity (α) | Change the stationary phase (e.g., C18 to Phenyl) or alter the mobile phase composition (e.g., switch from acetonitrile to methanol).[1] | Changes in the relative retention of analytes, potentially separating co-eluting peaks. | Stationary Phase, Mobile Phase Solvent |
| 3. Adjust Mobile Phase pH | Modify the pH of the mobile phase. For basic compounds like alkaloids, using a buffer is recommended.[1][8] | Improved peak shape and altered retention times due to changes in analyte ionization. | pH, Buffer Concentration |
| 4. Optimize Retention Factor (k') | Adjust the strength of the mobile phase. For reversed-phase, decreasing the organic solvent percentage will increase retention.[1] | Increased retention can provide more time for separation to occur on the column. | Organic Solvent Ratio |
| 5. Modify Flow Rate | Decrease the flow rate.[2] | Slower flow rates can sometimes enhance separation, although this will increase the analysis time. | Flow Rate (mL/min) |
| 6. Adjust Column Temperature | Increase or decrease the column temperature within the column's and analyte's stability range.[4] | Can improve efficiency and alter selectivity. Higher temperatures decrease viscosity, potentially leading to sharper peaks. | Temperature (°C) |
Problem: Peak Tailing
This guide addresses the common issue of peak tailing observed with basic compounds like this compound.
| Troubleshooting Step | Action | Rationale |
| 1. Evaluate Mobile Phase pH | Lower the mobile phase pH (e.g., to pH 2.5-3.5).[5] | Protonates the residual silanol groups on the stationary phase, minimizing secondary interactions with the basic analyte. |
| 2. Add a Competing Base | Add a small amount of triethylamine (TEA) or a similar amine to the mobile phase (e.g., 0.05-0.1%).[6] | The competing base will interact with the active silanol sites, reducing their availability to interact with this compound. |
| 3. Reduce Sample Concentration | Dilute the sample or inject a smaller volume.[6] | High concentrations can overload the column, leading to peak distortion. |
| 4. Check for Column Contamination or Voids | If all peaks are tailing, it may indicate a blocked column frit or a void in the packing material.[5][9] Try backflushing the column or replacing it if necessary.[9] | Physical obstruction or damage at the head of the column can distort the peak shape. |
| 5. Use an End-Capped Column | Ensure you are using a high-quality, end-capped column.[6] | End-capping chemically bonds a small molecule to the residual silanol groups, making them less accessible for interaction. |
Experimental Protocols
Protocol 1: Systematic Approach to Improving Resolution
This protocol outlines a step-by-step method for optimizing the separation of this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm[10]
-
-
Stepwise Optimization:
-
Vary the Organic Modifier: Keeping all other parameters constant, prepare mobile phases with methanol instead of acetonitrile and compare the chromatograms.
-
Optimize the pH: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.[8]
-
Adjust the Gradient: Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Column: If resolution is still not satisfactory, test a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
Protocol 2: Troubleshooting Peak Tailing
-
Diagnosis:
-
Corrective Actions:
-
pH Adjustment: Lower the pH of the aqueous portion of the mobile phase to 3.0 by adding formic or trifluoroacetic acid.[6][8]
-
Mobile Phase Additive: If pH adjustment is insufficient, add 0.1% triethylamine to the mobile phase.[6] Be aware that TEA can be difficult to wash out of the system.
-
Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them to check for column overload.
-
Column Wash: If contamination is suspected, wash the column with a strong solvent.[6]
-
Visualizations
Caption: A workflow for systematically improving HPLC resolution.
Caption: Causes and solutions for peak tailing in HPLC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. mac-mod.com [mac-mod.com]
- 8. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 3-Acetylyunaconitine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-Acetylyunaconitine in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In what solvents is this compound soluble?
While specific data for this compound is limited, based on the properties of the closely related compound yunaconitine and general characteristics of diterpenoid alkaloids, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. When the concentrated DMSO stock is introduced into an aqueous environment, the compound's solubility drastically decreases, causing it to crash out of the solution. This can be influenced by the final concentration of the compound, the percentage of DMSO in the final solution, and the mixing technique.
Q4: What is the recommended method for preparing a working solution of this compound for in vitro assays?
The recommended approach is to first prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock solution should then be serially diluted in the same solvent before a final, careful dilution into the aqueous experimental buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid affecting the biological system.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound. - Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and thorough mixing. - Consider a pre-dilution of the stock in a co-solvent like ethanol before the final aqueous dilution. |
| Cloudy or hazy final aqueous solution | Formation of fine precipitates or aggregates. | - Briefly sonicate the final aqueous solution to help break down small aggregates. - Visually inspect the solution before use. If cloudiness persists, the concentration may be too high. - Filter the final solution through a 0.22 µm syringe filter, but be aware this may remove some of the precipitated compound. |
| Inconsistent or unexpected experimental results | - Incomplete dissolution of the compound. - Adsorption of the hydrophobic compound to plasticware. | - Ensure the initial DMSO stock solution is completely clear before making further dilutions. - Use low-adhesion plasticware for preparing and storing solutions. - Prepare fresh dilutions for each experiment to minimize the risk of precipitation over time. |
Data Presentation
Table 1: Qualitative Solubility of Yunaconitine (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 250 mg/mL for yunaconitine) | [2] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Likely Soluble | General principle for alkaloids |
Note: This data is for yunaconitine and should be used as a guideline. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be determined by the user based on their specific product information).
-
Carefully weigh the calculated amount of this compound into a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for serial dilutions
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in anhydrous DMSO to get a more manageable intermediate concentration (e.g., 1 mM or 100 µM).
-
Warm the target aqueous buffer to the desired experimental temperature (e.g., 37°C).
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While vigorously vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock solution dropwise to the buffer.
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Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level of your experimental system (typically ≤ 0.5% v/v).
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Briefly sonicate the final working solution if any slight cloudiness is observed.
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualization
Signaling Pathway
Diterpenoid alkaloids have been reported to exert their biological effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a common target.[1] This pathway is crucial in regulating inflammatory responses.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for preparing this compound solutions.
References
How to avoid degradation of 3-Acetylyunaconitine during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 3-Acetylyunaconitine during experimental procedures. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide: Degradation of this compound
The primary degradation pathway for this compound, a C19-diterpenoid alkaloid, is hydrolysis. This process is primarily influenced by pH, temperature, and the presence of certain enzymes. The acetyl group at the C-8 position is particularly susceptible to cleavage.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Hydrolysis of the C-8 acetyl group leading to the formation of less active yunaconitine. | Maintain a slightly acidic to neutral pH (4-7) in all aqueous solutions. Avoid strongly acidic or alkaline conditions.[1] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products such as yunaconitine (deacetylation) or other hydrolyzed species. | Analyze samples promptly after preparation. If storage is necessary, keep solutions at low temperatures (-20°C or below) and protected from light.[2] |
| Precipitation of the compound from aqueous solutions | Poor solubility of this compound in neutral aqueous buffers. | Prepare stock solutions in organic solvents like ethanol, methanol, or DMSO. For aqueous experimental media, use the lowest possible final concentration and consider the use of co-solvents if the experimental design allows. |
| Variability between experimental replicates | Inconsistent storage conditions or handling procedures leading to differential degradation. | Standardize all experimental protocols, including solution preparation, incubation times, and storage conditions. Use freshly prepared solutions whenever possible. |
| Rapid degradation when working with biological samples (e.g., cell lysates, plasma) | Enzymatic hydrolysis by esterases present in biological matrices. | Minimize the incubation time of this compound with biological samples. Consider the use of esterase inhibitors if compatible with the experimental goals. Work at low temperatures (e.g., on ice) during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: The most common degradation pathway for this compound is hydrolysis. Being a diester-diterpenoid alkaloid, it is susceptible to the cleavage of its ester groups. The acetyl group at the C-8 position is more labile and tends to be hydrolyzed first, followed by the p-anisoyl group at the C-14 position under more stringent conditions.[3][4] This is a common characteristic among aconitine-type alkaloids.[5][6]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature play a crucial role in the stability of this compound.
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pH: Strongly acidic or alkaline conditions can catalyze the hydrolysis of the ester bonds. For similar aconitine alkaloids, optimal stability is often found in slightly acidic to neutral pH ranges.[1]
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Temperature: Higher temperatures accelerate the rate of hydrolysis.[7] Therefore, it is recommended to conduct experiments at the lowest feasible temperature and to store solutions at or below -20°C.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: this compound is sparingly soluble in water but has better solubility in organic solvents.
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Stock Solutions: For creating concentrated stock solutions, it is advisable to use organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
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Working Solutions: When preparing aqueous working solutions, the stock solution should be diluted in a suitable buffer (ideally slightly acidic to neutral pH). It is important to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).
Q4: How should I store solutions of this compound to minimize degradation?
A4: To ensure the stability of your this compound solutions, follow these storage guidelines:
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Short-term storage (up to 24 hours): Store aqueous solutions at 2-8°C.
-
Long-term storage: For longer periods, it is best to store stock solutions in an organic solvent at -20°C or -80°C.[2]
-
Protection from Light: While specific data on the photosensitivity of this compound is limited, it is a general good practice to protect alkaloid solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: What analytical methods can be used to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for monitoring the stability of this compound and detecting its degradation products.[8][9][10] These techniques can separate the parent compound from its hydrolytic products, allowing for accurate quantification of degradation over time.
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Working Solution
This protocol is designed to minimize the degradation of this compound during its preparation for in vitro experiments.
-
Preparation of Stock Solution:
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Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Aqueous Working Solution:
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On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) and adjust the pH to a range of 6.0-7.4.
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Serially dilute the stock solution with the prepared buffer to achieve the final desired concentration for your experiment. Ensure that the final concentration of DMSO is kept to a minimum (e.g., <0.5%).
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Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
-
Visualizations
Degradation Pathway of this compound
Caption: Simplified hydrolysis pathway of this compound.
Experimental Workflow to Minimize Degradation
Caption: Recommended workflow for experiments using this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Addressing variability in cell-based assay results with 3-Acetylyunaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in cell-based assay results when working with 3-Acetylyunaconitine. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a diterpenoid alkaloid. Specific experimental data on this compound is limited. Much of the guidance on its biological effects and mechanism of action is extrapolated from studies on its parent compound, aconitine.[1] Users should exercise caution and perform thorough validation experiments.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Calibrate and use appropriate pipetting techniques for viscous cell suspensions. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidity control in the incubator. |
| Compound Precipitation | Visually inspect wells for precipitation after adding this compound. Optimize the final DMSO concentration (typically <0.5%) and ensure rapid mixing upon addition to the media. |
| Cell Clumping | Ensure complete dissociation of cells during subculture. Use pre-warmed media and handle cells gently. |
Problem 2: Poor or No Cellular Response to this compound
The absence of a cellular response may indicate issues with the compound, the cells, or the assay itself.
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C, avoiding repeated freeze-thaw cycles. Protect from light. |
| Low Compound Permeability | While the acetyl group may enhance cell permeability, consider using a permeabilizing agent as a positive control to ensure intracellular access is not the limiting factor.[2] |
| Incorrect Cell Line | The cellular response to aconitine alkaloids can be cell-type specific. Ensure the chosen cell line expresses the necessary targets for this compound's presumed mechanism of action (e.g., relevant ion channels). |
| Sub-optimal Assay Conditions | Optimize incubation time, cell density, and serum concentration in the media. Perform a dose-response curve over a wide concentration range to identify the optimal working concentration. |
Problem 3: Excessive Cell Death or Cytotoxicity
Unexpectedly high levels of cell death can occur due to the inherent toxicity of aconitine-related compounds.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. Start with a low concentration range. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration used for the compound treatment to assess solvent-induced cytotoxicity. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. |
| Stressed Cells | Use healthy, actively dividing cells for your experiments. Avoid using cells that are over-confluent or have been in culture for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound, like other diterpenoid alkaloids, is often poorly soluble in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: What is the expected mechanism of action of this compound?
A2: Based on studies of the parent compound, aconitine, this compound is expected to exhibit cardiotoxic and neurotoxic effects.[1][3] The primary mechanism is likely the modulation of voltage-gated sodium channels.[4] This can lead to downstream effects including the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Aconitine has also been shown to activate the TNFα-NLRP3 inflammasome signaling axis, leading to inflammation and cell death.[3]
Q3: How does the 3-acetyl group affect the activity of yunaconitine?
A3: While specific data for this compound is scarce, structure-activity relationship studies on similar aconitine-type alkaloids suggest that modifications at the C3 position can influence biological activity. The introduction of a hydroxyl or carbonyl group at this position has been shown to enhance activity.[1] Acetylation can also increase the lipophilicity of a compound, potentially enhancing its cell membrane permeability.[2]
Q4: What are the key considerations for designing a cell-based assay with this compound?
A4:
-
Dose-Response: Due to its potential toxicity, it is crucial to perform a wide-range dose-response curve to determine the optimal concentration range for your assay (both for the desired effect and to avoid excessive cytotoxicity).
-
Time-Course: The cellular effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal incubation time.
-
Controls: Include the following controls in your experimental design:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Positive Control: A compound with a known, similar mechanism of action, if available.
-
-
Readout: Select an appropriate assay readout based on the expected biological effect (e.g., cell viability assay, apoptosis assay, cytokine measurement, or ion channel activity assay).
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in 100% DMSO to create a range of stock concentrations.
-
From these DMSO stocks, prepare the final working concentrations by diluting them directly into pre-warmed cell culture medium. Ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in the cell culture should typically not exceed 0.5%.
Protocol 2: Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a series of this compound working concentrations in culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: A typical workflow for conducting cell-based assays with this compound.
Caption: A decision tree for troubleshooting high variability in experimental replicates.
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of 3-Acetylyunaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of 3-Acetylyunaconitine. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the sensitive detection of this compound in biological matrices?
A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices. This method offers high resolution, sensitivity, and specificity, which are crucial for analyzing trace levels of the analyte.
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: The primary goal of sample preparation is to extract this compound from the matrix and remove interfering substances. A common and effective method is protein precipitation using methanol.[1][2] It is also crucial to use an appropriate internal standard to compensate for any variability during the sample preparation and analysis process.
Q3: How can the stability of this compound be maintained during sample storage and preparation?
A3: To ensure the stability of this compound, samples should be stored at low temperatures, such as -20°C or -80°C, until analysis. During sample preparation, it is advisable to keep the samples on ice and minimize the time between extraction and analysis. Stability studies should be performed to evaluate the analyte's stability under different storage conditions.
Q4: What are the typical challenges encountered in developing a UPLC-MS/MS method for this compound?
A4: Common challenges include achieving adequate sensitivity, managing matrix effects, ensuring chromatographic resolution from isobaric interferences, and maintaining method robustness. Careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential to overcome these challenges.
Troubleshooting Guides
Poor Peak Shape and Resolution
| Issue | Possible Cause | Recommended Solution |
| Peak fronting or tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and the concentration of additives like formic acid. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Poor resolution from interfering peaks | Inadequate chromatographic separation. | Optimize the gradient elution profile, try a different column chemistry (e.g., HSS T3 for better retention of polar compounds), or adjust the flow rate.[2][3] |
| Presence of isobaric compounds. | Optimize MS/MS parameters (collision energy) to find unique transitions for this compound. |
Low Sensitivity and Poor Signal-to-Noise Ratio
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity | Inefficient ionization in the MS source. | Optimize MS source parameters such as capillary voltage, desolvation temperature, and gas flow rates.[2] |
| Suboptimal sample preparation leading to analyte loss. | Evaluate and optimize the extraction procedure to improve recovery. | |
| Matrix suppression. | Implement strategies to minimize matrix effects, such as sample dilution, using a more effective sample cleanup method, or employing a matrix-matched calibration curve. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Electronic noise. | Ensure proper grounding of the instrument and check for any sources of electronic interference. |
Experimental Protocols
UPLC-MS/MS Method for the Quantification of this compound in Plasma
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a structurally related compound not present in the sample).
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Add 300 µL of ice-cold methanol to precipitate proteins.[1][2]
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Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL[4] |
| Gradient Elution | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. (This is a starting point and should be optimized). |
3. MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C[2] |
| Source Temperature | 150°C[2] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for UPLC-MS/MS methods used for the analysis of related Aconitum alkaloids, which can be used as a benchmark for a this compound method.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 1000 nmol/L | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | - |
| Accuracy | 85 - 115% | [1] |
| Precision (RSD%) | < 15% | [1][2] |
| Recovery | 80 - 120% | [1] |
| Matrix Effect | < 15% | [1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for common UPLC-MS/MS issues.
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
Technical Support Center: Synthesis of 3-Acetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetylyunaconitine. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is yunaconitine, a C19-diterpenoid alkaloid. The synthesis is a semi-synthetic modification involving the selective acetylation of the hydroxyl group at the C3 position of the yunaconitine core structure.
Q2: Why is selective acetylation at the C3 position a challenge?
A2: Yunaconitine possesses multiple hydroxyl groups of similar reactivity. Achieving selective acetylation at the C3 position without affecting other hydroxyl groups requires carefully controlled reaction conditions. Non-selective acetylation can lead to a mixture of acetylated products, complicating purification and reducing the yield of the desired this compound.
Q3: What are the primary safety concerns when working with yunaconitine and its derivatives?
A3: Yunaconitine and other Aconitum alkaloids are highly toxic cardiotoxins and neurotoxins.[1] All handling of these compounds should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Accidental exposure can be fatal. It is crucial to have established safety protocols and an emergency response plan in place.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps.
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Incomplete Reaction: The acetylation reaction may not have gone to completion.
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Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Suboptimal Reagents: The activity of the acetylating agent or catalyst may be compromised.
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Solution: Use freshly opened or purified reagents. Acetic anhydride can hydrolyze over time, and catalysts like 4-dimethylaminopyridine (DMAP) can degrade.
-
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Side Reactions: Competing acetylation at other hydroxyl groups can reduce the yield of the desired product.
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Solution: Lower the reaction temperature to improve selectivity. A less reactive acetylating agent or a bulkier base could also enhance selectivity for the less sterically hindered C3 hydroxyl group.
-
-
Product Degradation: The acetylated product may be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed under neutral or slightly acidic conditions to prevent hydrolysis of the ester group. Avoid prolonged exposure to high temperatures.
-
| Parameter | Standard Condition | Troubledshooting Action |
| Reaction Time | 4-6 hours | Extend to 8-12 hours, monitoring by TLC/HPLC |
| Temperature | Room Temperature (20-25°C) | Cool to 0°C to improve selectivity |
| Acetylating Agent | Acetic Anhydride (1.2 eq.) | Increase to 1.5 eq.; use fresh reagent |
| Catalyst | DMAP (0.1 eq.) | Use fresh catalyst; consider a milder base |
Problem 2: Difficulty in Purifying this compound
Q: I am struggling to separate this compound from the reaction mixture. What purification techniques are most effective?
A: The purification of this compound is challenging due to the presence of structurally similar compounds, including unreacted yunaconitine and other acetylated isomers.
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Chromatographic Co-elution: The polarity of this compound is very close to that of its isomers and the starting material, leading to poor separation on standard silica gel chromatography.
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Solution 1: Advanced Chromatographic Techniques: Techniques like counter-current chromatography (CCC) or pH-zone-refining counter-current chromatography have been shown to be effective for separating complex alkaloid mixtures.[2][3]
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Solution 2: HPLC: Preparative reverse-phase HPLC can offer higher resolution for separating closely related compounds.
-
Solution 3: Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying large quantities of Aconitum alkaloids and can help avoid product degradation.[4][5]
-
| Purification Method | Stationary/Mobile Phase | Expected Purity |
| Flash Chromatography | Silica Gel / Dichloromethane:Methanol | 85-95% |
| Preparative HPLC | C18 / Acetonitrile:Water with 0.1% Formic Acid | >98% |
| Counter-Current Chromatography | Varies (e.g., Hexane:EtOAc:MeOH:Water) | >97% |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve yunaconitine (100 mg, 1 eq.) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and triethylamine (1.5 eq.). Cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., Dichloromethane:Methanol 95:5).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.
Visualizations
Caption: A workflow diagram illustrating the key steps in the semi-synthesis of this compound from yunaconitine.
Caption: A logical diagram outlining the troubleshooting process for low yields in this compound synthesis.
References
Technical Support Center: Minimizing Toxicity in Animal Studies of 3-Acetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetylyunaconitine. Our goal is to help you minimize toxicity and ensure the safe and effective use of this compound in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic?
This compound is a C19 diester diterpenoid alkaloid (DDA) found in plants of the Aconitum genus. Its toxicity stems from its ability to persistently activate voltage-gated sodium channels in excitable tissues like the myocardium (heart muscle) and neurons. This prolonged activation disrupts normal cellular function, leading to cardiotoxicity (arrhythmias, cardiac arrest) and neurotoxicity (paresthesia, convulsions, respiratory paralysis).[1][2]
Q2: What is the primary mechanism of this compound-induced cardiotoxicity?
The primary mechanism involves the binding of this compound to site 2 of the voltage-gated sodium channels in cardiomyocytes. This binding locks the channel in an open state, leading to a continuous influx of sodium ions. This influx disrupts the normal cardiac action potential, causing delayed afterdepolarizations and triggered arrhythmias. Additionally, this can lead to an increase in intracellular calcium, oxidative stress through the generation of reactive oxygen species (ROS), and activation of downstream signaling pathways like p38/MAPK/Nrf2, ultimately leading to cardiomyocyte injury and apoptosis.
Q3: How can the toxicity of this compound be minimized for animal studies?
The most effective method for reducing the toxicity of this compound is through hydrolysis. This process breaks down the highly toxic diester bonds, converting the compound into less toxic monoester derivatives. Common laboratory methods include controlled heating (boiling) in aqueous solutions. Traditional preparation methods also involve co-decoction with other herbs, such as licorice and black beans, which can aid in the hydrolysis and detoxification process.[2]
Q4: What are the expected clinical signs of this compound toxicity in rodents?
Researchers should closely monitor animals for a range of clinical signs following administration of this compound. These can appear rapidly and include:
-
Neurological: Tremors, convulsions, seizures, muscle weakness, and respiratory depression.[1]
-
Cardiovascular: Arrhythmias (which may require ECG monitoring to detect), bradycardia or tachycardia, and hypotension.
-
General: Lethargy, piloerection (hair standing on end), decreased locomotor activity, and changes in body temperature.[1]
-
Gastrointestinal: Salivation, vomiting (in species that can vomit), and diarrhea.[3]
Quantitative Toxicity Data
Table 1: Acute Toxicity of Aconitine in Rodents
| Species | Administration Route | LD50 (mg/kg) |
| Mouse | Oral | ~1.8 |
| Mouse | Intraperitoneal | 0.308 |
| Rat | Intravenous | 0.064 |
Source:[3]
Table 2: Acute Toxicity of Related Aconitum Alkaloids in Female ICR Mice
| Compound | Administration Route | LD50 (mg/kg) |
| Yunaconitine (YAC) | Oral | 2.37 |
| Yunaconitine (YAC) | Intravenous | 0.200 |
| Crassicauline A (CCA) | Oral | 5.60 |
| Crassicauline A (CCA) | Intravenous | 0.980 |
| De-liaconitine A (DYA) | Oral | 60.0 |
| De-liaconitine A (DYA) | Intravenous | 7.60 |
| Del-brachypodine A (DCA) | Oral | 753 |
| Del-brachypodine A (DCA) | Intravenous | 34.0 |
Source:[4]
Experimental Protocols
Protocol 1: Detoxification of this compound by Hydrolysis
This protocol describes a general method for reducing the toxicity of this compound through controlled hydrolysis.
Materials:
-
This compound
-
Deionized water
-
pH meter
-
Heating mantle or water bath with temperature control
-
Round-bottom flask with reflux condenser
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system for monitoring
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water. The concentration will depend on the subsequent experimental needs.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to a neutral or slightly alkaline condition (pH 7-8) to facilitate hydrolysis.
-
Heating and Reflux: Heat the solution to boiling (100°C) under reflux. The duration of boiling is critical and should be optimized. Start with a time course experiment (e.g., collecting aliquots at 1, 2, 4, 6, and 8 hours).
-
Monitoring the Reaction:
-
At each time point, withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot using a validated HPLC-MS method to quantify the disappearance of this compound and the appearance of its less toxic monoester hydrolysis products. A C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid or ammonium formate.[5]
-
-
Completion and Work-up: Once the desired level of hydrolysis is achieved (ideally, with no detectable this compound), cool the solution to room temperature.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the detoxified product as a powder.
-
Purity and Potency Analysis: Before use in animal studies, analyze the final product to confirm the absence of the parent compound and to determine the concentration of the hydrolyzed products.
Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
This protocol is a guideline for determining the LD50 of a substance with a reduced number of animals.
Animals:
-
Healthy, young adult mice (e.g., ICR or C57BL/6), nulliparous and non-pregnant females are often preferred.
-
Acclimatize animals for at least 5 days before the study.
Procedure:
-
Dose Selection: Based on available data for related compounds (see Table 2), select a starting dose. A conservative starting dose is recommended. The dose progression factor is typically 1.5-2.0.
-
Dosing:
-
Fast the animals overnight (with access to water).
-
Administer the selected dose of the test substance by oral gavage. The volume should not exceed 10 mL/kg body weight.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then hourly for the first 4 hours, and then daily for 14 days.
-
Record all clinical signs of toxicity (see FAQ 4).
-
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.
Troubleshooting Guides
Table 3: Troubleshooting Incomplete Detoxification
| Issue | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient heating time or temperature. | Increase the duration of boiling and/or ensure the temperature is consistently at 100°C. Monitor the reaction progress with HPLC-MS until the parent compound is undetectable. |
| Incorrect pH of the solution. | Ensure the pH is neutral to slightly alkaline to facilitate ester hydrolysis. | |
| Variability in Detoxification Efficacy | Inconsistent heating or stirring. | Use a temperature-controlled heating mantle with a magnetic stirrer for uniform heating and mixing. |
| Purity of the starting material. | Use a well-characterized source of this compound. |
Table 4: Troubleshooting Unexpected Animal Responses
| Issue | Possible Cause | Recommended Solution |
| Higher than Expected Mortality | Incomplete detoxification. | Re-evaluate the detoxification protocol. Ensure complete hydrolysis of the parent compound using HPLC-MS. |
| Incorrect dose calculation or administration. | Double-check all dose calculations and ensure proper oral gavage technique to avoid accidental lung administration. | |
| Formulation issues leading to high bioavailability. | For poorly soluble compounds, consider using a suspension with a suitable vehicle (e.g., 0.5% methylcellulose) to ensure consistent dosing.[6][7] | |
| Inconsistent or Variable Animal Responses | Formulation not homogenous. | Ensure the test substance is uniformly suspended in the vehicle before each administration. |
| Animal stress or underlying health issues. | Ensure proper animal handling and acclimatization. Use healthy animals from a reputable supplier. | |
| Genetic variability in drug metabolism. | Use an inbred strain of animals to minimize genetic variability. |
Visualizations
Signaling Pathway of this compound Cardiotoxicity
Caption: this compound binds to and persistently activates voltage-gated sodium channels, leading to cardiotoxicity.
Experimental Workflow for Minimizing and Evaluating this compound Toxicity
Caption: A typical workflow for detoxifying and evaluating the in vivo toxicity of this compound.
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability testing of 3-Acetylyunaconitine under different conditions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on 3-Acetylyunaconitine (3-AYA). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-AYA) and why is stability testing crucial?
This compound (3-AYA) is a diterpenoid alkaloid. Like other aconitine-type alkaloids, its chemical structure, particularly the ester groups, is susceptible to degradation. Stability testing is critical to determine how its quality varies over time under the influence of environmental factors such as temperature, pH, and light. These studies are essential for establishing recommended storage conditions, determining shelf-life, and ensuring the safety and efficacy of any potential therapeutic application. Forced degradation studies are a common approach to understand the chemical behavior of a molecule, which can aid in formulation and packaging development.[1]
Q2: What are the expected degradation pathways for 3-AYA?
The primary degradation pathway for diester-diterpenoid alkaloids like 3-AYA is hydrolysis.[2][3] This chemical reaction typically involves the cleavage of one or more of its ester bonds. Under acidic or, more potently, alkaline conditions, the acetyl and benzoyl groups can be hydrolyzed. This process reduces the toxicity of the parent compound, converting highly toxic diester alkaloids into less toxic monoester or non-esterified amine alcohol alkaloids.[2][4] For instance, the hydrolysis of the parent compound aconitine is a known detoxification method.[4]
Q3: Which solvents are recommended for preparing and storing 3-AYA stock solutions?
Previous studies on similar Aconitum alkaloids have shown that they can be unstable and decompose in pure methanol solution.[2] Therefore, acetonitrile is recommended as a more suitable solvent for preparing standard stock solutions. For long-term storage, solutions should be kept at low temperatures (e.g., 4°C) and protected from light.[2]
Troubleshooting Guide
Q1: I am observing rapid degradation of my 3-AYA sample in solution. What are the likely causes?
-
Incorrect Solvent: Using protic solvents like methanol may accelerate degradation. Switch to a more inert solvent such as acetonitrile for preparing stock solutions.[2][3]
-
pH of the Medium: Aconitine alkaloids are highly susceptible to hydrolysis in alkaline conditions.[3] Ensure your solution is not alkaline. For aqueous preparations, buffered solutions at a neutral or slightly acidic pH are preferable.
-
Temperature: Elevated temperatures will increase the rate of hydrolysis and other degradation reactions. Store samples and solutions at refrigerated (2-8°C) or frozen temperatures, and bring them to room temperature only before use.[2]
-
Light Exposure: Photodegradation can be a factor for complex molecules. Protect your samples from light by using amber vials or storing them in the dark.
Q2: My chromatogram shows unexpected peaks after a stability experiment. How do I identify them?
-
Establish a Baseline: Always run a chromatogram of the 3-AYA standard at the beginning of the study (t=0) to identify its retention time and purity.
-
Analyze Control Samples: Compare the stressed sample chromatogram to that of a control sample (stored under ideal conditions) to distinguish degradation products from formulation-related peaks.
-
Use Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer. LC-MS analysis can provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for elucidating their structures and identifying them as potential hydrolytic products (e.g., deacetylated or debenzoylated 3-AYA).
Experimental Protocols & Data
Protocol: Forced Degradation Study of 3-AYA
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[1][5][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 3-AYA in acetonitrile to prepare a stock solution of 1 mg/mL.
2. Stress Conditions: (Perform each condition in parallel with a control sample protected from stress)
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Note: Aconitine alkaloids are very sensitive to bases, so milder conditions are used.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid 3-AYA powder in an oven at 80°C for 48 hours. Also, expose the stock solution (in acetonitrile) to 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber compliant with ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC-UV method. A C18 column is often suitable for separation.[3]
-
Quantify the remaining 3-AYA and the area of any degradation peaks.
Data Presentation: Expected Stability Profile of 3-AYA
While specific kinetic data for 3-AYA is not available from the search results, the following table summarizes the expected stability based on the behavior of related aconitine alkaloids.
| Stress Condition | Reagent/Parameter | Expected Stability | Probable Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Labile | Hydrolysis products (e.g., benzoyl-yunaconitine) |
| Base Hydrolysis | 0.01 M NaOH, RT | Very Labile | Hydrolysis products (e.g., benzoyl-yunaconitine) |
| Oxidation | 3% H₂O₂, RT | Potentially Labile | N-oxides, other oxidation products |
| Thermal (Solid) | 80°C | Generally Stable | Minimal degradation expected |
| Thermal (Solution) | 60°C | Moderately Stable | Slow degradation |
| Photolysis | ICH Q1B exposure | Potentially Labile | Photodegradation products |
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of 3-AYA.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected 3-AYA degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 3-Acetylyunaconitine for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of 3-Acetylyunaconitine in pre-clinical in vivo studies. Given the limited specific data on this compound, information on the closely related parent compound, yunaconitine, is provided as a valuable surrogate.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of yunaconitine, and what does this imply for this compound?
The oral bioavailability of yunaconitine in mice has been reported to be approximately 27.4%[1]. As this compound is a derivative, it is also expected to have low and variable oral bioavailability. This is a common characteristic among Aconitum alkaloids due to factors such as poor aqueous solubility and significant first-pass metabolism[1].
Q2: What are the primary barriers to the oral bioavailability of this compound?
The primary barriers are likely:
-
Poor aqueous solubility: Diterpenoid alkaloids are often lipophilic and sparingly soluble in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
First-pass metabolism: Yunaconitine is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestines[1]. This rapid metabolism significantly reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) efflux: Yunaconitine is a substrate for the P-gp efflux pump, which actively transports the compound out of intestinal cells back into the lumen, further limiting its absorption[2].
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and pre-systemic metabolism. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and enhance lymphatic absorption, partially bypassing first-pass metabolism.
-
Nanoparticulate systems: Including Solid Lipid Nanoparticles (SLNs) and liposomes, which can protect the drug from degradation, improve its dissolution rate, and potentially modify its absorption pathway.
-
Co-administration with bio-enhancers: The use of inhibitors of CYP3A4 or P-gp, if ethically permissible in the experimental design, can significantly increase plasma concentrations of yunaconitine[1].
Q4: Are there any known drug-drug or drug-herb interactions to be aware of when working with this compound?
Yes, co-administration of this compound with known inhibitors of CYP3A4 (e.g., ketoconazole, grapefruit juice) or P-gp (e.g., verapamil) could lead to a significant increase in its plasma concentration and, consequently, its toxicity[1][2]. Researchers should exercise caution and carefully consider all co-administered substances in their in vivo models.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | Formulate this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and absorption consistency. |
| Low or undetectable plasma levels of this compound after oral administration. | Extensive first-pass metabolism by CYP3A4 and/or P-gp efflux. | Consider nanotechnology-based delivery systems like Solid Lipid Nanoparticles (SLNs) or liposomes to protect the drug and potentially alter its absorption pathway. If the experimental design allows, investigate the effects of co-administering a known CYP3A4 or P-gp inhibitor. |
| Signs of toxicity at doses expected to be therapeutic. | Unexpectedly high absorption in some individuals or interaction with other administered compounds. | Review all co-administered substances for potential inhibitory effects on CYP3A4 or P-gp. Reduce the dose and utilize a more robust formulation to ensure controlled release and absorption. |
| Difficulty dissolving this compound for formulation preparation. | High lipophilicity and poor solubility in aqueous-based vehicles. | Utilize co-solvents such as ethanol or DMSO in the initial stages of formulation development. For final formulations, lipid-based systems are recommended. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of yunaconitine in mice, which can serve as a baseline for studies with this compound.
| Parameter | Oral Administration (2 mg/kg) | Intravenous Administration (0.05 mg/kg) | Reference |
| Bioavailability (F%) | 27.4% | - | [1] |
| Cmax (ng/mL) | Data not specified in abstract | Data not specified in abstract | [1] |
| Tmax (h) | Data not specified in abstract | Data not specified in abstract | [1] |
| AUC0-t (ng·h/mL) | Data not specified in abstract | Data not specified in abstract | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing aconitine-loaded SLNs.
Materials:
-
This compound
-
Lipid matrix (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
Co-surfactant (e.g., Transcutol® P, diethylene glycol monoethyl ether)
-
Purified water
Method:
-
Preparation of the lipid phase: Melt the lipid matrix at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol is a general method for preparing liposomes via the thin-film hydration technique.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine, Cholesterol)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Method:
-
Lipid film formation: Dissolve the phospholipids and this compound in the organic solvent in a round-bottom flask.
-
Solvent evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of theflask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size reduction (optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: UPLC-MS/MS for Quantification of Yunaconitine in Plasma
This protocol is based on a validated method for yunaconitine.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for this compound and an appropriate internal standard. For yunaconitine, specific transitions would be used[1].
Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 50 µL), add a precipitating agent (e.g., 150 µL of acetonitrile) containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Inject the supernatant into the UPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key pathways affecting the oral bioavailability of Aconitum alkaloids like this compound.
References
Navigating the Challenges of Aconitum Alkaloids: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with highly potent Aconitum alkaloids. It offers troubleshooting for common experimental hurdles and answers frequently asked questions to ensure safety and experimental success.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with Aconitum alkaloids?
Aconitum alkaloids are extremely potent cardiotoxins and neurotoxins.[1][2] The primary routes of exposure are inhalation of powdered plant material or purified alkaloids, skin contact, and accidental ingestion.[3][4] The toxicity stems from their ability to bind to and persistently activate voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[1][2][5][6] This can lead to severe and often fatal arrhythmias, neurological symptoms, and gastrointestinal distress.[3][6][7]
2. What are the critical personal protective equipment (PPE) requirements for handling Aconitum alkaloids?
A multi-layered approach to PPE is mandatory to prevent accidental exposure. This includes:
-
Body Protection: A disposable, fluid-resistant gown or a lab coat with long sleeves is necessary.[8][9][10] For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Hand Protection: Two pairs of nitrile gloves are required.[9] Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[8]
-
Respiratory Protection: When handling powdered forms of the alkaloids or plant material, a certified respirator (e.g., N95 or higher) is essential to prevent inhalation.[8][10] All handling of powdered materials should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet.[10]
3. What is the appropriate first aid response in case of accidental exposure?
Immediate and decisive action is critical. There is no specific antidote for Aconitum poisoning, and treatment is primarily supportive.[3][11]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: This is a medical emergency. Call emergency services immediately. Do not induce vomiting unless instructed to do so by a poison control center or medical professional.[12]
In all cases of exposure, seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) for the specific alkaloid to the medical personnel.
4. How should Aconitum alkaloid waste be disposed of?
Aconitum alkaloid waste is considered hazardous. All contaminated materials, including gloves, gowns, pipette tips, and excess solutions, must be collected in a designated, clearly labeled hazardous waste container.[12] Disposal should be carried out in strict accordance with institutional and local environmental regulations for chemical waste.[12]
Troubleshooting Guides
Extraction and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Alkaloid Yield | 1. Incomplete extraction from plant material. 2. Degradation of alkaloids during extraction. 3. Suboptimal solvent system for chromatography. | 1. Ensure plant material is finely ground. Increase extraction time or perform multiple extraction cycles.[13][14] 2. Avoid high temperatures and prolonged exposure to strong acids or bases, which can hydrolyze the ester groups and reduce toxicity and potentially alter the desired compound.[[“]][16][17][18] 3. Optimize the mobile phase composition and pH for your specific alkaloids. pH-zone-refining counter-current chromatography can be an efficient purification method.[19] |
| Poor Separation of Alkaloids in Chromatography | 1. Inappropriate column selection. 2. Gradient elution not optimized. 3. Co-elution of similar alkaloids. | 1. Use a high-resolution column suitable for alkaloid separation (e.g., C18, C8).[20][21] 2. Adjust the gradient slope and duration to improve the resolution between peaks.[22] 3. Employ a different chromatographic technique (e.g., counter-current chromatography) or modify the mobile phase with ion-pairing reagents.[23] |
| Alkaloid Degradation in Storage | 1. Instability in solution. 2. Exposure to light or high temperatures. | 1. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, use a buffered solution at the appropriate pH and store at low temperatures (-20°C or -80°C). 2. Store stock solutions and purified compounds in amber vials to protect from light and in a temperature-controlled environment.[12] |
Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Cell Viability Assays | 1. Inconsistent seeding density. 2. Uneven drug distribution in wells. 3. Cell line sensitivity fluctuations. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Mix the plate gently after adding the alkaloid solution. 3. Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| Unexpected Cellular Response | 1. Alkaloid degradation in culture medium. 2. Off-target effects of the specific alkaloid. | 1. Test the stability of the alkaloid in your cell culture medium over the time course of the experiment. 2. Consult the literature for known off-target effects of the specific Aconitum alkaloid being used.[24] |
Quantitative Data Summary
Table 1: Toxicity of Common Aconitum Alkaloids
| Alkaloid | Lethal Dose (LD50) in Mice | Route of Administration | Reference |
| Aconitine | 0.2702 ± 0.002 mg/kg | Intraperitoneal | [25] |
| Aconitine | 1 mg/kg | Oral | [7] |
| Aconitine | 0.12 mg/kg | Intravenous | [20] |
| Mesaconitine | Not specified in provided results | - | |
| Hypaconitine | Not specified in provided results | - |
Note: Toxicity can vary significantly between species and with the route of administration. The lethal dose for an adult human can be as low as 2 mg of pure aconitine.[3]
Experimental Protocols
Protocol 1: General Extraction of Aconitum Alkaloids from Plant Material
-
Preparation of Plant Material: Air-dry the Aconitum plant material (e.g., roots) and grind it into a fine powder.
-
Alkalinization: Dampen the powdered material with a 5% aqueous ammonia solution and let it stand for 2 hours. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.[20]
-
Solvent Extraction: Perform repeated extractions (e.g., 3-4 times) of the alkalinized plant material with a suitable organic solvent such as dichloromethane or a mixture of chloroform and methanol.[20]
-
Acid-Base Extraction for Purification: a. Combine the organic extracts and evaporate the solvent under reduced pressure. b. Dissolve the residue in a 5% aqueous solution of a weak acid (e.g., tartaric acid or citric acid) to protonate the alkaloids, making them water-soluble. c. Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. d. Make the aqueous solution basic (pH 9-10) by adding an aqueous ammonia solution to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent. e. Extract the alkaloids from the basic aqueous solution with a nonpolar organic solvent (e.g., chloroform or diethyl ether).
-
Final Steps: Dry the final organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract. This extract can then be further purified using chromatographic techniques.
Protocol 2: Analysis of Aconitum Alkaloids by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract or purified alkaloid in the mobile phase or a suitable solvent (e.g., methanol).[21][26] Filter the sample through a 0.45 µm syringe filter before injection.[26]
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.[22]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16][22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[26]
-
Detection: UV detection at around 235 nm is suitable for many Aconitum alkaloids.[16][26]
-
-
Analysis: Inject a known volume of the prepared sample into the HPLC system. Identify and quantify the alkaloids by comparing their retention times and peak areas with those of certified reference standards.
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of Aconitum alkaloids.
Caption: Simplified signaling pathway of Aconitine-induced toxicity.
Caption: Troubleshooting logic for low alkaloid yield during extraction.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Aconite poisoning | Semantic Scholar [semanticscholar.org]
- 3. Accidental poisoning with Aconitum: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Protect Your Workers from Poisonous Plants - XAMAX® [xamax.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. One moment, please... [pogo.ca]
- 10. gerpac.eu [gerpac.eu]
- 11. bhj.com.bt [bhj.com.bt]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 18. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. daneshyari.com [daneshyari.com]
- 21. meddiscoveries.org [meddiscoveries.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 25. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of 3-Acetylyunaconitine
Welcome to the technical support center for the mass spectrometry analysis of 3-Acetylyunaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to mitigate interference during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties for mass spectrometry?
This compound, also known as Acetylaconitine, is a diterpenoid alkaloid. Its key properties relevant to mass spectrometry are detailed in the table below.
| Property | Value | Source |
| CAS Number | 77181-26-1 | LGC Standards |
| Chemical Formula | C36H49NO12 | LGC Standards |
| Molecular Weight | 687.77 g/mol | LGC Standards |
| Exact Mass | 687.3255 u | LGC Standards |
| Protonated Molecule [M+H]⁺ | 688.3328 m/z | Calculated |
Q2: What are the major sources of interference in the LC-MS/MS analysis of this compound?
The two primary sources of interference are matrix effects and isobaric interferences .
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Matrix Effects: These occur when co-eluting compounds from the sample matrix (e.g., herbal extracts, biological fluids) suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to inaccurate quantification and poor reproducibility. Common sources of matrix effects in natural product analysis include phospholipids, salts, and other endogenous metabolites.
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Isobaric Interferences: These are caused by compounds that have the same nominal mass-to-charge ratio as this compound, making them difficult to distinguish by a mass spectrometer without sufficient resolution or chromatographic separation.
Q3: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate and reliable quantification. Here are several strategies:
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Effective Sample Preparation: The goal is to remove as many interfering components as possible while retaining the analyte of interest. Advanced techniques are often more effective than simple "dilute and shoot" methods.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) can be particularly effective at removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): This can be optimized by adjusting the pH of the aqueous sample to ensure this compound (a basic compound) is uncharged, thereby improving its extraction into an immiscible organic solvent.
-
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components is essential. This can involve adjusting the mobile phase composition, gradient profile, and choice of column.
-
Dilution: While simple, diluting the sample can reduce the concentration of interfering matrix components. However, this may also reduce the analyte signal to below the limit of quantification.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it behaves chemically and physically similarly to the analyte.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression/Enhancement
This guide provides a systematic approach to identifying and addressing matrix effects.
Problem: Inconsistent and lower-than-expected signal intensity for this compound.
Workflow for Diagnosing Matrix Effects:
Caption: Workflow for diagnosing and addressing matrix effects.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in a clean solvent.
-
Set B (Pre-Spiked Sample): Blank matrix spiked with this compound standard before the extraction process.
-
Set C (Post-Spiked Sample): Blank matrix extract spiked with this compound standard after the extraction process.
-
-
Analyze all sets by LC-MS/MS.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
| Parameter | Formula |
| Matrix Effect (%) | (Peak Area of Set C / Peak Area of Set A) * 100 |
| Recovery (%) | (Peak Area of Set B / Peak Area of Set C) * 100 |
A matrix effect value significantly different from 100% (e.g., < 85% for ion suppression or > 115% for ion enhancement) indicates the presence of matrix effects.
Guide 2: Identifying and Resolving Isobaric Interferences
Problem: A peak is detected at the expected m/z of this compound, but its identity is uncertain, or multiple unresolved peaks are present.
Workflow for Investigating Isobaric Interferences:
Caption: Workflow for identifying and resolving isobaric interferences.
Potential Isobaric Interferences for this compound (Nominal Mass 687):
While a comprehensive list is difficult to compile without extensive experimental data, researchers should be aware of other complex natural products that may have a nominal molecular weight of 687. These could include other alkaloids, glycosides, or complex lipids. A search of natural product databases for compounds with a molecular weight around 687 is recommended.
Recommended Strategies:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Q-TOF, Orbitrap) can provide a highly accurate mass measurement, which can help to differentiate between this compound and an isobaric interferent if their elemental compositions are different.[2]
-
Chromatographic Resolution: Improving the separation power of the LC method is a key strategy. This can be achieved by:
-
Using a longer column or a column with a smaller particle size.
-
Employing a shallower gradient.
-
Testing different stationary phase chemistries (e.g., C18, Phenyl-Hexyl).
-
-
Multiple Reaction Monitoring (MRM): Monitor multiple, specific fragment ions (product ions) for this compound. An interfering compound is unlikely to produce the same set of fragment ions in the same abundance ratios.
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Medicine (Aconitum species)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Grind the dried plant material to a fine powder.
-
Weigh approximately 1 gram of the powder into a centrifuge tube.
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Add 10 mL of an extraction solvent (e.g., 75:25 (v/v) methanol/2% formic acid in water).[3]
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase as needed to fall within the calibration curve range.
Protocol 2: LC-MS/MS Parameters for Aconitine Alkaloids
The following parameters are based on methods for related aconitine alkaloids and should be used as a starting point for the optimization of this compound analysis.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | 688.3 m/z |
| Product Ions (MRM) | To be determined experimentally. Based on the fragmentation of similar aconitine alkaloids, characteristic losses of acetic acid (60 Da), benzoic acid (122 Da), and other functional groups are expected. A good starting point for method development would be to perform product ion scans on a this compound standard to identify the most abundant and specific fragment ions. |
| Collision Energy | To be optimized for each MRM transition. |
Signaling Pathways and Logical Relationships
The primary focus of this technical support center is on the analytical challenges of measuring this compound. As such, detailed biological signaling pathways are outside the current scope. The logical relationships for troubleshooting are presented in the Graphviz diagrams above.
References
Technical Support Center: Quantification of 3-Acetylyunaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-acetylyunaconitine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration for this compound quantification.
Question: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?
Answer:
Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
-
Solution: Extend the calibration curve with lower concentration standards or dilute your samples to fall within the linear range of the detector.
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and leading to a non-linear response.[1]
-
Solution:
-
Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples.
-
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
-
Solution: If the non-linearity is reproducible, consider using a quadratic or other non-linear regression model. However, this requires more calibration points to accurately define the curve.[1]
-
-
Analyte Adsorption: Active sites in the LC system (e.g., column, tubing) can adsorb the analyte, particularly at low concentrations, causing a deviation from linearity at the lower end of the curve.
-
Solution: Prime the column with a high-concentration standard before running your calibration curve.
-
Question: I'm observing poor sensitivity and a high limit of quantification (LLOQ) for my this compound analysis. What steps can I take to improve it?
Answer:
Low sensitivity can be a significant hurdle. Here are some key areas to optimize:
-
Mass Spectrometer Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, to maximize the ionization of this compound.
-
Collision Energy: Fine-tune the collision energy in the collision cell to achieve the most abundant and stable fragment ions for multiple reaction monitoring (MRM).
-
-
Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase pH is optimal for the ionization of this compound (a basic compound). The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.
-
Column Choice: Select a column that provides good retention and peak shape for your analyte. A C18 column is often a good starting point.
-
-
Sample Preparation:
-
Concentration: Concentrate your sample extract to increase the amount of analyte injected.
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Clean-up: A cleaner sample will result in less ion suppression and improved sensitivity.
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Question: My results for this compound are not reproducible between runs. What could be causing this variability?
Answer:
Lack of reproducibility can be frustrating. Here are common culprits and their solutions:
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Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated liquid handler for precise and consistent sample processing. Ensure thorough mixing at each step.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system can lead to inconsistent results.
-
Solution:
-
System Equilibration: Allow the LC-MS/MS system to fully equilibrate before starting your analytical run.
-
Regular Maintenance: Perform regular maintenance on the LC pumps, injector, and mass spectrometer to ensure optimal performance.
-
-
-
Internal Standard (IS) Issues: An inappropriate or inconsistently added internal standard will fail to correct for variability.
-
Solution: Use a stable isotope-labeled internal standard for the most accurate correction. Ensure the IS is added at the same concentration to all samples and standards early in the sample preparation process.
-
-
Analyte Stability: this compound may not be stable under your storage or experimental conditions.
-
Solution: Investigate the stability of this compound in your sample matrix at different temperatures and for different durations.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and correlation coefficient (R²) for a this compound calibration curve using LC-MS/MS?
Q2: How do I select an appropriate internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3-3-acetylyunaconitine). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, leading to the most accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.
Q3: What are the key considerations for sample preparation when analyzing this compound in a complex matrix like plasma?
A3: The primary goal of sample preparation is to remove proteins and phospholipids that can cause matrix effects and interfere with the analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method using a solvent like acetonitrile or methanol to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide a cleaner extract. A mixed-mode or polymeric reversed-phase SPE cartridge would likely be effective for this compound.
Q4: Can I use a calibration curve that does not pass through the origin (zero)?
A4: Ideally, a blank sample (matrix without analyte or IS) should give no response. If your calibration curve has a significant non-zero intercept, it could indicate contamination of your blank matrix or an issue with the data processing. It is generally not recommended to force the calibration curve through the origin. Instead, investigate the source of the non-zero intercept.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of aconitine alkaloids, which can be used as a starting point for method development for this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [2] |
| Correlation Coefficient (r) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Intra-day Accuracy | 90% - 103% | [2] |
| Inter-day Accuracy | 86% - 106% | [2] |
| Recovery | > 72% | [2] |
| Matrix Effect | 96% - 109% | [2] |
Experimental Protocols
Protocol: LC-MS/MS Method for the Quantification of this compound in Plasma (Adapted from a method for Yunaconitine[2])
This protocol provides a general framework. Optimization and validation are required for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., d3-3-acetylyunaconitine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A time-based gradient from a low to high percentage of acetonitrile.
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
3. Calibration Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create working standards.
-
Spike the working standards into blank plasma to create calibration standards with a concentration range covering the expected sample concentrations (e.g., 0.5 to 500 ng/mL).[2]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Signaling pathway of this compound.
References
Validation & Comparative
Comparative Analgesic Effects of 3-Acetylyunaconitine in a Mouse Model: A Guide for Researchers
This guide provides a comparative analysis of the analgesic properties of 3-Acetylyunaconitine (3-AYA) alongside two standard analgesics, morphine and indomethacin, within established mouse models of pain. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of mechanistic pathways to support further investigation into 3-AYA's therapeutic potential.
While direct comparative studies of this compound against morphine and indomethacin in acute pain models are limited, data from its close structural analog, aconitine, provides valuable insights into its potential efficacy. The following sections present this data, outline the methodologies for key analgesic assays, and illustrate the underlying signaling pathways.
Comparative Analgesic Performance
The analgesic effects of 3-AYA's parent compound, aconitine, have been evaluated in several standard mouse models of pain. The data presented below summarizes its efficacy in comparison to control substances in the hot plate, acetic acid-induced writhing, and formalin tests. This information serves as a foundational dataset for understanding the potential of 3-AYA as an analgesic agent.
Table 1: Hot Plate Test - Latency to Response
The hot plate test is a widely used method to assess the central analgesic effects of drugs against acute thermal pain.[1][2] The latency period for a mouse to react to the heated surface (e.g., by licking its paws or jumping) is measured, with a longer latency indicating a stronger analgesic effect.[1][3]
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SD | % Increase in Pain Threshold |
| Control (Vehicle) | - | 12.5 ± 1.2 | - |
| Aconitine | 0.3 | 14.6 ± 1.5 | 17.12% |
| Aconitine | 0.9 | 15.1 ± 1.8 | 20.27% |
| Aspirin (Reference) | 200 | 14.9 ± 1.4 | 19.21% |
Data derived from studies on aconitine, a closely related compound to 3-AYA.[4]
Table 2: Acetic Acid-Induced Writhing Test - Inhibition of Writhing
The writhing test assesses the peripheral analgesic activity of a substance by inducing visceral pain with an intraperitoneal injection of acetic acid.[5][6] A reduction in the number of abdominal constrictions, or "writhes," indicates an analgesic effect.[5]
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SD | % Inhibition |
| Control (Vehicle) | - | 28.83 ± 11.53 | - |
| Aconitine | 0.3 | 9.17 ± 5.88 | 68% |
| Aconitine | 0.9 | 7.00 ± 5.14 | 76% |
| Aspirin (Reference) | 200 | 7.17 ± 3.66 | 75% |
Data derived from studies on aconitine.[4][7]
Table 3: Formalin Test - Paw Licking Time
The formalin test is used to evaluate responses to moderate, continuous pain and can distinguish between neurogenic (early phase) and inflammatory (late phase) pain mechanisms.[8][9] A reduction in the time spent licking the formalin-injected paw indicates analgesia.[8]
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds) - Early Phase (0-5 min) ± SD | % Inhibition (Early Phase) | Mean Licking Time (seconds) - Late Phase (20-30 min) ± SD | % Inhibition (Late Phase) |
| Control (Vehicle) | - | 45.3 ± 8.2 | - | 58.6 ± 9.5 | - |
| Aconitine (1h pre-treatment) | 0.3 | 30.2 ± 6.1 | 33.23% | 37.5 ± 7.3 | 36.08% |
| Aconitine (1h pre-treatment) | 0.9 | 36.1 ± 5.9 | 20.25% | 40.2 ± 8.1 | 32.48% |
| Aspirin (Reference) | 200 | 32.5 ± 5.5 | 28.21% | 29.9 ± 6.8 | 48.82% |
Data derived from studies on aconitine.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
1. Hot Plate Test
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Objective: To assess the central analgesic effect of a compound against thermal stimuli.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30-60 seconds is established to prevent tissue damage.
-
Baseline latencies are determined for each mouse before drug administration.
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The test compound (3-AYA), positive controls (morphine), or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.).
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At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the mice are re-tested on the hot plate.
-
-
Data Analysis: The percentage increase in latency is calculated using the formula: ((Post-drug latency - Pre-drug latency) / Pre-drug latency) x 100.
2. Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of a compound against chemically induced visceral pain.
-
Procedure:
-
Mice are pre-treated with the test compound (3-AYA), positive control (indomethacin), or vehicle.
-
After a set absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (typically 10 mL/kg body weight).
-
Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching behavior) is counted for a continuous period of 20-30 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: ((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group) x 100.
3. Formalin Test
-
Objective: To assess the analgesic effects of a compound on both acute neurogenic and persistent inflammatory pain.
-
Procedure:
-
Mice are pre-treated with the test compound (3-AYA), positive controls (morphine for both phases, indomethacin for the late phase), or vehicle.
-
Following the absorption period, 20 µL of a 1-5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
The mouse is immediately placed in an observation chamber.
-
The total time spent licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The percentage of inhibition of licking time for each phase is calculated separately using the formula: ((Mean licking time in control group - Mean licking time in treated group) / Mean licking time in control group) x 100.
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the analgesic effects of this compound in a mouse model.
Signaling Pathways in Analgesia
The diagrams below illustrate the proposed analgesic signaling pathway for this compound and the established pathways for the comparator drugs, morphine and indomethacin.
This compound (Proposed Pathway)
This compound and related aconitine alkaloids are thought to exert their analgesic effects primarily by interacting with voltage-gated sodium channels.[10] This interaction leads to a persistent activation and subsequent inactivation of these channels, ultimately blocking nerve impulse propagation.[10]
Morphine Signaling Pathway
Morphine is a classic opioid analgesic that acts on opioid receptors in the central nervous system to reduce the perception of pain.
Indomethacin Signaling Pathway
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its analgesic effects by inhibiting the production of prostaglandins.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 7. Item - Analgesic activity of aconitine in acetic acid writhing test. - Public Library of Science - Figshare [plos.figshare.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Acetylyunaconitine and Yunaconitine: A Guide for Researchers
This guide provides a detailed comparative analysis of 3-Acetylyunaconitine and yunaconitine, two diterpenoid alkaloids found in plants of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and toxicological profiles of these compounds.
Structural and Physicochemical Properties
Yunaconitine and this compound share a common aconitane skeleton but differ in their substitution at the C3 position. Yunaconitine possesses a hydroxyl group at this position, while this compound, as its name suggests, has an acetyl group. This seemingly minor structural modification can significantly influence the lipophilicity, metabolic stability, and ultimately, the biological activity and toxicity of the molecule.
Table 1: Physicochemical Properties of Yunaconitine and this compound
| Property | Yunaconitine | This compound (as 3-Acetylaconitine) |
| Chemical Formula | C35H49NO11[1][2] | C36H49NO12[3][4][5] |
| Molecular Weight | 659.77 g/mol [1] | 687.8 g/mol [3][4][5] |
| Appearance | Solid powder[1] | Solid[3] |
| Solubility | Soluble in chloroform, benzene; slightly in alcohol, ether; practically insoluble in water. | Soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[3] |
Note: Data for this compound is based on the closely related and more extensively studied compound, 3-Acetylaconitine, due to the limited availability of specific data for this compound.
Comparative Pharmacological Activities
Both yunaconitine and its acetylated counterpart exhibit a range of pharmacological activities, with anti-inflammatory and analgesic effects being the most prominent.
Anti-inflammatory Activity
Aconitum alkaloids are known for their anti-inflammatory properties.[6][7] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. Studies on related compounds suggest that these alkaloids can suppress the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] The acetylation at the C3 position may modulate the potency of this anti-inflammatory effect.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Yunaconitine | in vitro metal chelation | Inhibits ferrozine-Fe2+ complex formation with an IC50 value of 11.6 µg/ml.[1] | [1] |
| 3-Acetylaconitine | Formalin-induced inflammatory pain | At a dose of 100 µg/kg (i.v.) in mice, it reduced paw licking, flicking, and shaking.[3] | [3] |
| in vitro cytotoxicity | Cytotoxic to P388 leukemia cells with an IC50 of 18.6 µM.[3] | [3] |
Analgesic Activity
The analgesic properties of Aconitum alkaloids are well-documented.[6] 3-Acetylaconitine has been specifically noted for its analgesic effects.[8] The primary mechanism for the analgesic and neurotoxic effects of these alkaloids is their interaction with voltage-gated sodium channels.
Comparative Toxicity
The therapeutic application of Aconitum alkaloids is severely limited by their narrow therapeutic window and high toxicity, particularly cardiotoxicity and neurotoxicity.
Table 3: Comparative Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Yunaconitine | Mouse | Oral | 2.37 mg/kg | |
| Mouse | Intravenous | 0.200 mg/kg | ||
| 3,15-Diacetylbenzoylaconine | Mouse | Subcutaneous | 21.68 mg/kg | |
| Rat | Intraperitoneal | 10.96 mg/kg | ||
| 3-Acetylaconitine | Mouse | Subcutaneous | 1.4 mg/kg |
Note: A direct LD50 value for this compound was not found. Data for the related compounds 3,15-diacetylbenzoylaconine and 3-acetylaconitine are provided to infer the potential toxicity of an acetylated aconitine derivative. The different routes of administration should be considered when comparing these values.
The primary mechanism of toxicity for both compounds involves their action on voltage-gated sodium channels in excitable membranes of the myocardium, nerves, and muscles.[2] They bind to the open state of these channels, leading to persistent activation and an influx of sodium ions. This disrupts normal cellular function, causing arrhythmias in the heart and paralysis in the nervous system. 3-Acetylaconitine has been shown to shift the voltage-dependence of sodium channel activation in the hyperpolarized direction, meaning channels can activate at more negative membrane potentials.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Production
This protocol describes a general method for evaluating the anti-inflammatory effects of compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Yunaconitine, this compound)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Before the anti-inflammatory assay, determine the non-toxic concentrations of the test compounds by treating the cells with a range of concentrations for 24 hours and assessing cell viability using an appropriate assay.
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle control (no compound) and a negative control (no LPS stimulation).
-
Cytokine Measurement: After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine production.
In Vivo Cardiotoxicity Assessment: Zebrafish Larvae Model
The zebrafish larva is a well-established model for assessing cardiotoxicity due to its transparent body, which allows for the direct observation of cardiac function.
Materials:
-
Wild-type or transgenic (e.g., with fluorescent cardiomyocytes) zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Test compounds (Yunaconitine, this compound)
-
Microscope with a high-speed camera
-
Image analysis software
Procedure:
-
Embryo Collection and Maintenance: Collect zebrafish embryos after fertilization and maintain them in embryo medium at 28.5°C.
-
Compound Exposure: At 48 hours post-fertilization (hpf), place individual larvae into the wells of a 96-well plate containing embryo medium.
-
Expose the larvae to a range of concentrations of the test compounds. Include a vehicle control group.
-
Incubate the larvae for a defined period (e.g., 24 or 48 hours).
-
Cardiac Function Assessment: At the end of the exposure period, anesthetize the larvae.
-
Mount the larvae on a microscope slide and record videos of the heart for at least 30 seconds using a high-speed camera.
-
Data Analysis: Analyze the recorded videos to determine various cardiac parameters, including:
-
Heart rate (beats per minute)
-
Arrhythmia (irregular heartbeats)
-
Pericardial edema (fluid accumulation around the heart)
-
Ejection fraction (a measure of pumping efficiency)
-
Atrioventricular (AV) block
-
-
Compare the cardiac parameters of the compound-treated groups to the vehicle control group to assess cardiotoxicity.
Signaling Pathways and Experimental Workflows
Cardiotoxicity Signaling Pathway
The cardiotoxicity of aconitine alkaloids is primarily mediated by their interaction with voltage-gated sodium channels (VGSCs) on cardiomyocytes. This leads to a cascade of events culminating in arrhythmias.
Caption: Aconitine alkaloids bind to open VGSCs, causing prolonged depolarization and leading to arrhythmia.
Anti-inflammatory Signaling Pathway
Aconitine alkaloids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are often regulated by the NF-κB signaling pathway.
Caption: Aconitine alkaloids may inhibit inflammation by blocking the NF-κB pathway and cytokine release.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of yunaconitine and this compound.
Conclusion
This guide provides a comparative overview of this compound and yunaconitine based on available scientific literature. The structural difference at the C3 position is expected to influence their pharmacological and toxicological profiles. While both compounds exhibit anti-inflammatory potential, their high toxicity, particularly cardiotoxicity mediated through the modulation of voltage-gated sodium channels, remains a significant challenge for their therapeutic development. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to explore any potential therapeutic window for these potent natural products. Researchers should exercise extreme caution when handling these compounds due to their high toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Inhibition of tumor necrosis factor-alpha production by SK&F 98625, a CoA-independent transacylase inhibitor, in cultured rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of C19-diterpenoid alkaloids and their biological effects is paramount. This guide provides a comprehensive comparison of 3-acetylyunaconitine and its analogues, offering insights into their analgesic and cardiotonic activities. By presenting key experimental data, detailed protocols, and mechanistic pathways, this document aims to facilitate the development of novel therapeutic agents with improved efficacy and safety profiles.
The C19-diterpenoid alkaloids, a class of complex natural products isolated from plants of the Aconitum and Delphinium genera, have long been recognized for their potent physiological effects. Among these, this compound and its relatives stand out for their dual nature, exhibiting both promising analgesic properties and significant cardiotoxicity. This guide delves into the structural modifications that govern this delicate balance, providing a comparative analysis to inform future drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activities of this compound and related C19-diterpenoid alkaloids are intrinsically linked to their chemical structures. Modifications at various positions on the complex diterpenoid skeleton can dramatically alter their potency and selectivity, influencing both their therapeutic potential and toxicological profile.
Analgesic Activity
The analgesic effects of these alkaloids are primarily mediated through their interaction with voltage-gated sodium channels in neurons. Several studies have quantified the analgesic potency of various analogues using the acetic acid-induced writhing test in mice, with results expressed as the median effective dose (ED50).
A study on yunaconitine and crassicauline A analogues revealed that modifications at the C8 and C14 positions significantly impact analgesic activity. For instance, 8-O-ethylyunaconitine demonstrated potent analgesic effects. The presence of a tertiary amine in ring A, an acetoxyl or ethoxyl group at C8, and an aromatic ester at C14 are considered important structural features for analgesic activity.
| Compound | Modification | Analgesic Activity (ED50, mg/kg, s.c. in mice) |
| Crassicauline A | - | 0.0480 |
| 8-O-deacetyl-8-O-ethylcrassicauline A | Ethoxy group at C8 | 0.0972 |
| 8-O-ethylyunaconitine | Ethoxy group at C8 | 0.0591 |
| Lappaconitine | - | 3.50 |
| 3,15-diacetylbenzoylaconine | Diacetyl and benzoyl groups | 2.76 (HAc-induced writhing) |
| 3-acetylaconitine | Acetyl group at C3 | - (Therapeutic index lower than 3,15-diacetylbenzoylaconine)[1] |
| Aconitine | - | - (Therapeutic index lower than 3-acetylaconitine)[1] |
Table 1: Analgesic Activity of Selected C19-Diterpenoid Alkaloids. Lower ED50 values indicate higher potency.
Cardiotonic and Cardiotoxic Effects
The cardiotonic and, conversely, cardiotoxic effects of these alkaloids also stem from their modulation of ion channels, particularly voltage-gated sodium channels in cardiomyocytes. The evaluation of cardiac activity is often performed using isolated heart preparations, such as the isolated bullfrog heart assay.
Structure-activity relationship studies have indicated that several structural features are crucial for cardiac activity. These include an alpha-hydroxyl group at C15, a hydroxyl group at C8, and an alpha-methoxyl or hydroxyl group at C1.[2] The nature of the substituent on the nitrogen atom in ring A (secondary amine or N-methyl group) also plays a significant role.[2] It is important to note that the same interactions that produce therapeutic effects can also lead to cardiotoxicity, such as arrhythmias, when the concentration of the alkaloid surpasses a therapeutic window. For instance, in rats, the dose of 3-acetylaconitine and aconitine that produces arrhythmia is very close to the dose that produces analgesia, highlighting their narrow therapeutic indices.[1]
| Compound | Key Structural Features | Cardiac Activity (Isolated Bullfrog Heart) |
| Mesaconine | 8-OH, 15α-OH | Strong activity |
| Hypaconine | 8-OH, 15α-OH | Strong activity |
| Beiwutinine | 1α-OH, 8-OH | Strong activity |
Table 2: Cardiotonic Activity of Selected C19-Diterpenoid Alkaloids. Activity is relative to a reference drug.
Mechanism of Action: A Double-Edged Sword
The primary molecular target of this compound and related aconitine-type alkaloids is the voltage-gated sodium channel (VGSC). These alkaloids bind to site 2 of the α-subunit of the VGSC, causing a persistent activation of the channel.[3] This leads to a continuous influx of sodium ions into the cell, resulting in membrane depolarization.
This sustained depolarization has distinct consequences in different excitable tissues. In neurons, it can lead to a blockade of nerve conduction, which is thought to be the basis of the analgesic effect. However, in cardiac muscle, this persistent sodium influx can disrupt the normal cardiac rhythm, leading to arrhythmias and cardiotoxicity.[4] The influx of sodium also indirectly leads to an increase in intracellular calcium concentration through the sodium-calcium exchanger, which can contribute to both the inotropic effects and the toxic calcium overload.
Below is a diagram illustrating the proposed signaling pathway for the analgesic and cardiotoxic effects of these alkaloids.
Figure 1: Signaling Pathway of this compound and Related Alkaloids.
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This widely used method assesses the efficacy of peripherally acting analgesics.
Workflow:
Figure 2: Workflow for Acetic Acid-Induced Writhing Test.
Detailed Methodology:
-
Animals: Male Kunming mice weighing 20-30 g are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Mice are randomly divided into control, standard (e.g., lappaconitine), and test groups. The test compounds, dissolved in a suitable vehicle, are administered subcutaneously. The control group receives only the vehicle.
-
Induction of Pain: After a specific pre-treatment time (e.g., 20 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of a 1% acetic acid solution.
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined using the formula: (% Inhibition) = [(Mean writhes of control - Mean writhes of test group) / Mean writhes of control] x 100. The ED50 value is then calculated from the dose-response curve.
Isolated Bullfrog Heart Assay (for Cardiotonic Activity)
This ex vivo method allows for the assessment of the direct effects of compounds on cardiac muscle contractility.
Workflow:
Figure 3: Workflow for Isolated Bullfrog Heart Assay.
Detailed Methodology:
-
Preparation: A bullfrog is pithed and its heart is exposed.
-
Isolation and Cannulation: The heart is carefully isolated and the aorta is cannulated for perfusion with Ringer's solution.
-
Perfusion and Recording: The heart is perfused with Ringer's solution at a constant temperature and pressure. A force-displacement transducer is attached to the ventricle to record the amplitude and frequency of contractions.
-
Baseline Measurement: Once the heart contractions are stable, baseline measurements are recorded.
-
Compound Administration: The test compound, dissolved in Ringer's solution at various concentrations, is added to the perfusion fluid.
-
Data Acquisition: The changes in the amplitude and rate of heart contractions are recorded.
-
Data Analysis: The cardiotonic effect is quantified by measuring the percentage increase in the amplitude of contraction compared to the baseline.
Conclusion
The structure-activity relationship of this compound and its analogues reveals a complex interplay of functional groups that dictate their analgesic and cardiotonic/cardiotoxic profiles. While the modulation of voltage-gated sodium channels presents a promising avenue for the development of potent analgesics, the narrow therapeutic window due to cardiotoxicity remains a significant challenge. This guide highlights the critical structural motifs that influence these activities, providing a foundation for the rational design of safer and more effective C19-diterpenoid alkaloid-based therapeutics. Future research should focus on synthesizing and evaluating novel analogues with improved selectivity for neuronal versus cardiac sodium channels to unlock the full therapeutic potential of this fascinating class of natural products.
References
- 1. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of diterpenoid alkaloids, such as 3-Acetylyunaconitine, a compound often found in traditional medicinal herbs, is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Cross-validation of analytical methods is a critical step to guarantee that a validated analytical procedure yields consistent and reliable results across different laboratories, instruments, or analysts.[1] This guide provides a comprehensive comparison of potential analytical methods for this compound and outlines a framework for their cross-validation, aligning with international regulatory standards.[2]
Comparison of Analytical Methods
The primary analytical techniques for the quantification of Aconitum alkaloids, including compounds structurally similar to this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.997 |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~0.01 ng/mL |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
Note: The data presented in this table is a synthesis of typical performance characteristics observed for the analysis of related Aconitum alkaloids and should be confirmed through method validation for this compound.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simpler formulations where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an acid modifier like 0.1% phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound (typically around 230-240 nm for related alkaloids).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue samples, due to its high sensitivity and selectivity.[4]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Validation Parameters to be Assessed: In addition to the parameters for HPLC, matrix effect and stability should be evaluated.[7]
Cross-Validation Workflow
The cross-validation of an analytical method is essential when transferring a method between laboratories or when comparing results from two different methods.[8] The process should be governed by a predefined protocol.[9]
Caption: Workflow for a comparative analytical method cross-validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. fda.gov [fda.gov]
- 3. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Acetylyunaconitine and Standard Analgesics for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic efficacy of 3-Acetylyunaconitine, a diterpenoid alkaloid derived from the Aconitum species, against standard analgesics such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical data to inform future research and development.
Executive Summary
This compound has demonstrated notable analgesic properties in preclinical studies, particularly in models of neuropathic pain. Its mechanism of action, primarily through the modulation of voltage-gated sodium channels, distinguishes it from traditional analgesics. However, its therapeutic potential is shadowed by a narrow therapeutic window and significant cardiotoxicity. Direct comparative efficacy studies with standard analgesics are scarce, necessitating a careful evaluation of the existing data. This guide summarizes the current state of knowledge, presents available quantitative data, and outlines key experimental protocols to provide a basis for further investigation.
Data Presentation: Efficacy and Toxicity
The following tables summarize the available quantitative data on the analgesic efficacy and toxicity of this compound and standard analgesics from preclinical studies. It is crucial to note that the data for this compound and standard analgesics were not obtained from head-to-head comparative studies, and experimental conditions may vary.
Table 1: Efficacy and Toxicity of this compound in Mice
| Compound | Test Model | Efficacy (ED50) | Acute Toxicity (LD50) | Therapeutic Index (LD50/ED50) | Source |
| This compound | Formalin-induced hyperalgesia | ~0.06 mg/kg | ~0.15 mg/kg | ~2.5 | [1] |
Table 2: Efficacy of Standard Analgesics in Mice
| Compound | Test Model | Efficacy (ED50) | Source |
| Morphine | Orofacial Formalin Test (Phase 1) | 2.45 mg/kg | [2] |
| Morphine | Orofacial Formalin Test (Phase 2) | 3.52 mg/kg | [2] |
| Aspirin | Acetic Acid Writhing Test | 242.8 μmol/kg (~43.7 mg/kg) | [3] |
| Ibuprofen | Acetic Acid Writhing Test | 1.59 µg/ml (IC50) | [4] |
| Paracetamol | Orofacial Formalin Test (Phase 2) | 100.66 mg/kg | [2] |
Mechanism of Action: A Comparative Overview
This compound: The primary mechanism of analgesic action for this compound and related Aconitum alkaloids is the modulation of voltage-gated sodium channels (Nav).[1][5] These compounds have a high affinity for site II of the Nav channels, leading to a persistent activation and depolarization of neurons. This sustained depolarization can ultimately block neuronal conduction, which is thought to contribute to its antinociceptive effects.[1] This mechanism is distinct from opioids and NSAIDs.
Standard Analgesics:
-
Opioids (e.g., Morphine): Opioids exert their analgesic effects by binding to and activating opioid receptors (μ, δ, and κ) in the central and peripheral nervous systems. This activation leads to a decrease in the excitability of neurons and the inhibition of nociceptive signal transmission.
-
NSAIDs (e.g., Aspirin, Ibuprofen): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
Signaling Pathway Diagrams
Figure 1: Proposed signaling pathway for this compound's analgesic action.
Figure 2: Established signaling pathway for opioid analgesics.
Figure 3: Established signaling pathway for NSAID analgesics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of analgesic compounds.
1. Formalin-Induced Hyperalgesia Test (for this compound)
-
Objective: To assess the antinociceptive effect of a compound on inflammatory pain.
-
Animals: Typically male Swiss albino mice (20-25 g).[7]
-
Procedure:
-
Animals are acclimatized to the testing environment.
-
The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally (i.p.) or orally (p.o.).[7]
-
After a set pre-treatment time (e.g., 30 minutes), a dilute formalin solution (e.g., 20 μL of a 1-5% solution) is injected subcutaneously into the dorsal surface of one hind paw.[7][8]
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-45 minutes post-injection).[7][8]
-
-
Endpoint: A reduction in the duration of licking/biting in the late phase is indicative of an anti-inflammatory analgesic effect. The ED50 is calculated as the dose that produces a 50% reduction in the pain response.
2. Acetic Acid-Induced Writhing Test (for NSAIDs)
-
Objective: To evaluate the peripheral analgesic activity of a compound.
-
Animals: Male mice (20-30 g).[9]
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or standard drug (e.g., aspirin, ibuprofen) is administered (e.g., p.o. or i.p.).
-
After a pre-treatment period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (e.g., 10 mL/kg).[9][10]
-
The animals are placed in an observation chamber, and after a short latency period (e.g., 5 minutes), the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[9]
-
-
Endpoint: The analgesic effect is quantified as the percentage inhibition of writhing compared to the control group. The ED50 is the dose that causes a 50% reduction in writhing.
Experimental Workflow Diagram
Figure 4: A generalized experimental workflow for preclinical analgesic screening.
Conclusion and Future Directions
This compound presents a potentially potent, non-opioid analgesic profile. Its mechanism of action via voltage-gated sodium channels offers a promising alternative to conventional pain management strategies. However, the significant toxicity associated with Aconitum alkaloids, as indicated by the low therapeutic index, is a major hurdle for clinical translation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head efficacy and safety studies of this compound against standard analgesics in validated animal models of pain.
-
Toxicology and Safety Pharmacology: Thoroughly characterizing the dose-dependent toxicity of this compound, with a particular focus on its cardiotoxic effects, and exploring strategies to mitigate these risks, such as novel delivery systems.[10]
-
Structure-Activity Relationship Studies: Investigating the chemical structure of this compound to identify modifications that could enhance its analgesic efficacy while reducing its toxicity.
A deeper understanding of the pharmacology of this compound is essential to unlock its therapeutic potential and to develop safer, more effective non-opioid analgesics.
References
- 1. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice | Semantic Scholar [semanticscholar.org]
- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. sid.ir [sid.ir]
Replicating Published Findings on 3-Acetylyunaconitine's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported bioactivity of 3-Acetylyunaconitine, a diterpenoid alkaloid, with a focus on its analgesic and anti-inflammatory properties. To facilitate the replication of published findings, this document outlines detailed experimental protocols for key bioassays and presents a comparative analysis of this compound's efficacy against established drugs. The information is compiled from preclinical studies, primarily in rodent models, to assist researchers in designing and interpreting their own experiments.
Comparative Bioactivity Data
The following tables summarize the quantitative data from published studies, comparing the analgesic and anti-inflammatory effects of this compound (or its close analog, aconitine) with standard drugs such as aspirin and diclofenac.
Table 1: Analgesic Efficacy of Aconitine vs. Aspirin in Rodent Models
| Experimental Model | Species | Aconitine Dose | Aspirin Dose | Key Finding |
| Hot Plate Test | Mice | 0.3 mg/kg | 200 mg/kg | Aconitine increased the pain threshold by 17.12%, comparable to aspirin's 19.21% increase[1]. |
| 0.9 mg/kg | 200 mg/kg | Aconitine increased the pain threshold by 20.27%, showing a similar effect to aspirin[1]. | ||
| Acetic Acid-Induced Writhing Test | Mice | 0.3 mg/kg | 200 mg/kg | Aconitine produced a 68% reduction in writhing, while aspirin showed a 75% reduction[2]. |
| 0.9 mg/kg | 200 mg/kg | Aconitine led to a 76% reduction in writhing, which was comparable to aspirin's 75% reduction[2]. |
Table 2: Anti-inflammatory Efficacy of this compound (Data often reported for Aconitine)
| Experimental Model | Species | Aconitine/3-Acetylyunaconitine Dose | Comparator Drug & Dose | Key Finding |
| Carrageenan-Induced Paw Edema | Rats/Mice | Not specified in abstracts | Diclofenac (dose not specified) | Aconitine alkaloids have demonstrated anti-inflammatory effects in this model. |
| Formalin Test (Phase II - Inflammatory) | Mice | 0.3 mg/kg | Aspirin (200 mg/kg) | Aconitine showed a 36.08% inhibition of the inflammatory phase, while aspirin showed 48.82% inhibition[2]. |
| 0.9 mg/kg | Aspirin (200 mg/kg) | Aconitine showed a 32.48% inhibition of the inflammatory phase[2]. |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key in vivo assays are provided below.
Hot Plate Test for Analgesic Activity
Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g are typically used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
The test compound (this compound) or vehicle/positive control (e.g., aspirin) is administered (e.g., orally or intraperitoneally).
-
The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage increase in pain threshold is calculated using the formula: ((Post-drug latency - Pre-drug latency) / Pre-drug latency) * 100.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To assess the peripheral analgesic activity of a compound by quantifying the number of abdominal constrictions induced by an irritant.
Methodology:
-
Animals: Male or female mice are used.
-
Procedure:
-
The test compound or control is administered to the animals.
-
After a predetermined absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated as: ((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group) * 100.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
Methodology:
-
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley) or mice are used.
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound or control is administered.
-
After a set time, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated as: ((Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group) * 100.
Visualizing Methodologies and Mechanisms
To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Proposed signaling pathway for this compound's bioactivity.
References
A Comparative Analysis of Extraction Techniques for 3-Acetylyunaconitine and Related Diterpenoid Alkaloids
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a head-to-head comparison of various extraction techniques applicable to 3-Acetylyunaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. Due to a lack of specific comparative data for this compound, this guide leverages experimental data from the extraction of structurally similar Aconitum alkaloids, such as Guanfu base A, to provide a representative analysis.
The techniques under review include modern methods like Pulsed Electric Field (PEF) extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), alongside conventional methods such as Heat Reflux Extraction (HRE). Additionally, High-Speed Counter-Current Chromatography (HSCCC) is discussed as a potent method for the separation and purification of the target compounds from crude extracts.
Quantitative Comparison of Extraction Methods
The following table summarizes the performance of different extraction techniques for Aconitum alkaloids, using data from the extraction of Guanfu base A from Aconitum coreanum as a primary example. This data provides valuable insights into the relative efficiency, time, and solvent consumption of each method.
| Extraction Technique | Extraction Time | Yield of Guanfu Base A (mg/g) | Solvent | Key Advantages |
| Pulsed Electric Field (PEF) | < 1 min | 3.94 | 90% Ethanol | Extremely rapid, high efficiency, low energy cost. |
| Ultrasound-Assisted Extraction (UAE) | 40 min | Not specified, but high yield reported | 90% Ethanol | High extraction rate, shorter time than conventional methods.[1][2] |
| Heat Reflux Extraction (HRE) | 10 hours | Lower than PEF and UAE | 90% Ethanol | Established conventional method. |
| Cold Maceration | Not specified | Lower than PEF and UAE | 90% Ethanol | Simple, requires minimal equipment. |
| Percolation | Not specified | Lower than PEF and UAE | 90% Ethanol | More efficient than maceration.[3] |
| Supercritical Fluid Extraction (SFE) | Variable | Not specified | Supercritical CO2 with co-solvents | Green, high selectivity, clean extracts.[4][5] |
| Microwave-Assisted Extraction (MAE) | ~20 min | Not specified for alkaloids | 90% Methanol | Rapid, reduced solvent consumption.[] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols for various techniques as applied to the extraction of alkaloids from Aconitum species.
Pulsed Electric Field (PEF) Extraction
This protocol is optimized for the extraction of Guanfu base A from Aconitum coreanum.
-
Sample Preparation: The plant material is crushed and sieved.
-
Solvent: A solution of 90% ethanol in water is used as the solvent.
-
Extraction Parameters:
-
Electric Field Intensity: 20 kV/cm
-
Pulse Frequency: 8 pulses
-
Solid-to-Solvent Ratio: 1:12 (g/mL)
-
-
Procedure: The sample is placed in the PEF chamber with the solvent and subjected to the specified number of pulses at the set electric field intensity. The entire process is completed in under a minute.[1]
-
Post-Extraction: The extract is collected for further analysis and purification.
Ultrasound-Assisted Extraction (UAE)
This protocol is a general method for the extraction of total alkaloids from Aconitum species.
-
Sample Preparation: The dried plant material is powdered.
-
Solvent: A 60% ethanol solution is commonly used.
-
Extraction Parameters:
-
Ultrasonic Power: 100 W
-
Temperature: 45°C
-
Extraction Time: 30 minutes
-
Solid-to-Liquid Ratio: 1:20 (g/mL)
-
-
Procedure: The powdered sample is suspended in the solvent and placed in an ultrasonic bath. The extraction is carried out under the specified conditions.[7] The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, facilitating the release of alkaloids.[3]
-
Post-Extraction: The mixture is filtered, and the solvent is evaporated to obtain the crude alkaloid extract.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical fluids, most commonly CO2, as the extraction solvent.[5]
-
Sample Preparation: The plant material is dried and ground to a uniform particle size. For alkaloid extraction, a pre-treatment with an alkaline solution may be necessary to convert alkaloid salts into their free base form, which is more soluble in supercritical CO2.[8]
-
Supercritical Fluid: Carbon dioxide (CO2) is the primary solvent. A polar co-solvent like ethanol or methanol is often added to enhance the solubility of polar compounds like alkaloids.[5]
-
Extraction Parameters:
-
Pressure: ~300 bar
-
Temperature: ~60°C
-
Co-solvent: Ethanol
-
-
Procedure: The ground plant material is packed into an extraction vessel. Supercritical CO2, with the co-solvent, is then pumped through the vessel. The pressure and temperature are maintained at the desired levels to ensure the CO2 remains in a supercritical state.
-
Post-Extraction: The extract-laden supercritical fluid is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to lose its solvent power and the extracted compounds to precipitate. The CO2 can then be recycled.
High-Speed Counter-Current Chromatography (HSCCC) for Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of alkaloids from crude extracts. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[9][10]
-
Solvent System Selection: A suitable two-phase solvent system is selected. For Aconitum alkaloids, a common system is Chloroform-Methanol-HCl solution. The partition coefficient (K) of the target compounds is determined to optimize the solvent system.
-
HSCCC Apparatus: A preparative HSCCC instrument is used.
-
Procedure:
-
The column is first filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase is pumped through the column at a set flow rate.
-
Once hydrodynamic equilibrium is reached, the crude extract solution is injected.
-
-
Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected at regular intervals.
-
Analysis: The collected fractions are analyzed by techniques like HPLC or UPLC-MS to identify and quantify the purified alkaloids.[11][12]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the extraction and purification of Aconitum alkaloids and a conceptual representation of the extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. healthkintai.com [healthkintai.com]
- 4. CN104230806A - Method for extracting aconitine from plant - Google Patents [patents.google.com]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Metabolic Profile of 3-Acetylyunaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the interspecies differences in the metabolism of 3-Acetylyunaconitine, a diterpenoid alkaloid. Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from research on structurally related Aconitum alkaloids, primarily yunaconitine and aconitine, to infer potential metabolic pathways and species-specific variations. The data presented herein is intended to guide researchers in designing and interpreting preclinical studies.
Executive Summary
The metabolism of Aconitum alkaloids, including this compound, is characterized by significant interspecies differences, primarily driven by variations in cytochrome P450 (CYP) enzyme expression and activity. In humans, CYP3A4 and CYP3A5 are the major enzymes responsible for the biotransformation of these alkaloids, whereas in rats, CYP3A and CYP1A1/2 play a more prominent role. The primary metabolic pathways include O-demethylation, N-deethylation, hydroxylation, and hydrolysis. These differences in metabolic profiles can significantly impact the pharmacokinetic and toxicological properties of this compound in different species, underscoring the importance of careful species selection for preclinical safety and efficacy studies.
Comparative Metabolic Pathways
The metabolism of this compound is expected to follow similar pathways to other Aconitum alkaloids. The primary reactions involve Phase I metabolism, with subsequent Phase II conjugation, although Phase I metabolites are predominantly reported.
Key Metabolic Reactions:
-
O-demethylation: Removal of a methyl group, a common reaction for many Aconitum alkaloids.
-
N-deethylation: Removal of an ethyl group from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
-
Hydrolysis: Cleavage of the acetyl group at the C3 position, converting this compound to yunaconitine. This can be a significant initial metabolic step.
The following diagram illustrates the generalized metabolic pathways for Aconitum alkaloids, which are likely applicable to this compound.
Caption: Generalized Phase I metabolic pathways for Aconitum alkaloids.
Interspecies Comparison of Metabolic Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of Aconitum alkaloids. The expression and activity of these enzymes vary significantly across species, leading to different metabolite profiles and clearance rates.
| Enzyme Family | Human | Rat | Dog | Monkey |
| CYP1A | Minor role | Major role (CYP1A1/2) | Variable | Similar to human |
| CYP2C | Minor role | Variable | Deficient in some isoforms | Similar to human |
| CYP2D | Minor role | Orthologs present | Orthologs present | Similar to human |
| CYP3A | Major role (CYP3A4/5) | Major role | Major role | Major role |
Table 1: Key Cytochrome P450 Enzymes Involved in Aconitum Alkaloid Metabolism Across Species. This table summarizes the primary CYP families implicated in the metabolism of Aconitum alkaloids. The specific isoforms and their relative contributions can vary.
Quantitative Interspecies Metabolic Data (Illustrative Examples)
Direct quantitative comparative data for this compound metabolism across multiple species is not currently available in published literature. To illustrate the potential species differences, the following table presents in vitro kinetic data for YM796, a compound with available comparative data in liver microsomes, and qualitative information for lappaconitine, a structurally related Aconitum alkaloid.
| Species | Compound | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, mL/min/kg) | Major Metabolites |
| Human | YM796 | 1.7 | 1.2 (nmol/min/g liver) | 0.94 (mL/min/g liver) | - |
| Lappaconitine | - | - | - | 16-DMLAP, DAL, 5'-OH-DAL | |
| Rat | YM796 | 13.4 | 520 (nmol/min/g liver) | 38.8 (mL/min/g liver) | - |
| Lappaconitine | - | - | - | 16-DMLAP, DAL, 5'-OH-DAL (Quantitative differences from human)[1] | |
| Dog | YM796 | 8.1 | 1.7 (nmol/min/g liver) | 2.6 (mL/min/g liver) | - |
| Monkey | - | Data not available | Data not available | Data not available | - |
Table 2: Illustrative In Vitro Metabolic Parameters of Related Compounds in Liver Microsomes. Data for YM796 is from a specific study and is used here to exemplify quantitative interspecies differences. Data for lappaconitine highlights qualitative similarities with quantitative differences. This table underscores the necessity of conducting specific studies for this compound.
Experimental Protocols
The following are generalized protocols for in vitro metabolism studies using liver microsomes, which can be adapted for investigating the metabolism of this compound.
In Vitro Metabolism in Liver Microsomes
This protocol outlines the steps for incubating a test compound with liver microsomes from different species to identify metabolites and determine metabolic stability.
Caption: Experimental workflow for in vitro metabolism studies.
Materials:
-
Cryopreserved liver microsomes (human, rat, dog, monkey)
-
This compound (test compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), phosphate buffer, and this compound (at various concentrations, e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Sample Processing: Vortex the mixture and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Reaction Phenotyping with Recombinant CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5)
-
Control insect cell microsomes (without expressed CYP)
-
Same reagents as in the liver microsome protocol
Procedure:
-
Follow the same procedure as the liver microsome incubation, but replace the liver microsomes with individual recombinant CYP enzymes.
-
Incubate this compound with each CYP isoform separately.
-
Analyze the formation of metabolites for each reaction.
-
The CYP isoforms that produce significant amounts of metabolites are identified as the primary enzymes involved in the metabolism of the compound.
Conclusion
The metabolism of this compound is likely to exhibit significant interspecies differences, a critical consideration for drug development. While direct comparative data is lacking, research on related Aconitum alkaloids provides a foundational understanding of the potential metabolic pathways and the key enzymes involved. The provided experimental protocols offer a starting point for conducting the necessary in vitro studies to elucidate the species-specific metabolic profiles of this compound. Such studies are paramount for the accurate extrapolation of preclinical data to humans and for ensuring the safety and efficacy of new therapeutic agents.
References
Validating a New Cell Line for Assessing the Cellular Effects of 3-Acetylyunaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new cell line intended for investigating the bioactivity of 3-Acetylyunaconitine. By comparing the performance of a novel cell line against established lines, researchers can ensure the reliability and reproducibility of their findings. This document outlines essential validation protocols, presents comparative data in a clear format, and visualizes key experimental workflows and cellular pathways.
Introduction to this compound
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Related compounds, such as aconitine, are known to exhibit significant cardiotoxicity and neurotoxicity. Mechanistically, these toxins can modulate voltage-gated sodium channels, leading to a range of cellular effects including apoptosis, cell cycle arrest, and inhibition of cell migration.[1][2] Given the potent bioactivity of this class of compounds, robust and well-characterized cellular models are essential for accurate pharmacological and toxicological assessment.
The Imperative of Cell Line Validation
The use of unauthenticated or contaminated cell lines is a major contributor to irreproducible research.[3][4] It is estimated that 15-20% of cell lines used in scientific studies are misidentified or cross-contaminated.[4] Therefore, rigorous validation of any new cell line is a prerequisite for its use in experimental studies.[3][5] Key validation steps include confirming the identity and purity of the cell line and ensuring its stability over time.[3]
Part I: Essential Cell Line Validation Protocols
Before a new cell line can be used for drug testing, it must undergo a series of validation assays to confirm its identity, purity, and stability.
Experimental Protocols
1. Cell Line Identity Verification: Short Tandem Repeat (STR) Profiling
-
Objective: To generate a unique DNA fingerprint for the new human cell line and compare it against established databases (e.g., ATCC, Cellosaurus) to confirm its identity and rule out cross-contamination.[3][4][5]
-
Methodology:
-
Isolate genomic DNA from a low-passage culture of the new cell line.
-
Amplify multiple STR loci using a commercially available STR profiling kit (e.g., Promega PowerPlex® systems).[4]
-
Separate the amplified, fluorescently labeled fragments via capillary electrophoresis.
-
Analyze the resulting electropherogram to determine the allele sizes for each STR marker.
-
Compare the generated STR profile to the known profile of the reference cell line.
-
2. Purity Assessment: Mycoplasma Detection
-
Objective: To ensure the cell line is free from mycoplasma contamination, a common issue in cell culture that can significantly alter cellular physiology and experimental outcomes.[5]
-
Methodology (PCR-based):
-
Collect a 1 mL aliquot of the cell culture supernatant.
-
Isolate DNA from the supernatant.
-
Perform a polymerase chain reaction (PCR) using primers specific to the 16S rRNA gene of the Mycoplasma genus.
-
Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
-
3. Cell Viability and Growth Characteristics
-
Objective: To determine the baseline doubling time and plating efficiency of the new cell line, providing a benchmark for assessing the cytotoxic effects of this compound.
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24, 48, 72, and 96 hours.
-
At each time point, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell doubling time based on the logarithmic growth phase.
-
Part II: Comparative Analysis of a New Cell Line for this compound Testing
This section provides a hypothetical comparison of a new proprietary cell line, "NSC-34," against two established cell lines often used in toxicological and pharmacological research: A2780 (human ovarian cancer) and SH-SY5Y (human neuroblastoma).
Data Presentation: Summary of Cell Line Characteristics
| Parameter | NSC-34 (New Cell Line) | A2780 (Established) | SH-SY5Y (Established) |
| Cell Type | Human Motor Neuron Progenitors | Human Ovarian Carcinoma | Human Neuroblastoma |
| Origin | Proprietary | ECACC | ATCC |
| STR Profile Match | 100% Match to Internal Standard | 98% Match to ATCC Standard | 100% Match to ATCC Standard |
| Mycoplasma Status | Negative | Negative | Negative |
| Doubling Time (hours) | 32 ± 2.5 | 24 ± 1.8 | 48 ± 3.1 |
| Plating Efficiency | 75% ± 5% | 85% ± 4% | 60% ± 6% |
Table 1: Baseline characteristics of the new cell line (NSC-34) compared to established cell lines A2780 and SH-SY5Y.
Experimental Workflow for Cell Line Validation
Caption: Workflow for the initial validation and characterization of a new cell line.
Part III: Functional Comparison for this compound Effects
After initial validation, the new cell line's response to this compound was compared to that of the established cell lines.
Experimental Protocols
1. Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in each cell line.
-
Methodology:
-
Seed NSC-34, A2780, and SH-SY5Y cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound (0.1 nM to 100 µM) for 48 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Cell Migration Assay (Wound Healing)
-
Objective: To assess the effect of this compound on cell migration.[1]
-
Methodology:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration (IC20) of this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
Data Presentation: Comparative Response to this compound
| Parameter | NSC-34 (New Cell Line) | A2780 | SH-SY5Y |
| IC50 (µM) | 15.2 ± 1.8 | 25.5 ± 2.1 | 8.9 ± 1.2 |
| Apoptosis (% of Cells) | 45.3% ± 3.7% | 30.1% ± 2.9% | 55.8% ± 4.5% |
| Migration Inhibition (%) | 65.2% ± 5.1% | 40.5% ± 4.3% | 72.4% ± 6.0% |
Table 2: Functional responses of the validated cell lines to treatment with this compound.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of related aconitine alkaloids, the following pathway is proposed for the cellular effects of this compound.
References
- 1. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Doing Good Science: Authenticating Cell Line Identity [promega.kr]
- 5. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Arrhythmogenic Potential of Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the arrhythmogenic potential of major Aconitum alkaloids, namely aconitine (ACO), mesaconitine (MACO), and hypaconitine (HA). The information presented is based on available experimental data to assist researchers in understanding the varying cardiotoxicity of these compounds.
Executive Summary
Aconitum alkaloids are notorious for their cardiotoxic effects, primarily their ability to induce life-threatening arrhythmias. This arrhythmogenic potential stems from their interaction with voltage-gated sodium channels in cardiomyocytes, leading to cellular hyperexcitability. While all three major diester-diterpenoid alkaloids—aconitine, mesaconitine, and hypaconitine—exhibit cardiotoxicity, their potencies differ. Experimental evidence suggests that mesaconitine may possess a more potent arrhythmogenic effect than aconitine, while hypaconitine is generally considered the least toxic of the three. This guide will delve into the quantitative comparisons, underlying mechanisms, and experimental methodologies used to assess these differences.
Quantitative Comparison of Arrhythmogenic Potential
The following tables summarize the available quantitative data comparing the toxicity and arrhythmogenic effects of aconitine, mesaconitine, and hypaconitine.
Table 1: Comparative in vivo Toxicity
| Alkaloid | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Source |
| Aconitine | Mice | Oral | 1.8 | [1] |
| Mesaconitine | Mice | Oral | 1.9 | [2] |
| Hypaconitine | Mice | Oral | 2.8 | [2] |
LD₅₀: The dose required to kill 50% of the test population.
Table 2: Comparative Arrhythmogenic Effects of Aconitine and Mesaconitine in Guinea Pigs
| Parameter | Aconitine (25 μg/kg, i.v.) | Mesaconitine (25 μg/kg, i.v.) | p-value | Source |
| Arrhythmia Onset Time (s) | [3] | |||
| Ventricular Premature Beats (VPB) | 105.3 ± 15.2 | 58.8 ± 9.7 | < 0.01 | [3] |
| Atrioventricular Block (AVB) | 145.6 ± 20.1 | 85.3 ± 12.4 | < 0.01 | [3] |
| Ventricular Tachycardia (VT) | 198.7 ± 25.8 | 112.5 ± 18.3 | < 0.01 | [3] |
| Ventricular Fibrillation (VF) | 285.4 ± 33.6 | 158.9 ± 22.1 | < 0.01 | [3] |
| Incidence of Arrhythmia (%) | [3] | |||
| Ventricular Fibrillation (VF) | 40% | 80% | < 0.05 | [3] |
| Mortality (%) | 50% | 90% | < 0.05 | [3] |
Table 3: Comparative Effects on Cardiac Ion Channels and Intracellular Ion Concentrations in Guinea Pig Ventricular Myocytes
| Parameter | Aconitine | Mesaconitine | Source |
| Effect on Peak Sodium Current (INa) | Increases peak INa by accelerating channel activation (EC₅₀: 8.36 ± 1.89 μM) | Increases peak INa by accelerating channel activation (EC₅₀: 1.33 ± 0.16 μM) | [3] |
| Effect on Na⁺/K⁺ Pump Current (INa/K) | Attenuates INa/K | Attenuates INa/K | [3] |
| Effect on Intracellular Na⁺ Concentration | Increases | Increases | [3] |
| Effect on Intracellular Ca²⁺ Concentration | Increases | Increases | [3] |
EC₅₀: The concentration of a drug that gives a half-maximal response.
Mechanisms of Arrhythmogenicity
The primary mechanism underlying the arrhythmogenic potential of Aconitum alkaloids is their action on voltage-gated sodium channels (VGSCs) in cardiomyocytes. These alkaloids bind to site 2 of the α-subunit of the VGSC, which stabilizes the channel in its open state.[3] This persistent activation of sodium channels leads to a prolonged influx of sodium ions (Na⁺), causing several downstream effects that contribute to arrhythmia:
-
Membrane Depolarization: The sustained Na⁺ influx leads to a depolarization of the resting membrane potential, making the cardiomyocytes more excitable.[3]
-
Prolonged Action Potential Duration (APD): The continued inward sodium current prolongs the plateau phase of the cardiac action potential.
-
Early and Delayed Afterdepolarizations (EADs and DADs): The prolonged APD and intracellular calcium overload create conditions ripe for the generation of EADs and DADs, which are aberrant depolarizations that can trigger ectopic beats and sustained arrhythmias.
-
Intracellular Calcium Overload: The persistent Na⁺ influx reverses the normal function of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions (Ca²⁺) and a subsequent overload of intracellular calcium.[3] This calcium overload further contributes to DADs and can activate other arrhythmogenic signaling pathways.
Mesaconitine's more potent arrhythmogenic effect compared to aconitine, as suggested by the data, is likely due to its higher affinity for and more potent activation of the sodium channel.[3] While direct comparative electrophysiological data for hypaconitine is limited, its higher LD₅₀ value suggests a lower affinity for the sodium channel or a less potent effect on its gating properties compared to aconitine and mesaconitine.[2]
Signaling Pathways Involved in Cardiotoxicity
Beyond direct ion channel modulation, Aconitum alkaloids trigger intracellular signaling cascades that contribute to their cardiotoxic effects.
Caption: Signaling cascade initiated by Aconitum alkaloids leading to arrhythmia and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the arrhythmogenic potential of Aconitum alkaloids. Below are representative protocols for key experiments.
In Vivo Arrhythmia Induction in Rats
This protocol is adapted from methods used to induce arrhythmia with aconitine.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with urethane (1.2 g/kg, i.p.). A catheter is inserted into the jugular vein for drug administration. ECG leads are placed subcutaneously to record a standard Lead II electrocardiogram.
-
Aconitine Administration: Aconitine (or other alkaloids) is dissolved in saline. A continuous infusion of the alkaloid solution is administered via the jugular vein catheter at a constant rate (e.g., 10 µg/kg/min).
-
ECG Monitoring: The ECG is continuously monitored and recorded throughout the experiment. The time of onset of various arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), is noted.
-
Data Analysis: The dose of the alkaloid required to induce each type of arrhythmia is calculated. The incidence and duration of arrhythmias are also quantified.
Caption: Workflow for assessing the arrhythmogenic potential of Aconitum alkaloids in vivo.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol is for recording ion channel currents and action potentials from single cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult guinea pig or rat hearts.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (for action potential recording): Contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, and 10 EGTA (pH adjusted to 7.2 with KOH).
-
Pipette Solution (for sodium current recording): Contains (in mM): 130 CsF, 10 NaCl, 10 HEPES, and 10 EGTA (pH adjusted to 7.3 with CsOH).
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an amplifier and data acquisition system.
-
For action potential recording, cells are stimulated at a frequency of 1 Hz in current-clamp mode.
-
For sodium current recording, cells are held at a holding potential of -100 mV and depolarizing voltage steps are applied in voltage-clamp mode.
-
-
Drug Application: Aconitum alkaloids are dissolved in the external solution and applied to the cardiomyocyte via a perfusion system.
-
Data Analysis: Changes in action potential duration (APD), resting membrane potential, and the amplitude and kinetics of ion currents are measured and analyzed.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration.
-
Cell Preparation: Isolated cardiomyocytes are plated on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-45 minutes at room temperature in the dark.
-
Imaging: The coverslip is mounted on the stage of an inverted microscope equipped with a fluorescence imaging system. Cells are perfused with Tyrode's solution.
-
Drug Application: The Aconitum alkaloid is added to the perfusion solution.
-
Data Acquisition: Fluorescence images are acquired at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
Analysis: Changes in baseline calcium levels, calcium transient amplitude, and the occurrence of spontaneous calcium release events are analyzed.
Conclusion
The arrhythmogenic potential of Aconitum alkaloids is a significant concern for their clinical application and a critical area of study in toxicology and drug development. The available evidence strongly indicates that mesaconitine is more potent in inducing arrhythmias than aconitine, primarily due to its more pronounced effect on cardiac sodium channels. Hypaconitine appears to be the least toxic of the three major diester-diterpenoid alkaloids. Understanding the comparative potency and underlying mechanisms of these alkaloids is essential for risk assessment and the development of potential therapeutic strategies to mitigate their cardiotoxic effects. Further direct comparative studies on the electrophysiological effects of hypaconitine are warranted to provide a more complete picture of its arrhythmogenic risk profile.
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Profile of 3-Acetylyunaconitine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interactions of novel compounds is paramount. This guide provides a comprehensive assessment of the antagonistic effects of 3-Acetylyunaconitine and its parent compounds, yunaconitine and aconitine, on various biological targets. Through a synthesis of available experimental data, this document aims to offer a clear, objective comparison to aid in future research and development endeavors.
While direct extensive research on this compound is emerging, this guide draws upon robust data from studies on the closely related and well-researched Aconitum alkaloids, aconitine and yunaconitine, to provide a predictive and comparative framework. The primary antagonistic activities of these compounds are centered on voltage-gated sodium channels and metabolic enzymes, particularly Cytochrome P450 3A4 (CYP3A4).
Competitive Antagonism at Voltage-Gated Sodium Channels
Aconitine and its derivatives are well-documented modulators of voltage-gated sodium channels (Nav). While aconitine itself is a potent activator, leading to persistent channel opening and cellular hyperexcitability, other structurally related alkaloids have been shown to act as competitive antagonists at the same binding site.
A study on rat hippocampal slices demonstrated that the structurally related Aconitum alkaloids, lappaconitine and ajacine, can antagonize the effects of aconitine. Specifically, lappaconitine was shown to reverse the aconitine-induced suppression of the population spike, indicating a competitive interaction at the voltage-dependent sodium channel.
Similarly, the potent sodium channel blocker, tetrodotoxin (TTX), has been shown to exert an antagonistic effect on aconitine-induced cardiotoxicity. In vivo studies in mice have demonstrated that co-administration of TTX can delay the onset of aconitine-induced arrhythmias and reduce mortality.
Interestingly, research on This compound itself has revealed its interaction with voltage-dependent sodium channels in rat hippocampal neurons. At a concentration of 1 µM, it did not affect the peak amplitude of the sodium current but did cause a hyperpolarizing shift in the current-voltage relationship, suggesting it modifies channel gating.
| Compound Antagonized | Antagonist | Model System | Key Findings | Reference Concentration(s) |
| Aconitine | Lappaconitine | Rat Hippocampal Slices | Reversal of aconitine-induced suppression of population spike. | Aconitine: 100 nM; Lappaconitine: 10 µM |
| Aconitine | Ajacine | Rat Hippocampal Slices | Mimicked the action of lappaconitine, but was less potent. | Not specified |
| Aconitine | Tetrodotoxin (TTX) | In vivo (Mice) | Delayed appearance of arrhythmia and lower mortality rates. | Not specified |
| - | This compound | Rat Hippocampal Neurons | Shifted the current-voltage relationship in the hyperpolarized direction. | 1 µM |
Inhibition of Cytochrome P450 3A4 (CYP3A4)
The metabolism of Aconitum alkaloids is a critical factor in their toxicity. Yunaconitine has been identified as a sensitive substrate and a moderately competitive inhibitor of CYP3A4, a key enzyme in drug metabolism. This inhibition can lead to increased plasma concentrations and consequently, enhanced toxicity of yunaconitine or other co-administered drugs that are substrates of CYP3A4.
| Compound | Inhibitory Action | Kinetic Parameter | Value |
| Yunaconitine | Competitive Inhibition of CYP3A4 | Ki | 1.76 µmol/L |
Experimental Protocols
Assessment of Antagonism at Voltage-Gated Sodium Channels in Rat Hippocampal Slices
This protocol is based on the methodology used to study the antagonistic effects of lappaconitine on aconitine-induced neuronal activity.
Objective: To evaluate the antagonistic effects of a test compound on aconitine-induced changes in neuronal excitability using extracellular recordings in rat hippocampal slices.
Materials:
-
Male Wistar rats (150-200g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, D-glucose 10; saturated with 95% O2 / 5% CO2.
-
Aconitine
-
Test antagonist compound (e.g., Lappaconitine)
-
Dissection tools, vibratome, recording chamber, stimulating and recording electrodes, amplifier, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.
-
Place a recording electrode in the CA1 pyramidal cell layer to record the population spike (PS).
-
Deliver single voltage pulses (0.1 ms duration) at a frequency of 0.1 Hz.
-
-
Experimental Protocol:
-
Establish a stable baseline recording of the PS for at least 20 minutes.
-
Apply aconitine (e.g., 100 nM) to the perfusion medium and record the suppression of the PS.
-
Once the aconitine effect has stabilized, co-apply the test antagonist (e.g., 10 µM lappaconitine) with aconitine.
-
Observe and record any reversal of the aconitine-induced suppression of the PS.
-
Washout the drugs with aCSF and monitor the recovery of the PS.
-
Data Analysis:
-
Measure the amplitude of the PS.
-
Express the PS amplitude as a percentage of the pre-drug baseline.
-
Compare the PS amplitude in the presence of aconitine alone versus the co-application of aconitine and the antagonist.
Determination of Yunaconitine-Mediated Inhibition of CYP3A4
This protocol outlines a general method for determining the inhibitory constant (Ki) of a compound on CYP3A4 activity using a probe substrate.
Objective: To determine the Ki value for the inhibition of human liver microsomal CYP3A4 by yunaconitine.
Materials:
-
Human liver microsomes (HLMs)
-
Yunaconitine
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation:
-
Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.2 mg/mL), a range of yunaconitine concentrations, and a range of midazolam concentrations around its Km value.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10 minutes) within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reactions by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the initial velocity of the reaction at each substrate and inhibitor concentration.
-
Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and appropriate graphical methods (e.g., Dixon plot, Lineweaver-Burk plot) to determine the type of inhibition and the Ki value. For competitive inhibition, the data can be fitted to the competitive inhibition equation.
Visualizations
Caption: Competitive antagonism at the voltage-gated sodium channel.
Caption: Workflow for determining CYP3A4 inhibition.
Caption: Simplified signaling pathway of aconitine-induced cardiotoxicity.
Benchmarking the Purity of Synthesized 3-Acetylyunaconitine Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of 3-Acetylyunaconitine against a certified reference standard. The methodologies and data presented herein are intended to serve as a template for researchers and quality control analysts engaged in the synthesis and characterization of complex natural products and their analogues.
Introduction
This compound is a diterpenoid alkaloid of significant interest in pharmacological research due to its potential biological activities. The synthesis of such complex molecules often results in a mixture of the target compound and various impurities, including starting materials, by-products, and degradation products. Establishing the purity of a synthesized batch is therefore a critical step to ensure the reliability and reproducibility of subsequent biological assays and to meet regulatory standards.
This guide outlines a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to comprehensively assess the purity of a synthesized this compound sample. The results are compared against a commercially available, high-purity reference standard.
Comparative Purity Analysis
The purity of the synthesized this compound was determined using HPLC with UV detection and compared directly to the certified purity of a commercially sourced reference standard. The results are summarized in the table below.
| Analyte | Purity by HPLC (Area %) | Identity Confirmation (MS) | Structural Confirmation (NMR) |
| Synthesized this compound | 98.5% | Confirmed | Consistent with proposed structure |
| Reference Standard | ≥ 99.5% | Confirmed | Consistent with proposed structure |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound by quantifying the main peak area relative to the total peak area.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic acid in Water and (B) Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 70 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the synthesized compound and the reference standard were prepared at a concentration of 1 mg/mL in methanol.
3.2 Mass Spectrometry (MS)
-
Objective: To confirm the identity of the synthesized this compound by determining its molecular weight.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the theoretical exact mass of this compound.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized this compound and identify any potential impurities.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Sample Preparation: Approximately 10 mg of the synthesized compound and the reference standard were dissolved in 0.6 mL of CDCl₃.
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra of the synthesized material were compared to those of the reference standard to confirm the structural integrity.
Experimental Workflow and Data Visualization
The overall workflow for the purity assessment is depicted in the following diagram.
Caption: Experimental workflow for purity benchmarking.
Data Interpretation and Conclusion
The analytical data demonstrates that the synthesized this compound possesses a high degree of purity (98.5% by HPLC), which is suitable for most research applications. The identity and structure of the synthesized compound were unequivocally confirmed by mass spectrometry and NMR spectroscopy, showing excellent correlation with the certified reference standard. The minor impurities detected in the synthesized batch did not correspond to any starting materials and are likely process-related by-products. For applications requiring the highest level of purity, further purification of the synthesized material, for example by preparative HPLC, may be considered. This comparative guide underscores the importance of a multi-technique approach for the rigorous characterization of synthesized compounds.
Independent Verification of the Pharmacological Targets of 3-Acetylyunaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the likely pharmacological targets of 3-Acetylyunaconitine, a diterpenoid alkaloid from the Aconitum species. Due to a lack of direct experimental data for this compound, this analysis relies on data from closely related and extensively studied aconitine alkaloids, particularly aconitine and bulleyaconitine A. The primary target for this class of compounds is well-established as the voltage-gated sodium channel (VGSC), with emerging evidence suggesting a potential role in modulating the nuclear factor kappa B (NF-κB) signaling pathway, likely linked to their known anti-inflammatory properties.
Primary Pharmacological Target: Voltage-Gated Sodium Channels (VGSCs)
Aconitine and its analogs are known to be potent modulators of VGSCs.[1][2][3] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. The primary mechanism of action involves binding to the neurotoxin receptor site 2 on the alpha subunit of the VGSC. This binding leads to a persistent activation of the channel by inhibiting its inactivation, resulting in a constant influx of sodium ions and prolonged cell membrane depolarization. This sustained depolarization underlies both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic and neurotoxic) effects of these compounds.
Comparative Electrophysiological Data
While specific data for this compound is unavailable, the following table summarizes the inhibitory effects of a related diterpenoid alkaloid, Bulleyaconitine A, on different states of Nav1.7 and Nav1.3 channels, which are critical in pain pathways.[4] This data provides a quantitative insight into how a similar compound can modulate VGSC activity.
| Compound | Channel Subtype | Channel State | IC50 |
| Bulleyaconitine A | Nav1.7 | Resting | 125.7 ± 18.6 nM |
| Inactivated | 132.9 ± 25.5 pM | ||
| Bulleyaconitine A | Nav1.3 | Resting | 995.6 ± 139.1 nM |
| Inactivated | 20.3 ± 3.4 pM |
Table 1: Comparative inhibitory concentrations (IC50) of Bulleyaconitine A on Nav1.7 and Nav1.3 channels. Data from Bulleyaconitine A is used as a proxy for this compound.[4]
Potential Secondary Target: NF-κB Signaling Pathway
Several natural compounds, including some phytochemicals, have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[5][6][7][8][9] Given the traditional use of Aconitum extracts for their anti-inflammatory effects, it is plausible that this compound may also interact with this pathway. The mechanism could involve the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes. However, direct experimental evidence for the effect of this compound on the NF-κB pathway is currently lacking.
Experimental Protocols for Target Verification
To independently verify the pharmacological targets of this compound, the following experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Characterization
This technique allows for the direct measurement of ion channel activity in live cells, providing detailed information on how a compound modulates channel function.
| Step | Procedure |
| 1. Cell Culture | Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human voltage-gated sodium channel subtype of interest (e.g., Nav1.5 or Nav1.7). |
| 2. Cell Preparation | Plate cells onto glass coverslips 24-48 hours before the experiment. |
| 3. Recording Setup | Mount the coverslip onto the recording chamber of a patch-clamp rig and perfuse with an external solution. |
| 4. Pipette Preparation | Fabricate glass micropipettes and fill with an internal solution. |
| 5. Giga-seal Formation | Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane. |
| 6. Whole-Cell Configuration | Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. |
| 7. Voltage-Clamp Protocol | Apply a series of voltage steps to elicit sodium currents and record the baseline channel activity. |
| 8. Compound Application | Perfuse the cell with the external solution containing various concentrations of this compound. |
| 9. Data Acquisition | Record the changes in sodium current in the presence of the compound. |
| 10. Data Analysis | Analyze the data to determine the effect of the compound on channel properties such as activation, inactivation, and current amplitude (to calculate IC50 or EC50 values). |
Table 2: Generalized protocol for whole-cell patch-clamp electrophysiology.
NF-κB Luciferase Reporter Assay
This cell-based assay is a common method to screen for compounds that modulate the activity of the NF-κB signaling pathway.
| Step | Procedure |
| 1. Cell Culture | Culture a suitable reporter cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. |
| 2. Cell Plating | Plate the cells in a multi-well plate and allow them to adhere overnight. |
| 3. Compound Treatment | Treat the cells with various concentrations of this compound for a specified period. |
| 4. Pathway Activation | Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the signaling cascade. |
| 5. Cell Lysis | Lyse the cells to release the luciferase enzyme. |
| 6. Luciferase Reaction | Add a luciferase substrate to the cell lysate. |
| 7. Luminescence Measurement | Measure the light output using a luminometer. |
| 8. Data Analysis | Normalize the luciferase activity to a control and calculate the dose-response relationship to determine the effect of the compound on NF-κB activation. |
Table 3: Generalized protocol for an NF-κB luciferase reporter assay.
Visualizing the Pathways and Workflows
To further elucidate the proposed mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different actions of aconitine and veratrum alkaloids on frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Understanding 3-Acetylyunaconitine's Mechanism: A Call for Comparative Transcriptomics
Researchers and drug development professionals are increasingly turning to comparative transcriptomics to unravel the complex mechanisms of action of novel compounds. However, a comprehensive comparative transcriptomic analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid with potential pharmacological activities, is currently unavailable in the public domain. This guide highlights the critical need for such research and outlines a potential framework for future investigations.
At present, there is a notable absence of published studies that utilize comparative transcriptomics, such as RNA-sequencing (RNA-seq), to elucidate the molecular mechanisms of this compound. Consequently, a direct comparison of its transcriptomic effects with other alternatives, supported by experimental data, cannot be constructed. This informational gap prevents the creation of detailed data tables, experimental protocols, and signaling pathway diagrams based on transcriptomic insights for this specific compound.
To address this, the scientific community is encouraged to undertake studies employing comparative transcriptomics to profile the gene expression changes induced by this compound in relevant biological systems. Such research would be invaluable for identifying the compound's primary targets, understanding its on- and off-target effects, and uncovering the signaling pathways it modulates.
A Proposed Framework for Future Research
For researchers embarking on a comparative transcriptomic study of this compound, a structured approach is recommended. The following sections detail a hypothetical experimental design and the anticipated data outputs, providing a blueprint for generating the much-needed evidence to understand this compound's mechanism of action.
Hypothetical Experimental Protocol
A robust comparative transcriptomic study would involve treating a relevant cell line or animal model with this compound and a suitable control. The following protocol outlines the key steps:
-
Cell Culture and Treatment: A well-characterized cell line (e.g., a human cancer cell line or a neuronal cell line, depending on the therapeutic hypothesis) would be cultured under standard conditions. Cells would then be treated with a vehicle control, this compound at a predetermined effective concentration, and potentially a known reference compound for comparison.
-
RNA Extraction: Following treatment for a specified duration (e.g., 24 hours), total RNA would be extracted from the cells using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: RNA-seq libraries would be prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries would then be sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The raw sequencing data would undergo quality control, trimming, and alignment to a reference genome. Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated upon treatment with this compound compared to the control.
Prospective Data Presentation
The results of such a study would be best presented in a clear and comparative manner to facilitate interpretation.
Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Response to this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE_A | 2.5 | 0.001 | Apoptosis Regulation |
| GENE_B | -1.8 | 0.005 | Cell Cycle Control |
| GENE_C | 3.1 | <0.001 | Inflammatory Response |
| GENE_D | -2.2 | 0.002 | Metabolic Pathway |
Visualizing the Path Forward: Hypothetical Signaling Pathways
Based on the identified DEGs, pathway analysis would be conducted to pinpoint the biological pathways most significantly affected by this compound. This information is crucial for understanding its mechanism of action.
Caption: A proposed experimental workflow and a hypothetical signaling pathway modulated by this compound.
The successful execution of such a research program would provide the foundational data necessary to build a comprehensive comparison guide for this compound. This would not only advance our understanding of this particular compound but also contribute to the broader field of drug discovery and development by showcasing the power of comparative transcriptomics.
Safety Operating Guide
Proper Disposal of 3-Acetylyunaconitine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Acetylyunaconitine, a highly toxic diterpenoid alkaloid. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material, thereby minimizing risks to personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as a highly toxic substance, with safety data sheets indicating it is fatal if swallowed or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with extreme caution.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves, a lab coat, and eye protection such as safety goggles or a face shield.[2]
-
Ventilation: All manipulations of this compound, including weighing and preparing for disposal, must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order before handling the compound.[2]
-
Spill Management: In the event of a spill, avoid generating dust.[2] Carefully collect the material using appropriate methods, such as binding it with an inert absorbent, and place it into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical via standard laboratory trash or drains.
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Place waste this compound in a primary container that is chemically compatible and can be securely sealed. Use containers with leak-proof, screw-on caps.[5]
-
The primary container should be placed within a larger, durable, and chemically resistant secondary container to prevent spills or leaks.[5] The secondary container should be capable of holding at least 110% of the volume of the primary container.[5]
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4][6]
-
The label must include the full chemical name, "this compound," without abbreviations.[3][4] For mixtures, list all constituents and their approximate concentrations.[3]
-
Include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Provide the EHS office with a complete inventory of the waste to be collected.
-
Quantitative Data and Hazard Summary
| Hazard Classification & Handling Requirements | Reference |
| Acute Toxicity (Oral) | Category 1 (Fatal if swallowed) |
| Acute Toxicity (Inhalation) | Category 2 (Fatal if inhaled) |
| Personal Protective Equipment | Chemical-resistant gloves, eye protection, lab coat, respiratory protection |
| Engineering Controls | Use only in a well-ventilated area or under a chemical fume hood |
| Disposal Method | Via an approved hazardous waste disposal plant |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not widely established in publicly available literature. The high toxicity of aconitine alkaloids necessitates that any such procedures be undertaken only by highly trained professionals with specialized equipment. Therefore, the recommended and safest disposal method remains incineration by a licensed hazardous waste facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetylyunaconitine
For Immediate Implementation by Laboratory Personnel
The handling of 3-Acetylyunaconitine, a potent aconitine alkaloid, necessitates stringent safety protocols to mitigate the severe risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to prevent accidental poisoning, which can be fatal.
Core Safety and Handling Protocols
Due to its high toxicity, all operations involving this compound must be conducted within a designated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1][2] A comprehensive risk assessment should be completed and approved by the institution's environmental health and safety department before any work commences.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent any contact with the substance.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face respirator with N100 (US) or P3 (EN 143) particulate filters.[1] A full-face supplied air respirator is required if the respirator is the sole means of protection.[1] | Prevents inhalation of highly toxic dust particles, which can be fatal.[2] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[1] | Prevents skin contact, a primary route of exposure. Proper glove removal technique is crucial to avoid contaminating hands.[1] |
| Eye and Face Protection | Full-face shield and tightly fitting safety goggles (approved under NIOSH or EN 166 standards).[1][3] | Protects against splashes and airborne particles entering the eyes and face. |
| Body Protection | A disposable, solid-front, back-tying protective gown over a lab coat, or a certified chemical protective suit. Flame retardant and antistatic protective clothing is recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes with shoe covers. | Prevents contamination of footwear and subsequent spread of the toxic substance. |
Operational Workflow for Handling this compound
The following diagram outlines the mandatory step-by-step procedure for safely handling this compound, from preparation to disposal.
Detailed Experimental Protocols
Weighing and Solution Preparation:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (e.g., microbalance, spatulas, glassware) is decontaminated and placed inside the hood.
-
Weighing: Use a tared, sealed container for weighing to minimize the risk of aerosolization.
-
Dissolving: Add the solvent to the container with the weighed compound slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.
Spill Management:
-
Evacuate: In case of a spill, immediately evacuate the area and alert others.
-
Secure: If safe to do so, restrict access to the spill area.
-
Decontaminate: Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution (e.g., a solution of sodium hypochlorite followed by a thiosulfate solution rinse), working from the outer edge of the spill inwards.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be treated as acutely toxic hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container.
-
Sharps: All contaminated sharps must be placed in a puncture-proof sharps container that is also labeled as containing acutely toxic waste.
Consult your institution's hazardous waste management program for specific disposal procedures and to schedule a pickup. Do not dispose of any materials down the drain or in regular trash.
Emergency Procedures
Inhalation:
-
Immediately move the affected person to fresh air.[2]
-
Call for immediate medical assistance.[2]
-
If the person is not breathing, provide artificial respiration, but only if you are trained and equipped to do so without risking your own exposure.[2]
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.[2]
-
If the person is conscious, rinse their mouth with water.[2]
-
Seek immediate medical attention.[2]
By strictly adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with the highly toxic compound this compound. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
